1-Acetyl-1,2-dihydroazete
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2H-azet-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZMEQQJDCHGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447916 | |
| Record name | 1-Acetyl-1,2-dihydroazete | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136911-46-1 | |
| Record name | 1-Acetyl-1,2-dihydroazete | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of 1-Acetyl-1,2-dihydroazete
Abstract: 1-Acetyl-1,2-dihydroazete, also known as N-acetyl-2-azetine, is a strained, four-membered nitrogen-containing heterocycle. Its unique structural properties, dominated by significant ring strain, render it a highly reactive and versatile intermediate in synthetic chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and stability of this compound. We delve into its utility as a building block for complex molecular architectures, particularly in cycloaddition and ring-opening reactions, offering field-proven insights for researchers, scientists, and professionals in drug development. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Allure of the Strained Azetine Core
Four-membered nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science.[1] Within this class, the unsaturated azetines (or dihydroazetes) represent a historically underexplored but increasingly important family of compounds.[2] this compound belongs to the 2-azetine isomer class, characterized by an endocyclic carbon-carbon double bond.
The defining feature of the azetine ring is its substantial ring strain, estimated to be approximately 25.4 kcal/mol for the saturated azetidine core.[1] This inherent strain, while lower than that of an aziridine, is the primary driver of its chemical reactivity, making it susceptible to reactions that relieve this strain.[1] The N-acetyl group plays a crucial dual role: it modulates the electronic properties of the nitrogen atom and provides a degree of stability not seen in the unsubstituted parent heterocycle. The electron-withdrawing nature of the acetyl group is sufficient to allow for the isolation and handling of this otherwise labile molecule under controlled conditions.[3] This guide will illuminate the properties of this fascinating molecule, providing a technical foundation for its application in advanced chemical synthesis.
Molecular Structure and Physicochemical Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name: 1-(2H-azet-1-yl)ethanone[4]
-
Common Names: this compound, N-acetyl-2-azetine
-
CAS Registry Number: 136911-46-1[4]
-
Molecular Formula: C₅H₇NO[4]
-
SMILES: CC(=O)N1CC=C1[4]
Computed Physicochemical Properties
The following table summarizes key physicochemical properties, primarily derived from computational models, which serve as a valuable baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 97.12 g/mol | [4] |
| Exact Mass | 97.052763847 Da | [4] |
| Density (Predicted) | 1.121 ± 0.06 g/cm³ | N/A |
| Boiling Point (Predicted) | 210.7 ± 10.0 °C | N/A |
| Melting Point (Predicted) | 44-46 °C | N/A |
| XLogP3 | -0.3 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Synthesis and Purification
The synthesis of 2-azetines is challenging due to their inherent instability. Successful strategies often rely on the generation of the reactive azetine ring in situ followed by immediate trapping or functionalization. Elimination reactions from more stable, saturated azetidine precursors are a common and effective approach.[2]
Synthetic Strategy: Elimination from an N-Acyl Azetidine Precursor
The most viable routes to N-acyl-2-azetines involve the base-induced elimination of a leaving group from the 3-position of an N-acyl azetidine. A particularly effective strategy involves the α-lithiation and subsequent elimination of a methoxy group from N-Boc-3-methoxyazetidine.[3][5] This logic can be adapted for the synthesis of the N-acetyl analogue. The causality of this approach is twofold: first, a strong, non-nucleophilic base is required to deprotonate the C2 position, which is acidified by the adjacent N-acyl group; second, the reaction must be conducted at very low temperatures (e.g., -78 °C) to control the reactivity of the lithiated intermediates and the resulting unstable 2-azetine product.
Caption: Proposed synthesis via α-lithiation and β-elimination.
Representative Experimental Protocol
This protocol is adapted from established procedures for the N-Boc analogue and should be performed under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents.[3]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-acetyl-3-methoxyazetidine (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation & Elimination: Slowly add sec-Butyllithium (s-BuLi, 2.5 equiv, as a solution in cyclohexane) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the resulting mixture at -78 °C for 2 hours. The formation of the 2-azetine occurs in situ.
-
Quenching/Workup: The reaction can be cautiously quenched at low temperature with a proton source (e.g., saturated aq. NH₄Cl) for isolation of the parent compound, or an electrophile can be added for direct functionalization.
-
Purification: Due to its instability, purification is challenging. If required, chromatography should be performed rapidly on a basic support (e.g., triethylamine-deactivated silica gel) at low temperatures. It is often preferable to use the crude product directly in subsequent steps.
Trustworthiness Note: The stability of N-acyl-2-azetines is highly dependent on the N-substituent. While the N-Boc analogue is known to polymerize at room temperature, the N-acetyl derivative is expected to exhibit similar or slightly greater instability.[3] Therefore, it is critical to maintain low temperatures throughout its generation and handling and to store it under basic conditions if isolation is attempted.
Spectroscopic Characterization
As primary experimental spectra for this compound are not widely published, this section provides predicted data based on established spectroscopic principles and data from analogous structures. These predictions serve as a guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The asymmetry of the molecule should result in distinct signals for all protons and carbons.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | | :--- | :--- | :--- | :--- | | Atom | δ (ppm) | Multiplicity | Atom | δ (ppm) | | H2 | ~6.2 - 6.5 | d | C=O | ~168 - 172 | | H3 | ~5.0 - 5.3 | dt | C2 | ~135 - 140 | | H4 | ~4.2 - 4.5 | d | C3 | ~105 - 110 | | CH₃ | ~2.1 - 2.3 | s | C4 | ~55 - 60 | | | | | CH₃ | ~22 - 25 |
Justification of Predictions:
-
¹H NMR: The vinyl protons H2 and H3 are expected in the olefinic region, with H2 being further downfield due to its enamine-like character (adjacent to nitrogen). The methylene protons at C4 (H4) are significantly deshielded by the adjacent nitrogen atom. The acetyl methyl group (CH₃) will appear as a sharp singlet in the typical acetyl region.
-
¹³C NMR: The amide carbonyl carbon is the most deshielded. The olefinic carbons C2 and C3 will appear in the vinyl region, with C2 being further downfield. The saturated C4 carbon will be in the aliphatic region but deshielded by the nitrogen.
Infrared (IR) Spectroscopy
Key vibrational modes are anticipated that confirm the major functional groups.
-
~1680-1700 cm⁻¹ (strong): Amide C=O stretching vibration. This is a characteristic and strong absorption.
-
~1640-1660 cm⁻¹ (medium): C=C stretching vibration of the endocyclic double bond.
-
~2850-3000 cm⁻¹ (medium): C-H stretching from the methyl and methylene groups.
Mass Spectrometry (MS)
GC-MS data is available for this compound.[4] The molecular ion peak (M⁺) would be observed at m/z = 97. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) or cleavage of the strained ring.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its high ring strain and the electronic nature of its cyclic enamide system. It readily undergoes reactions that lead to a more stable, strain-relieved azetidine ring or complete ring cleavage.
Cycloaddition Reactions
The electron-deficient C=C double bond makes this compound an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder).[6] This provides a powerful method for rapidly constructing complex, fused polycyclic azetidine scaffolds.
Caption: [4+2] Diels-Alder cycloaddition of this compound.
Experimental Insight: These reactions typically proceed with good stereoselectivity, favoring the endo product, and only require heat to overcome the activation barrier.[6]
Photochemical [2+2] Dimerization
Under photochemical conditions, 2-azetines can undergo [2+2] cycloadditions. This compound has been shown to dimerize upon irradiation with a high-pressure mercury lamp, yielding a mixture of head-to-head dimers.[6] This reactivity highlights its photochemical instability and offers a route to unique cyclobutane-fused bis-azetidine structures.
Caption: Photochemical [2+2] dimerization pathway.
Ring-Opening Reactions
The strained ring is susceptible to cleavage under various conditions.
-
Acid-Facilitated Addition: In the presence of acid, nucleophiles can add across the double bond, often leading to ring-opened products depending on the conditions.[2]
-
Hydrogenation: The strained olefin can be readily reduced under metal-catalyzed hydrogenation (e.g., H₂, Pd/C) to yield the corresponding saturated N-acetylazetidine.[6] This is a fundamental transformation for accessing the saturated core.
Thermal and Photochemical Stability
-
Thermal Stability: Monocyclic 2-azetines are generally thermally labile. They are prone to polymerization and can undergo thermally allowed electrocyclic ring opening.[3][7] While the N-acetyl group confers some stability, prolonged heating or storage at ambient temperature is likely to lead to decomposition.
-
Photochemical Stability: As evidenced by its dimerization, this compound is not photochemically stable and will react when exposed to UV light.[6]
Applications in Synthetic and Medicinal Chemistry
The unique reactivity of this compound makes it a valuable, albeit challenging, synthetic intermediate.
-
Access to Functionalized Azetidines: Its primary utility is as a precursor to highly substituted and polycyclic azetidines via addition and cycloaddition reactions.[6] The azetidine motif is of high interest in drug discovery as it can increase metabolic stability, improve physicochemical properties, and act as a bioisostere for other common rings like pyridine.[2]
-
Strain-Release Polymerization: Dihydroazete derivatives are potential monomers for ring-opening metathesis polymerization (ROMP), creating novel polymers with unique properties.
Conclusion
This compound is a molecule of significant synthetic potential, characterized by a delicate balance of stability and high reactivity. Its properties are dictated by the inherent strain of the four-membered ring, which serves as the driving force for a variety of useful chemical transformations, including Diels-Alder reactions and photochemical dimerizations. While its synthesis and handling require careful consideration due to its lability, a thorough understanding of its properties, as outlined in this guide, empowers researchers to harness its reactivity for the construction of novel and complex molecular architectures relevant to pharmaceutical and materials science.
References
-
Makarov, M. V., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
-
Makarov, M. V., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]
-
Garve, L. K. B., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10909492, this compound. Available at: [Link]
-
Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-azetines. Available at: [Link]
-
Breton, G. W., & Hanks, T. W. (2024). Frustrated Alternative Approaches towards the Synthesis of a Thermally Stable 1,2-Diazacyclobutene. MDPI. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C5H7NO | CID 10909492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Azetine synthesis [organic-chemistry.org]
- 6. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structure and Bonding of 1-Acetyl-1,2-dihydroazete
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-1,2-dihydroazete, a strained four-membered nitrogen-containing heterocycle, represents a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural and electronic properties, governed by the interplay between ring strain and the electronic effects of the acetyl group, render it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the structure, bonding, and reactivity of this compound, integrating theoretical calculations with experimental observations to offer a holistic understanding of this intriguing molecule. Key aspects covered include its synthesis, spectroscopic characterization, molecular orbital analysis, and reactivity in cycloaddition reactions, providing a foundational resource for researchers exploring its potential in drug discovery and development.
Introduction: The Significance of Strained Heterocycles
Four-membered nitrogen-containing heterocycles, such as azetidines and their unsaturated counterparts, azetines, have emerged as crucial motifs in drug discovery.[1][2] Their inherent ring strain and distinct three-dimensional geometries can confer favorable pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility.[1][2] this compound, also known as N-acetyl-2-azetine, belongs to the class of 2-azetines, which feature a carbon-carbon double bond within the four-membered ring.[3] The presence of the acetyl group on the nitrogen atom significantly influences the electronic properties and reactivity of the dihydroazete ring, making it a versatile intermediate in organic synthesis. This guide aims to provide a detailed exposition of the structural and bonding characteristics of this compound, offering insights into its synthetic accessibility, spectroscopic fingerprint, and chemical behavior.
Molecular Structure and Properties
This compound possesses the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol .[4] Its formal IUPAC name is 1-(2H-azet-1-yl)ethanone.[4] The core of the molecule consists of a four-membered dihydroazete ring, which is inherently strained due to the deviation of its bond angles from ideal values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | [4] |
| Molecular Weight | 97.12 g/mol | [4] |
| IUPAC Name | 1-(2H-azet-1-yl)ethanone | [4] |
| CAS Number | 136911-46-1 | [4] |
| SMILES | CC(=O)N1CC=C1 | [4] |
The acetyl group attached to the nitrogen atom is a key structural feature. The lone pair of electrons on the nitrogen can be delocalized into the carbonyl group of the acetyl moiety, which affects the electron density and reactivity of the dihydroazete ring. This delocalization is expected to influence the bond lengths and angles within the ring system.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Analysis and Characterization
Detailed experimental spectroscopic data for this compound are scarce in the public domain. However, based on the known structure and data from related compounds, a predictive analysis can be made.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dihydroazete ring and the acetyl group. The olefinic protons on C2 and C3 would likely appear as a multiplet in the downfield region. The methylene protons at C4 would resonate as another multiplet. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. [5]* ¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbonyl carbon of the acetyl group would be the most downfield signal. The two olefinic carbons (C2 and C3) would have chemical shifts characteristic of sp²-hybridized carbons in a strained ring. The methylene carbon (C4) and the methyl carbon of the acetyl group would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands:
-
C=O Stretch: A strong absorption band corresponding to the carbonyl stretching vibration of the amide group, typically appearing in the range of 1650-1700 cm⁻¹. [6]* C=C Stretch: An absorption band for the carbon-carbon double bond stretching vibration within the ring.
-
C-H Stretches: Absorptions corresponding to the stretching vibrations of the C-H bonds of the olefinic, methylene, and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available from PubChem, indicating a molecular ion peak corresponding to its molecular weight. [4]Fragmentation patterns would likely involve the loss of the acetyl group or fragmentation of the dihydroazete ring.
Bonding and Molecular Orbital Analysis
The bonding in this compound is a fascinating interplay of sigma bonds forming the strained ring and pi systems involving the C=C double bond and the N-acetyl group.
Ring Strain
The four-membered ring of 1,2-dihydroazete is significantly strained. This strain arises from two primary factors:
-
Angle Strain: The internal bond angles of the ring are forced to deviate from the ideal sp³ and sp² hybridized bond angles.
-
Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms on the ring contribute to the overall strain energy.
The presence of the double bond can influence the ring strain compared to the saturated azetidine ring. The acetyl group, through its electronic and steric effects, can further modulate the ring's conformation and strain energy.
Molecular Orbital Picture
A qualitative molecular orbital analysis suggests that the highest occupied molecular orbital (HOMO) would likely have significant contribution from the C=C pi bond and the nitrogen lone pair. The lowest unoccupied molecular orbital (LUMO) would be expected to be the pi-antibonding orbital of the C=C double bond and the carbonyl group. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's reactivity, particularly in cycloaddition reactions.
Caption: Qualitative molecular orbital interactions in this compound.
Reactivity and Applications in Synthesis
The reactivity of this compound is largely dictated by its ring strain and the electronic nature of the N-acetyl group. The strained C=C double bond makes it a reactive dienophile in cycloaddition reactions.
Cycloaddition Reactions
This compound has been shown to participate in [4+2] cycloaddition (Diels-Alder) reactions. [3]In these reactions, it acts as a dienophile, reacting with various dienes to form complex polycyclic azetidine scaffolds. [3]This reactivity provides a powerful tool for the rapid construction of intricate molecular frameworks.
Furthermore, N-acetyl-2-azetine undergoes a photochemical [2+2] cycloaddition to form head-to-head dimers. [3]This dimerization highlights the reactivity of the strained double bond under photochemical conditions.
Potential in Medicinal Chemistry
While the direct medicinal applications of this compound are not extensively documented, its role as a synthetic intermediate is of considerable importance. The ability to construct complex, nitrogen-containing polycycles through its cycloaddition reactions opens avenues for the synthesis of novel drug candidates. Azetine-containing compounds have shown potential as anticancer agents, with some derivatives inducing apoptosis in leukemia cells. [3]The development of efficient synthetic routes to functionalized azetines like the N-acetyl derivative is crucial for exploring their full therapeutic potential. [3]
Conclusion
This compound stands as a molecule with significant potential in organic synthesis and medicinal chemistry. Its structure, characterized by a strained four-membered ring and an electron-withdrawing acetyl group, gives rise to a unique reactivity profile, particularly in cycloaddition reactions. While a comprehensive experimental characterization remains somewhat elusive in the broader literature, theoretical considerations and data from related compounds provide a solid framework for understanding its properties. Further research into the synthesis, detailed spectroscopic analysis, and exploration of its reactivity will undoubtedly unlock new opportunities for the application of this versatile building block in the development of novel therapeutics and complex molecular systems.
References
-
Gatazka, M. R., McFee, E. C., Ng, C. H., Wearing, E. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 20(45), 9052–9068. [Link]
-
Singh, G. S. (2004). Azetidines, Azetines and Azetes: Monocyclic. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 1-59). Elsevier. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., Wang, Y., & Zhang, J. (2019). Synthesis of 1, 2-dihydroazete-3-methyl ester. IOP Conference Series: Earth and Environmental Science, 252(2), 022084. [Link]
-
Marinov, M., Frenkeva, M., & Naydenova, E. (2021). Synthesis and Characterization of N3-Acetyl Derivatives of Spirohydantoins. Journal of Chemical Technology and Metallurgy, 56(2), 335-340. [Link]
-
Kaur, M., Singh, M., & Chadha, N. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]
-
Human Metabolome Database. (n.d.). N-Acetyl-L-alanine (HMDB0000766) 1H NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR – spectra of acetylated wood with increasing degree of... Retrieved from [Link]
-
Pop, R., Masalar, C., Oniga, S., Araniciu, C., & Oniga, O. (2023). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules, 28(14), 5373. [Link]
-
ResearchGate. (n.d.). 1.5: Solution state 1D (A) 1 H and (B) 13 C NMR spectra of acetyl... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR study of acetylacetone, D2-acetylacetone and hexafluoroacetylacetone–water complexes in argon and nitrogen matrices. Retrieved from [Link]
-
Erol, D. D., Calis, U., & Yulug, N. (1996). Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. Arzneimittel-Forschung, 46(2), 205–206. [Link]
-
Reynolds, W. F., McLean, S., Poplawski, J., & Enriquez, R. G. (2000). Total assignment of the 1H and 13C NMR spectra of casimiroedine and its peracetylated derivative. Magnetic Resonance in Chemistry, 38(5), 366-369. [Link]
-
de Gruyter. (n.d.). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]
-
Henry, G. D. (2004). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Organic Letters, 6(24), 4479-4482. [Link]
-
de Graaf, R. A., Klomp, D. W. J., & Hendriks, A. D. (2010). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 23(7), 743-757. [Link]
-
MDPI. (2018). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc) 2 from Chitin. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H7NO | CID 10909492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Acetyl-1,2-dihydroazete (CAS 136911-46-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-1,2-dihydroazete, a strained, four-membered nitrogen-containing heterocycle, represents a unique building block in synthetic organic chemistry. Its inherent ring strain and the electronic influence of the N-acetyl group impart distinct reactivity, making it a subject of interest for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a survey of synthetic strategies for the related azetine core, its characteristic spectroscopic signature, and its anticipated chemical reactivity. This document serves as a foundational resource for researchers seeking to understand and utilize this intriguing molecule in synthetic endeavors and drug discovery programs.
Introduction: The Azetine Scaffold in Modern Chemistry
Four-membered nitrogen heterocycles, particularly unsaturated systems like azetines (also known as dihydroazetes), are gaining increasing attention in chemical synthesis and medicinal chemistry.[1] Unlike their saturated counterparts, azetidines, the presence of a double bond within the strained four-membered ring introduces significant torsional and angle strain, leading to unique chemical reactivity.[2] this compound belongs to the class of 1-azetines, which are characterized by an endocyclic carbon-carbon double bond. The N-acetyl group plays a crucial role in modulating the electronic properties and stability of the molecule. This guide focuses specifically on the N-acetyl derivative, providing a technical framework for its study and application.
Physicochemical and Structural Properties
This compound is a small molecule with the fundamental properties summarized below. These computed properties provide a baseline for its handling and characterization.
| Property | Value | Source |
| CAS Number | 136911-46-1 | [1] |
| Molecular Formula | C₅H₇NO | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| IUPAC Name | 1-(2H-azet-1-yl)ethanone | [1] |
| Synonyms | N-acetylazetine, 1-(Azet-1(2H)-yl)ethanone | [1] |
| Exact Mass | 97.052763847 Da | [1] |
| Predicted Boiling Point | 210.7 ± 10.0 °C | [3] |
| Predicted Melting Point | 44-46 °C | [3] |
| Predicted Water Solubility | Sparingly soluble (28 g/L at 25 °C) | [3] |
| Predicted Density | 1.121 ± 0.06 g/cm³ | [3] |
Synthesis of the Azetine Core: A Methodological Overview
-
[2+2] Cycloadditions: This approach can involve the reaction of a nitrile with an alkene under photochemical conditions to construct the 1-azetine ring.[2]
-
Elimination Reactions: Starting from a suitably substituted azetidine, elimination of a leaving group can introduce the double bond, forming the azetine.[2]
-
Ring Expansions: Three-membered rings, such as cyclopropyl azides, can undergo thermal rearrangement to form 1-azetines.[2]
-
Photocatalysis: Modern synthetic methods have employed visible-light-mediated triplet energy transfer in a [2+2]-photocycloaddition followed by a rearrangement sequence to yield 1-azetines.[2]
A conceptual workflow for the synthesis of this compound, based on the elimination strategy, is depicted below.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, predicted data and analysis of related structures allow for an informed interpretation.
Mass Spectrometry
Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: The electron ionization mass spectrum should show a molecular ion peak (M⁺) at an m/z of 97, corresponding to the molecular weight of the compound.[1]
-
Fragmentation Pattern: The N-acetyl group is a likely site for initial fragmentation. A prominent fragment would be expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. The loss of this acetyl group would lead to a fragment corresponding to the 1,2-dihydroazete cation at m/z 54. Further fragmentation of the azetine ring would also be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons and the three different types of protons on the azetine ring. The olefinic protons would appear in the downfield region, while the methylene protons would be more upfield. The acetyl protons would likely appear as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum should reveal five distinct carbon signals. The carbonyl carbon of the acetyl group would be the most downfield signal. The two sp² hybridized carbons of the double bond will also be in the downfield region, while the sp³ hybridized methylene carbon will be significantly more upfield. The methyl carbon of the acetyl group will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorptions: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide (the N-acetyl group). Another key feature would be the C=C stretching vibration of the endocyclic double bond, which would likely appear in the 1600-1680 cm⁻¹ region. C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by two primary features: the strained four-membered ring and the presence of the electron-withdrawing N-acetyl group conjugated with the ring nitrogen.
Ring Strain-Driven Reactions
The significant ring strain makes the azetine ring susceptible to ring-opening reactions. This can be exploited in synthetic chemistry to access a variety of acyclic or larger ring structures.
Cycloaddition Reactions
The endocyclic double bond of the azetine can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. This allows for the construction of fused bicyclic and more complex polycyclic systems. The electron-withdrawing nature of the N-acetyl group influences the electron density of the double bond, affecting its reactivity in these transformations.
Caption: Potential reactivity pathways for this compound.
Addition Reactions
The double bond can also undergo various addition reactions, such as hydrogenation to yield the corresponding N-acetylazetidine, or halogenation. These reactions provide access to a range of functionalized four-membered rings.
Applications in Drug Discovery and Development
Strained heterocyclic scaffolds are of increasing interest in drug discovery as they can provide novel three-dimensional structures that can explore chemical space not accessible with more traditional ring systems. While specific biological activities for this compound have not been reported, its potential as a synthetic intermediate is significant. It can serve as a precursor for:
-
Novel Amino Acids: Ring-opening of the azetine can lead to unique amino acid derivatives.
-
Conformationally Constrained Scaffolds: The rigid four-membered ring can be incorporated into larger molecules to restrict conformational flexibility, which can be advantageous for optimizing binding to biological targets.
-
Bioisosteric Replacements: The azetine ring could potentially serve as a bioisostere for other cyclic or acyclic moieties in known bioactive compounds.
Conclusion
This compound is a molecule of significant synthetic potential due to its inherent ring strain and the electronic modulation provided by the N-acetyl group. While detailed experimental studies on this specific compound are limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and anticipated reactivity based on the established chemistry of azetines. As the demand for novel chemical scaffolds in drug discovery and materials science continues to grow, the exploration of strained heterocycles like this compound is poised to yield exciting new developments.
References
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Acetyl-1,2-dihydroazete
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-Acetyl-1,2-dihydroazete, a strained, four-membered nitrogen-containing heterocycle, represents a unique building block in organic synthesis and medicinal chemistry. Its inherent ring strain and the electronic influence of the acetyl group bestow upon it a distinct reactivity profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available experimental data, computational predictions, and comparative analysis with related structures. The document is intended to serve as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing molecule in the development of novel chemical entities.
Introduction
Four-membered nitrogen heterocycles, particularly azetidine derivatives, are of growing interest in drug discovery due to their ability to introduce three-dimensional character and metabolic stability into molecular scaffolds. Among these, the unsaturated azetines, such as this compound (also known as N-acetylazetine or 1-(2H-azet-1-yl)ethanone), offer unique opportunities for chemical diversification.[1] The presence of a double bond within the strained four-membered ring, coupled with the N-acetyl group, creates a molecule with a delicate balance of stability and reactivity, making it a versatile intermediate for the synthesis of more complex nitrogen-containing compounds. This guide will delve into the structural features, physical characteristics, and chemical behavior of this compound.
Molecular Structure and Identification
This compound is characterized by a four-membered ring containing one nitrogen atom and one endocyclic double bond. The acetyl group is attached to the nitrogen atom.
Key Identifiers:
-
IUPAC Name: 1-(2H-azet-1-yl)ethanone[1]
-
CAS Number: 136911-46-1[1]
-
Molecular Formula: C₅H₇NO[1]
-
Molecular Weight: 97.12 g/mol [1]
-
Canonical SMILES: CC(=O)N1CC=C1[1]
-
InChI: InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3[1]
-
InChIKey: VCZMEQQJDCHGQF-UHFFFAOYSA-N[1]
Physical Properties
Precise experimental data on the physical properties of this compound are not extensively reported in the literature. However, computational predictions provide valuable estimates for its key physical characteristics.
Table 1: Predicted Physical Properties of this compound
| Property | Predicted Value | Source |
| Melting Point | 44-46 °C | ECHEMI |
| Boiling Point | 210.7 ± 10.0 °C | ECHEMI |
| Density | 1.121 ± 0.06 g/cm³ | ECHEMI |
| Water Solubility | Sparingly soluble (28 g/L at 25 °C) | ECHEMI |
| XLogP3 | -0.3 | PubChem[1] |
| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |
Note: These values are computationally predicted and should be used as estimates pending experimental verification.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show signals for the acetyl methyl protons (singlet, ~2.0-2.2 ppm), the methylene protons adjacent to the nitrogen (allylic, likely a multiplet), and the vinylic protons of the double bond (likely multiplets in the downfield region).
-
¹³C NMR: Characteristic signals would include the carbonyl carbon of the acetyl group (~170 ppm), the carbons of the double bond, the methylene carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch is expected in the region of 1650-1680 cm⁻¹. C=C stretching and C-H stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 97. A prominent fragment would likely correspond to the loss of the acetyl group. PubChem lists a GC-MS spectrum for this compound, which can be a useful reference.[1]
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by two key features: the inherent ring strain of the four-membered ring and the electronic nature of the N-acetyl group and the endocyclic double bond. The ring strain makes the molecule susceptible to ring-opening reactions, while the double bond can participate in various addition and cycloaddition reactions.
Stability
Due to its strained nature, this compound is expected to have limited thermal stability compared to its saturated analogue, N-acetylazetidine. High temperatures may induce polymerization or decomposition. It is also likely sensitive to strong acids and bases, which could catalyze ring-opening or hydrolysis of the acetyl group.
Cycloaddition Reactions
The isomeric N-acetyl-2-azetine is known to participate in a variety of cycloaddition reactions, and it is reasonable to infer that this compound would exhibit similar reactivity. The endocyclic double bond acts as a dienophile or a dipolarophile.
-
[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, the double bond of an N-acetylazetine can react with dienes to form bicyclic adducts. This reaction typically requires thermal conditions.
Caption: Diels-Alder reaction of this compound.
-
Imino-Diels-Alder Reaction: N-acetyl-2-azetine has been shown to undergo Lewis acid-catalyzed [4+2] cycloaddition with imines, leading to the formation of trisubstituted tetrahydroquinolines. This highlights the utility of N-acetylazetines in constructing complex heterocyclic systems.
Ring-Opening Reactions
The high ring strain of the azetine ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be harnessed for the synthesis of functionalized acyclic amines.
-
Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur, followed by potential ring-opening of the unstable 1,2-dihydroazete. Acid-catalyzed hydrolysis is a known reaction for 1-azetines.
Caption: Proposed hydrolytic ring-opening of this compound.
Experimental Protocols
While specific, validated protocols for this compound are scarce, the following general procedures, based on the reactivity of related compounds, can serve as a starting point for experimental design.
General Procedure for [4+2] Cycloaddition
Causality: This protocol leverages the dienophilic nature of the strained double bond in this compound. The use of a sealed tube and elevated temperature is necessary to overcome the activation energy for the cycloaddition. The solvent choice (e.g., toluene) is critical for solubilizing the reactants and achieving the required reaction temperature.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.1 M) in a flame-dried sealed tube is added the diene (1.2 eq).
-
The tube is sealed under an inert atmosphere (e.g., argon).
-
The reaction mixture is heated to 110-150 °C for 12-48 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired bicyclic adduct.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS). The stereochemistry of the adduct can be determined by NOESY NMR experiments.
Conclusion
This compound is a molecule of significant synthetic interest due to its unique combination of a strained four-membered ring and an activated double bond. While experimental data on its physical and chemical properties are still emerging, computational predictions and comparisons with its isomer, N-acetyl-2-azetine, provide a solid foundation for its application in organic synthesis. Its propensity to undergo cycloaddition and ring-opening reactions makes it a valuable precursor for the construction of diverse and complex nitrogen-containing molecules, with potential applications in drug discovery and materials science. Further experimental investigation into its properties and reactivity is warranted to fully unlock its synthetic potential.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Dave, P. R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
Sources
An In-Depth Technical Guide to 1-Acetyl-1,2-dihydroazete: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Acetyl-1,2-dihydroazete, a strained, unsaturated four-membered nitrogen heterocycle. We will delve into its chemical identity, synthesis strategies, key reactivity patterns, and its potential as a valuable building block in the field of medicinal chemistry and drug development.
Chemical Identity and Nomenclature
This compound, a molecule of significant interest due to its inherent ring strain and versatile reactivity, is systematically known by its IUPAC name: 1-(2H-azet-1-yl)ethanone [1].
This compound is also recognized by a variety of synonyms, which are frequently encountered in chemical literature and databases. A comprehensive list of these synonyms is provided for clarity and cross-referencing purposes.
Table 1: Synonyms for this compound
| Synonym |
| This compound |
| N-acetylazetine |
| N-acetyl-2-azetine |
| 1-(Azet-1(2H)-yl)ethanone |
| 1-(1,2-dihydroazet-1-yl)ethan-1-one |
| 1-(azet-1(2H)-yl)ethan-1-one |
Molecular Structure and Properties:
The structure of this compound consists of a four-membered dihydroazete ring N-acylated with an acetyl group. This structural feature imparts a unique combination of properties, including significant ring strain, which is a driving force for its reactivity.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
| Exact Mass | 97.052763847 Da |
| Topological Polar Surface Area | 20.3 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID 10909492.
Synthesis of this compound
The synthesis of azetines, including their N-acetylated derivatives, presents a challenge due to the high ring strain of the four-membered ring system. However, advances in synthetic methodologies have provided viable routes to these valuable compounds. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient pathway can be conceptualized based on established methods for the synthesis of substituted 2-azetines.
One of the most promising approaches involves a flow-synthesis protocol, which has been successfully employed for the preparation of 2-substituted 2-azetines. This method capitalizes on the in-situ generation of a reactive intermediate.
Proposed Synthetic Pathway: Flow Synthesis of a 2-Azetine Precursor followed by N-Acetylation
This proposed synthesis is a two-stage process: first, the generation of a 2-azetine intermediate, followed by N-acetylation.
Figure 1: Proposed two-stage synthesis of this compound.
Experimental Protocol (Conceptual):
Stage 1: Synthesis of 2-Azetine via Flow Chemistry
This stage is adapted from the work of Luisi and co-workers on the flow-synthesis of 2-azetines[2][3].
-
Reactor Setup: A flow reactor system equipped with syringe pumps, mixing tees, and temperature-controlled reaction coils is assembled.
-
Reagent Preparation:
-
A solution of N-Boc-3-iodoazetidine in a suitable anhydrous solvent (e.g., THF) is prepared.
-
A solution of lithium diisopropylamide (LDA) in an anhydrous solvent is prepared.
-
-
Reaction Execution:
-
The solutions of N-Boc-3-iodoazetidine and LDA are pumped into the flow reactor and combined at a mixing tee at low temperature (e.g., -78 °C) to facilitate the elimination reaction, forming an α-lithiated-2-azetine intermediate.
-
This reactive intermediate is then passed through a subsequent reaction coil where it is quenched with a suitable electrophile to yield the 2-azetine. For the unsubstituted 2-azetine, a proton source could be used as the electrophile.
-
-
Work-up and Purification: The output from the flow reactor is collected and subjected to standard aqueous work-up procedures, followed by purification by column chromatography to isolate the 2-azetine precursor.
Causality Behind Experimental Choices:
-
Flow Chemistry: The use of a flow reactor is crucial for handling the highly reactive and potentially unstable α-lithiated-2-azetine intermediate by allowing for precise control over reaction time, temperature, and stoichiometry, thereby minimizing side reactions.
-
LDA: Lithium diisopropylamide is a strong, non-nucleophilic base, ideal for promoting the elimination reaction to form the azetine without competing nucleophilic attack.
-
Low Temperature: Performing the lithiation at low temperatures is essential to maintain the stability of the organolithium intermediate.
Stage 2: N-Acetylation of 2-Azetine
This is a standard N-acetylation reaction.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon) is used.
-
Procedure:
-
The purified 2-azetine from Stage 1 is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
A suitable base, such as triethylamine or pyridine, is added to the solution.
-
The reaction mixture is cooled in an ice bath.
-
Acetyl chloride or acetic anhydride is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is largely dictated by the strained four-membered ring and the presence of the endocyclic double bond. This makes it a valuable intermediate for the synthesis of more complex nitrogen-containing molecules.
Cycloaddition Reactions
One of the most significant reactions of N-acetyl-2-azetine is its participation in cycloaddition reactions, which allow for the rapid construction of polycyclic scaffolds.
[4+2]-Cycloaddition with Imines:
Stevenson and co-workers have demonstrated that N-acetyl-2-azetine can undergo a Y(OTf)₃-catalyzed [4+2]-cycloaddition with various aromatic imines[2]. This reaction leads to the formation of azetidines fused to tetrahydroquinolines.
Figure 2: [4+2]-Cycloaddition of this compound with an aromatic imine.
This type of reaction is highly valuable in synthetic chemistry as it allows for the stereoselective formation of complex polycyclic structures from relatively simple starting materials. The resulting fused azetidine-tetrahydroquinoline scaffolds are of interest in medicinal chemistry due to their presence in various biologically active molecules.
Photochemical Dimerization
N-acetyl-2-azetine has been shown to undergo a [2+2]-photochemical dimerization. Irradiation with a high-pressure mercury lamp leads to the formation of head-to-head dimers[2]. This reactivity highlights the potential of the endocyclic double bond to participate in photochemical transformations.
Applications in Drug Discovery and Development
While direct applications of this compound in approved drugs are not yet established, its potential as a versatile building block in medicinal chemistry is significant. The azetidine motif, which can be accessed from this compound, is a privileged scaffold in drug discovery.
4.1. A Source of Novel Scaffolds:
The ability of this compound to undergo cycloaddition reactions provides a direct route to novel and complex polycyclic and heterocyclic scaffolds. These scaffolds can serve as the core structures for new drug candidates. The resulting fused azetidine-tetrahydroquinoline derivatives, for example, are of particular interest for their potential biological activities.
4.2. Introduction of the Azetidine Moiety:
Azetidines are increasingly incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. Compared to more common five- and six-membered rings, the four-membered azetidine ring can:
-
Introduce three-dimensionality: This can lead to improved binding affinity and selectivity for biological targets.
-
Enhance metabolic stability: The strained ring can be more resistant to metabolic degradation.
-
Act as a bioisostere: The azetidine ring can serve as a replacement for other functional groups, allowing for the fine-tuning of a molecule's properties.
This compound serves as a reactive precursor that can be used to introduce the azetidine functionality into more complex molecules through its cycloaddition reactions.
4.3. Future Perspectives:
The unique reactivity of this compound makes it a promising tool for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for high-throughput screening. Further exploration of its reactivity with a broader range of reaction partners is likely to uncover new synthetic transformations and lead to the discovery of novel bioactive compounds.
Conclusion
This compound is a strained, unsaturated heterocycle with significant potential in synthetic and medicinal chemistry. While its synthesis can be challenging, modern techniques such as flow chemistry offer viable routes to this and related compounds. Its ability to participate in cycloaddition reactions provides a powerful tool for the construction of complex molecular architectures relevant to drug discovery. As the demand for novel chemical scaffolds with improved drug-like properties continues to grow, the utility of reactive building blocks like this compound is expected to increase, paving the way for the development of the next generation of therapeutic agents.
References
-
Gatazka, M. R., McFee, E. C., Ng, C. H., Wearing, E. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 20(46), 9036-9054. [Link]
-
Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). α-Lithiation-elimination of LiOMe from N-Boc-3-methoxyazetidine in the presence of s-BuLi and subsequent in situ α-lithiation generates N-Boc-2-lithio-2-azetine which can either directly or after transmetalation to copper react with electrophiles, providing a concise access to 2-substituted 2-azetines. Organic Letters, 16(3), 856-859. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10909492, this compound. Retrieved from [Link].
-
Stevenson, C. P., et al. (2002). Three component coupling reactions of N-acetyl-2-azetine-rapid stereoselective entry to 2,3,4-trisubstituted tetrahydroquinolines. Chemical Communications, (6), 632-633. [Link]
Sources
Introduction: The Challenge of Characterizing Strained Heterocycles
An In-Depth Technical Guide to the Spectroscopic Interpretation of 1-Acetyl-1,2-dihydroazete
This compound is a fascinating yet challenging molecule for the modern chemist. As a four-membered, unsaturated nitrogen heterocycle, its structure is defined by significant ring strain.[1][2] This inherent strain imparts unique chemical reactivity, making such scaffolds valuable in medicinal chemistry and synthetic methodology, but it also presents considerable challenges for structural elucidation and handling.[1] The potential for ring-opening reactions or decomposition means that spectroscopic analysis must be approached with a robust understanding of the molecule's likely behavior and spectral characteristics.[3]
This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the interpretation of the key spectroscopic data—NMR, IR, and Mass Spectrometry—for this compound. We will move beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data validation.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structure combines a strained dihydroazete ring with an N-acetyl group, creating a unique electronic environment that governs its spectroscopic signature.
| Property | Value | Source |
| IUPAC Name | 1-(2H-azet-1-yl)ethanone | PubChem[4] |
| Molecular Formula | C₅H₇NO | PubChem[4] |
| Molecular Weight | 97.12 g/mol | PubChem[4] |
| Exact Mass | 97.052763847 Da | PubChem[4] |
| SMILES | CC(=O)N1CC=C1 | PubChem[4] |
| Structure |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive proof of the proposed structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Causality: The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four sets of chemically non-equivalent protons. The chemical shifts are governed by factors such as electronegativity of adjacent atoms (N, O), the diamagnetic anisotropy of π-systems (C=C, C=O), and the effects of ring strain, which can subtly alter electron density distribution.[5]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H_a | -CH ₃ | 2.1 - 2.3 | Singlet (s) | 3H | Protons of a methyl group adjacent to an amide carbonyl.[5] |
| H_b | -CH ₂- | 4.0 - 4.3 | Doublet of triplets (dt) or complex multiplet | 2H | Methylene protons adjacent to the amide nitrogen and coupled to two vinyl protons. Deshielded by the electronegative nitrogen. |
| H_c | =CH - | 6.2 - 6.5 | Multiplet (m) | 1H | Vinylic proton deshielded by the double bond and influenced by the nitrogen atom. Coupled to H_d and H_b. |
| H_d | =CH - | 6.6 - 6.9 | Multiplet (m) | 1H | Vinylic proton, typically downfield from H_c due to stronger influence from the adjacent nitrogen atom. Coupled to H_c and H_b. |
Trustworthiness - A Self-Validating Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Due to the potential for hydrolysis or decomposition, the sample should be prepared fresh.[6] Dissolve ~5 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good first choice for its inertness and common usage.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, which is critical for resolving the complex multiplets of the ring protons.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans (ns): 16 scans, to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplying factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significant loss of resolution. Manually phase and baseline correct the spectrum.
-
Validation: The integral ratios of the signals must correspond to the proton count (3:2:1:1). Further validation can be achieved with 2D NMR experiments like COSY, which would confirm the coupling between H_b, H_c, and H_d.
Caption: ¹H NMR data acquisition and interpretation workflow.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: The broadband proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule.[7] The chemical shifts are primarily determined by the hybridization state (sp³, sp², sp) and the electronegativity of attached atoms. The amide carbonyl carbon is characteristically found far downfield.[8]
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Signal Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | -C H₃ | 22 - 26 | sp³ methyl carbon adjacent to a carbonyl group.[9] |
| C2 | -C H₂- | 45 - 55 | sp³ methylene carbon bonded to an electronegative nitrogen atom. |
| C3 | =C H- | 125 - 135 | sp² vinylic carbon. |
| C4 | =C H- | 135 - 145 | sp² vinylic carbon adjacent to the nitrogen atom, shifted further downfield than C3. |
| C5 | -C =O | 168 - 172 | sp² amide carbonyl carbon, highly deshielded by the oxygen atom. |
Trustworthiness - A Self-Validating Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~15-20 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a 100 MHz (or corresponding field for the proton spectrometer) instrument.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with nuclear Overhauser effect (NOE), e.g., zgpg30.
-
Spectral Width: 0 - 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 512 to 1024 scans are typically required for a good signal-to-noise ratio.
-
-
Validation with DEPT: To confirm the assignments of CH₃, CH₂, and CH carbons, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
-
DEPT-90: Will only show signals for CH carbons (C3, C4).
-
DEPT-135: Will show CH and CH₃ carbons as positive signals (C1, C3, C4) and CH₂ carbons as negative signals (C2). The carbonyl carbon (C5) will be absent in all DEPT spectra. This provides unambiguous validation of the carbon types.
-
Part 2: Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of functional groups. The position of a vibrational band is determined by the strength of the bond and the masses of the connected atoms. For this compound, the most diagnostic absorption will be the amide C=O stretch. Its frequency can be elevated compared to acyclic amides (~1650 cm⁻¹) due to the ring strain altering the bond angle and hybridization.[10]
Predicted IR Absorptions (Thin Film):
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Vinylic (=C-H) |
| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (C-H) |
| 1710 - 1680 | Strong | C=O Stretch | Amide (strained) |
| 1660 - 1630 | Medium | C=C Stretch | Alkene |
| 1420 - 1350 | Medium | C-N Stretch | Amide |
Trustworthiness - A Self-Validating Protocol for IR Acquisition (ATR):
-
Instrument Preparation: Before analysis, record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal. This spectrum is automatically subtracted from the sample spectrum.
-
Sample Application: Apply a single drop of the neat liquid sample (if available) or a concentrated solution in a volatile solvent (e.g., CH₂Cl₂) directly onto the ATR crystal. Allow the solvent to evaporate completely.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Validation: The presence of a strong, sharp peak in the 1680-1710 cm⁻¹ region is a primary indicator of the N-acetyl group. This, combined with the C=C and C-H stretching frequencies, provides a rapid and reliable fingerprint of the molecule. The absence of a broad O-H stretch (~3300 cm⁻¹) or N-H stretch (~3400 cm⁻¹) confirms the integrity of the N-acetylated structure.
Part 3: Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial information about the molecule's substructures. For N-acetyl compounds, fragmentation is often directed by the amide bond.[11] Electron Ionization (EI) is a high-energy technique that typically induces extensive and reproducible fragmentation, which is excellent for structural confirmation.
Predicted Mass Spectrum Data (EI):
| m/z (mass-to-charge) | Proposed Fragment | Formula | Rationale |
| 97 | [M]⁺• | [C₅H₇NO]⁺• | Molecular Ion. Its presence confirms the molecular weight. |
| 55 | [M - CH₂CO]⁺• | [C₃H₅N]⁺• | Loss of neutral ketene, a common fragmentation pathway for N-acetyl compounds. |
| 54 | [M - CH₃CO]⁺ | [C₃H₄N]⁺ | Loss of the acetyl radical. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation. This is often the base peak (most abundant fragment) in the EI spectrum of N-acetyl compounds.[11] |
Trustworthiness - A Self-Validating Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector: Set to 250 °C. Inject 1 µL of the solution.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min. This ensures separation from any impurities or solvent front.
-
-
MS Detection (EI):
-
Validation:
-
Molecular Ion: Confirm the presence of the M⁺• peak at m/z 97.
-
High-Resolution MS (HRMS): For unambiguous formula confirmation, the measured mass should match the theoretical exact mass (97.0528) within 5 ppm.
-
Fragmentation Pattern: The fragmentation pattern must be consistent with the predicted losses. The presence of a dominant peak at m/z 43 is strong evidence for the acetyl group.
-
Caption: Predicted EI-MS fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound requires a multi-faceted spectroscopic approach where each technique provides complementary and self-validating data. The ¹H and ¹³C NMR spectra define the precise C-H framework and connectivity. IR spectroscopy offers rapid confirmation of the critical amide functional group, with its characteristic frequency shifted by ring strain. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the lability of the N-acetyl group. By integrating these techniques with a rigorous and well-designed experimental methodology, researchers can confidently and accurately characterize this strained and valuable heterocyclic scaffold.
References
-
PubChem. This compound . National Center for Biotechnology Information. [Link]
-
Cheng, K. T., & Kjell, D. P. (1990). Stability of Diltiazem in Acid Solution . Journal of Pharmaceutical Sciences, 79(6), 549-552. [Link]
-
Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine . Molecular Physics, 42(6), 1519-1522. [Link]
-
Wang, L., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin . RSC Advances, 9(8), 4471-4480. [Link]
-
Human Metabolome Database. ¹³C NMR Spectrum for Acetic acid . [Link]
-
Koufaris, C., et al. (2015). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine . Journal of Molecular Structure, 1081, 230-241. [Link]
-
LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I) . [Link]
-
LibreTexts Chemistry. 13.11: Characteristics of ¹³C NMR Spectroscopy . [Link]
-
Gaggini, F., et al. (2018). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling . Analytical Chemistry, 90(15), 9097-9105. [Link]
-
Hayes, J. J., & Dembofsky, B. T. (2001). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry . Analytical Chemistry, 73(1), 26-33. [Link]
-
Brand, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters, 12(11), 1773-1778. [Link]
-
Sisko, J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks . The Journal of Organic Chemistry, 87(24), 16345-16368. [Link]
-
Smola, M., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS . Analytical Chemistry, 92(6), 4347-4355. [Link]
-
Fellers, R. T., & Davidson, F. (2000). Spectroscopic method of strain analysis in semiconductor quantum-well devices . Physical Review B, 61(12), 8054-8063. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H7NO | CID 10909492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. hmdb.ca [hmdb.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Theoretical ¹H and ¹³C NMR Spectral Analysis of 1-Acetyl-1,2-dihydroazete
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-acetyl-1,2-dihydroazete. Due to the current absence of publicly available experimental NMR data for this specific molecule, this document serves as a predictive guide based on established NMR principles, data from analogous chemical structures, and an understanding of the influence of molecular geometry on spectral parameters. This guide is intended to aid researchers in the potential identification and characterization of this compound and its derivatives, and to provide a framework for the application of advanced NMR techniques for unambiguous structure elucidation.
Introduction: The Enigmatic this compound
This compound is a fascinating yet sparsely documented heterocyclic compound. Its core structure, a four-membered unsaturated nitrogen ring, presents a unique combination of ring strain and electronic features that are of significant interest in synthetic and medicinal chemistry. The N-acetyl group further modulates the electronic properties and conformational dynamics of the dihydroazete ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A thorough understanding of the expected ¹H and ¹³C NMR spectra of this compound is crucial for any research involving its synthesis or its role as a synthetic intermediate. This guide will provide a detailed, theoretically-derived spectral analysis to serve as a valuable reference for researchers in the field.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The analysis of chemical shifts (δ), multiplicities, and coupling constants (J) provides a detailed picture of the molecule's electronic and spatial landscape.
Structural and Symmetry Considerations
This compound (C₅H₇NO) possesses a plane of symmetry, rendering the two protons on C4 chemically equivalent. This results in four distinct proton signals: the methyl protons of the acetyl group, the vinylic proton at C3, the vinylic proton at C2, and the methylene protons at C4.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The predicted ¹H NMR spectral data are summarized in Table 1. The rationale behind these predictions is detailed below.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-a (CH₃) | 2.0 - 2.3 | Singlet (s) | N/A |
| H-b (C4-H₂) | 3.8 - 4.2 | Doublet of triplets (dt) or complex multiplet | ²J ≈ 8-10 Hz (geminal), ³J ≈ 2-4 Hz (vicinal with H-c and H-d) |
| H-c (C3-H) | 5.8 - 6.2 | Doublet of triplets (dt) or complex multiplet | ³J ≈ 6-8 Hz (vicinal with H-d), ³J ≈ 2-4 Hz (vicinal with H-b) |
| H-d (C2-H) | 6.5 - 7.0 | Doublet of triplets (dt) or complex multiplet | ³J ≈ 6-8 Hz (vicinal with H-c), ³J ≈ 2-4 Hz (vicinal with H-b) |
Rationale for Predictions:
-
H-a (Acetyl Methyl Protons): The methyl protons of an N-acetyl group typically resonate in the range of 2.0-2.3 ppm. The electron-withdrawing nature of the adjacent carbonyl group causes a downfield shift compared to a simple methyl group. These protons are not coupled to any other protons, hence they are expected to appear as a sharp singlet.
-
H-b (C4 Methylene Protons): These protons are situated on a carbon adjacent to a nitrogen atom, which is expected to shift them downfield to the 3.8-4.2 ppm region. They are diastereotopic and will exhibit geminal coupling. Furthermore, they will show vicinal coupling to the two vinylic protons (H-c and H-d). The resulting multiplicity is predicted to be a complex multiplet, potentially a doublet of triplets.
-
H-c (C3 Vinylic Proton): As a vinylic proton, H-c is expected to be in the range of 5.8-6.2 ppm. It is coupled to the other vinylic proton (H-d) and the two methylene protons (H-b). The multiplicity will likely be a doublet of triplets.
-
H-d (C2 Vinylic Proton): This vinylic proton is adjacent to the nitrogen atom of the enamine-like system, which will cause a significant downfield shift to the 6.5-7.0 ppm region. Similar to H-c, it will be coupled to H-c and the two H-b protons, resulting in a doublet of triplets or a more complex multiplet. The electron-withdrawing effect of the N-acetyl group will further deshield this proton.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.
Predicted Chemical Shifts
The predicted ¹³C NMR chemical shifts are summarized in Table 2.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-a (CH₃) | 20 - 25 | Typical range for an acetyl methyl carbon. |
| C-b (C4) | 50 - 60 | Aliphatic carbon attached to a nitrogen atom. |
| C-c (C3) | 115 - 125 | Vinylic carbon beta to the nitrogen in an enamine-like system. |
| C-d (C2) | 135 - 145 | Vinylic carbon alpha to the nitrogen, significantly deshielded. |
| C-e (C=O) | 168 - 172 | Carbonyl carbon of an amide. |
Rationale for Predictions:
-
C-a (Acetyl Methyl Carbon): The methyl carbon of an acetyl group typically appears in the upfield region of the spectrum, around 20-25 ppm.
-
C-b (C4 Methylene Carbon): This sp³-hybridized carbon is directly attached to the nitrogen atom, which causes a downfield shift into the 50-60 ppm range.
-
C-c (C3 Vinylic Carbon): This sp²-hybridized carbon is in the beta position relative to the nitrogen atom. In enamine systems, the beta-carbon is typically more shielded than the alpha-carbon and is expected to resonate in the 115-125 ppm region.
-
C-d (C2 Vinylic Carbon): The alpha-carbon to the nitrogen in an enamine-like system is significantly deshielded due to the electron-donating effect of the nitrogen atom. This effect is somewhat counteracted by the electron-withdrawing acetyl group, leading to a predicted chemical shift in the 135-145 ppm range.
-
C-e (Carbonyl Carbon): The carbonyl carbon of an amide functional group is characteristically found in the downfield region of the spectrum, typically between 168 and 172 ppm.
Advanced NMR Techniques for Structural Confirmation
While 1D ¹H and ¹³C NMR provide foundational information, 2D NMR experiments would be essential for the definitive structural confirmation of this compound.
Homonuclear Correlation Spectroscopy (COSY)
A COSY experiment would reveal the coupling relationships between protons. Key expected correlations are:
-
A cross-peak between H-c and H-d, confirming their vicinal relationship across the double bond.
-
Cross-peaks between H-b and both H-c and H-d, confirming the coupling between the methylene and vinylic protons.
Heteronuclear Single Quantum Coherence (HSQC)
An HSQC experiment correlates protons directly to their attached carbons. This would unambiguously assign the proton and carbon signals for the CH, CH₂, and CH₃ groups:
-
Correlation between the H-a signal and the C-a signal.
-
Correlation between the H-b signal and the C-b signal.
-
Correlation between the H-c signal and the C-c signal.
-
Correlation between the H-d signal and the C-d signal.
Heteronuclear Multiple Bond Correlation (HMBC)
An HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton. Key expected HMBC correlations include:
-
Correlations from the H-a (methyl) protons to both the C-e (carbonyl) and C-d (C2) carbons.
-
Correlations from the H-d (C2) proton to the C-b (C4) and C-e (carbonyl) carbons.
-
Correlations from the H-c (C3) proton to the C-b (C4) carbon.
-
Correlations from the H-b (C4) protons to the C-c (C3) and C-d (C2) carbons.
Hypothetical Experimental Protocol for NMR Analysis
Should this compound be synthesized, the following protocol outlines the steps for its NMR analysis:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
COSY: Acquire a gradient-enhanced COSY spectrum.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum optimized for one-bond J-coupling.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range J-couplings (typically 8-10 Hz).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the spectra to the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants in the 1D spectra.
-
Interpret the cross-peaks in the 2D spectra to confirm the predicted structural assignments.
-
Visualizing Molecular Connectivity and NMR Correlations
The following diagrams, generated using Graphviz, illustrate the structure of this compound and the key predicted NMR correlations.
Figure 1: Structure of this compound with atom numbering.
Figure 2: Predicted ¹H-¹H COSY correlations.
Figure 3: Key predicted ¹H-¹³C HMBC correlations.
Conclusion
This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectral analysis of this compound. The predicted chemical shifts, multiplicities, and coupling constants, along with the proposed 2D NMR correlation experiments, offer a comprehensive roadmap for the structural characterization of this molecule. While these predictions are based on sound chemical principles and data from analogous structures, it is imperative that they are validated by experimental data once the compound becomes available. This guide is intended to be a living document, to be updated and refined as experimental data emerges, and to serve as a valuable resource for researchers working with this and related heterocyclic systems.
References
- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Independent Research. ESA-IPB.
-
University College London. (n.d.). Chemical Shifts. Retrieved from [Link]
- Aitken, R. A., Aitken, K. M., Carruthers, P. G., & Slawin, A. M. Z. (2013). 1,4-Oxazine. Royal Society of Chemistry.
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
- Poyatos, M., Uriz, P., & Mata, J. A. (2009). 13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives. Chemical Reviews, 109(8), 3649–3708.
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
- Thomas, W. A., & Williams, M. K. (1972). Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l‐azetidine‐2‐carboxylic acid and its N‐acetyl derivative. Organic Magnetic Resonance, 4(1), 145–152.
- Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–896.
-
Williams, A. J. (n.d.). Heteronuclear coupling. Retrieved from [Link]
Part 1: Mass Spectrometry for Molecular Integrity and Fragmentation Mapping
An In-depth Technical Guide Spectroscopic Analysis of 1-Acetyl-1,2-dihydroazete: A Guide for Advanced Structural Elucidation
Abstract this compound represents a class of strained heterocyclic molecules that are of increasing interest in medicinal chemistry and synthetic methodology.[1][2] The inherent ring strain and the presence of a reactive enamide moiety make its unambiguous characterization a critical yet challenging task.[1][3] This technical guide provides a comprehensive, field-proven framework for the structural elucidation of this compound using two cornerstone analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Moving beyond mere data reporting, this document explains the causality behind experimental choices and interpretive strategies, empowering researchers and drug development professionals to approach the analysis of such novel scaffolds with confidence and scientific rigor.
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers deep structural insights through controlled fragmentation analysis. For a molecule like this compound, with a molecular formula of C₅H₇NO and a monoisotopic mass of 97.0528 Da, both high-resolution mass accuracy and predictable fragmentation are key to its identification.
Expertise in Action: Selecting the Right Ionization Method
The choice of ionization technique is paramount. For a relatively small and potentially volatile molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the superior choice for initial characterization. The 70 eV EI standard induces reproducible, library-searchable fragmentation patterns that act as a structural fingerprint.[4][5] While soft ionization techniques like Electrospray Ionization (ESI) are invaluable for less volatile compounds or LC-MS applications, they often yield only the protonated molecular ion [M+H]⁺, providing minimal structural data. Therefore, our protocol is grounded in the information-rich EI method.
Experimental Protocol: GC-EI-MS Analysis
This protocol is designed as a self-validating system, ensuring robust and reproducible results.
-
Sample Preparation: A dilute solution is critical to prevent column overloading. Dissolve approximately 0.5 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector: Use a 250 °C inlet temperature with a 1 µL injection volume and a split ratio of 50:1 to ensure sharp peaks.
-
Column: A standard, non-polar 30 m x 0.25 mm DB-5ms or equivalent column is ideal for separating the analyte from potential impurities.
-
Oven Program: Initiate at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This gradient ensures the elution of the analyte in a reasonable timeframe while separating it from any higher-boiling-point contaminants.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 35 to 200. A quadrupole or Time-of-Flight (TOF) analyzer will provide adequate resolution.
-
Source Temperature: Maintain at 230 °C to prevent analyte condensation.
-
Trustworthiness: Interpreting the Fragmentation Pattern
The fragmentation of this compound is governed by the stability of the resulting fragments. The molecular ion (M⁺˙) at m/z 97 should be observable. The most probable fragmentation pathways involve the cleavage of the N-acetyl group, a common mechanism for such compounds.[6][7]
-
α-Cleavage and Loss of Ketene: The most characteristic fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, 42.01 Da) via cleavage of the N-acyl bond. This yields a highly stable fragment ion at m/z 55 , corresponding to the 1,2-dihydroazete radical cation.
-
Loss of the Acetyl Radical: A competing pathway is the loss of the entire acetyl radical (•COCH₃), though this is generally less favored than the loss of neutral ketene.
-
Loss of a Methyl Radical: Cleavage of the C(O)-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da), producing an ion at m/z 82 .
-
Formation of the Acetyl Cation: The formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 is also expected and is often a prominent peak in the spectra of acetylated molecules.
Data Presentation: Predicted Mass Spectrum Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin / Neutral Loss |
| 97 | [C₅H₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 82 | [C₄H₄NO]⁺ | M⁺˙ - •CH₃ |
| 55 | [C₃H₅N]⁺˙ | M⁺˙ - CH₂=C=O (Ketene) |
| 43 | [C₂H₃O]⁺ | Acetyl Cation |
Mandatory Visualization: EI-MS Fragmentation Workflow
Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.
Part 2: IR Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides an orthogonal and complementary analysis, confirming the presence of key functional groups by probing their characteristic vibrational frequencies. For this compound, the enamide system within a strained ring is expected to produce a distinctive IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a rapid, non-destructive technique requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropyl alcohol and allowing it to dry completely.
-
Background Collection: Acquire a background spectrum (typically 32 scans) of the clean, empty crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.
-
Sample Analysis: Place a small amount (a single drop or a few crystals) of the neat sample onto the ATR crystal, ensuring full contact.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary.
Authoritative Grounding: Interpreting the IR Spectrum
The interpretation of the spectrum relies on established correlations between vibrational frequencies and molecular structure.[8]
-
Amide I (C=O) Stretch: This is the most intense and diagnostic band. In typical acyclic amides, it appears around 1650 cm⁻¹. However, ring strain significantly influences this frequency. For β-lactams (four-membered cyclic amides), the C=O stretch is shifted to a much higher frequency (1730-1770 cm⁻¹). The endocyclic double bond in this compound introduces conjugation, which would typically lower the frequency. The interplay between high ring strain (increasing frequency) and conjugation (decreasing frequency) makes the precise location critical. A strong absorption band is predicted in the 1700-1670 cm⁻¹ region.
-
C=C Stretch: The stretching vibration of the endocyclic double bond is expected in the 1650-1620 cm⁻¹ region. This peak may be of medium intensity and could potentially overlap with or appear as a shoulder on the more intense amide C=O band.
-
C-H Stretches: The spectrum will clearly differentiate between sp² and sp³ hybridized C-H bonds.
-
sp² C-H Stretch: Associated with the alkene protons, these will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range.
-
sp³ C-H Stretch: Arising from the methyl and methylene groups, these will be found just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range.[9]
-
Data Presentation: Summary of Key IR Absorptions
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity | Structural Justification |
| sp² C-H Stretch | 3100 - 3050 | Medium | C-H bonds on the C=C double bond |
| sp³ C-H Stretch | 2980 - 2850 | Medium to Strong | C-H bonds of CH₃ and CH₂ groups |
| Amide I (C=O Stretch) | 1700 - 1670 | Strong | Carbonyl in a strained, conjugated ring |
| C=C Stretch | 1650 - 1620 | Medium | Endocyclic double bond |
| C-N Stretch | 1400 - 1250 | Medium | Amide C-N bond |
Mandatory Visualization: Integrated Analytical Workflow
Caption: Integrated workflow demonstrating the complementary nature of MS and IR for structural confirmation.
Conclusion
The structural elucidation of a novel, strained molecule like this compound requires a multi-faceted analytical approach. Mass spectrometry, particularly with electron ionization, provides unequivocal evidence of the molecular weight and maps out structurally significant fragmentation pathways, with the loss of ketene (m/z 55) being a key diagnostic marker. Concurrently, IR spectroscopy confirms the presence and electronic environment of the critical functional groups, most notably the strained enamide system. By integrating the insights from both techniques as detailed in this guide, researchers can achieve a high degree of confidence in their structural assignments, paving the way for further exploration of the chemistry and biological potential of this intriguing heterocyclic scaffold.
References
-
Title: Introduction to IR Spectroscopy - Amides. Source: YouTube URL: [Link]
-
Title: A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling Source: PubMed Central URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Frequency distribution of the amide-I vibration sorted by residues in Amyloid fibrils revealed by 2D-IR measurements and simulations Source: PubMed Central URL: [Link]
-
Title: Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Source: Royal Society of Chemistry URL: [Link]
-
Title: Early examples of 1,2‐dihydroazete synthesis via β‐elimination. Source: ResearchGate URL: [Link]
-
Title: Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase Source: Fritz Haber Institute URL: [Link]
-
Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination Source: Journal of the American Chemical Society URL: [Link]
-
Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]
-
Title: Acetylation Site Mass Spectrometry Identification Source: MtoZ Biolabs URL: [Link]
-
Title: Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams Source: American Chemical Society URL: [Link]
-
Title: 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds Source: YouTube URL: [Link]
-
Title: Synthesis and Structural Study of Novel 1,2-Diazepinones and Azabicyclooctane Derivatives Source: ResearchGate URL: [Link]
-
Title: Validation of Protein Acetylation by Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mass Spectrometry Fragmentation Patterns Source: Science Ready URL: [Link]
-
Title: 3,3-dichloro-2,4-dimethyl-2,3-dihydroazete Source: ChemSynthesis URL: [Link]
-
Title: Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines Source: Arkat USA URL: [Link]
-
Title: VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
A Computational Dive into the Electronic Landscape of 1-Acetyl-1,2-dihydroazete: A Technical Guide
Foreword: Unveiling the Electronic Nuances of a Strained Heterocycle
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic structure is paramount. It governs stability, reactivity, and potential as a pharmacological scaffold. This guide focuses on 1-acetyl-1,2-dihydroazete, a fascinating yet understudied heterocyclic compound. The inherent ring strain and antiaromatic character of the core azete ring make it a challenging synthetic target and a compelling subject for theoretical investigation.[1][2] This document serves as an in-depth technical guide, detailing a robust computational methodology to elucidate the electronic intricacies of this compound. We will move beyond a simple recitation of steps, delving into the rationale behind our choice of computational tools and the interpretation of the resulting data. Our aim is to provide a self-validating framework for the computational study of this and similar strained heterocyclic systems.
The Rationale for a Computational Approach
The high reactivity and potential instability of 1,2-dihydroazetes, stemming from their strained four-membered ring, present significant challenges for experimental characterization.[1] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue to explore the molecular and electronic properties of such systems with a high degree of accuracy.[3] DFT provides a framework to investigate the ground state electronic energy by considering the electron density, offering a balance between computational expense and accuracy for molecules of this size.[3] By employing a computational approach, we can predict geometric parameters, probe the distribution of electrons, and understand the frontier molecular orbitals that dictate the molecule's reactivity.
Foundational Principles: Selecting the Right Computational Tools
The choice of computational method and basis set is critical for obtaining reliable results. For a molecule like this compound, a hybrid DFT functional such as B3LYP is a well-established starting point, known for its good performance across a wide range of organic molecules.[4][5] To accurately describe the electron distribution, especially in a strained system with a heteroatom, a Pople-style basis set with polarization and diffuse functions, such as 6-31+G(d,p), is recommended.[4] The polarization functions (d,p) allow for more flexibility in describing the shape of the atomic orbitals, which is crucial for accurately modeling the bonding in a strained ring. The diffuse functions (+) are important for describing the behavior of electrons that are further from the nucleus, which can be significant for understanding reactivity.
A Step-by-Step Computational Protocol
This section outlines a detailed workflow for the computational analysis of this compound.
Molecular Structure Input and Initial Geometry
The computational study begins with defining the initial 3D structure of this compound. The SMILES string CC(=O)N1CC=C1 can be used to generate an initial 3D conformation in most molecular modeling software.[6]
Geometry Optimization
The initial structure is a mere starting point. A geometry optimization calculation is essential to find the lowest energy conformation of the molecule.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: B3LYP functional.
-
Basis Set: 6-31+G(d,p).
-
Calculation Type: Opt (Optimization).
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.
-
Output Analysis: Verify that the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation.
The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles.
Frequency Analysis
A frequency calculation on the optimized geometry is crucial for two reasons:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra if available.
Electronic Structure Analysis
With the optimized geometry, we can now delve into the electronic properties of this compound.
3.4.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[4] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
3.4.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[7] It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).[4]
Experimental Protocol: Electronic Property Calculation
-
Software: Use the output from the optimized geometry calculation.
-
Method: B3LYP/6-31+G(d,p).
-
Calculation Type: Pop=Full or similar to obtain detailed population analysis.
-
Analysis:
-
Visualize the HOMO and LUMO isosurfaces.
-
Generate and visualize the MEP map.
-
Calculate global reactivity descriptors from the HOMO and LUMO energies.
-
Predicted Electronic and Structural Properties
The following table summarizes the kind of quantitative data that would be obtained from the proposed computational workflow. The values presented are illustrative and based on general chemical principles for similar molecules.
| Property | Predicted Value | Significance |
| Optimized Geometry | ||
| C=C Bond Length (Å) | ~1.34 | Typical double bond length |
| C-N Bond Length (ring, Å) | ~1.45 | Single bond character, influenced by strain |
| C=O Bond Length (Å) | ~1.22 | Typical carbonyl double bond length |
| Ring Puckering Angle (°) | ~10-20 | Deviation from planarity due to strain |
| Electronic Properties | ||
| HOMO Energy (eV) | -7.5 to -8.5 | Indicates moderate electron-donating ability |
| LUMO Energy (eV) | -0.5 to -1.5 | Indicates moderate electron-accepting ability |
| HOMO-LUMO Gap (eV) | ~6.0 - 8.0 | Suggests moderate kinetic stability |
| Dipole Moment (Debye) | ~2.5 - 3.5 | Indicates a polar molecule |
Visualizing Computational Workflows and Concepts
Diagrams are invaluable for representing complex computational workflows and the relationships between different calculated properties.
Caption: A generalized workflow for the computational study of this compound.
Caption: Interrelationship between key calculated electronic properties and chemical reactivity.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically grounded computational methodology for investigating the electronic structure of this compound. By following the detailed protocols, researchers can gain valuable insights into the geometry, stability, and reactivity of this strained heterocyclic system. The predicted electronic properties, such as the HOMO-LUMO gap and the molecular electrostatic potential map, provide a robust foundation for understanding its chemical behavior and for guiding future experimental studies, including its potential as a building block in medicinal chemistry. Further investigations could involve exploring the excited state properties using Time-Dependent DFT (TD-DFT) to predict its spectroscopic characteristics or modeling its reactivity in different solvent environments.[8]
References
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022-11-30).
-
Azete. Wikipedia. [Link]
-
This compound. PubChem. [Link]
- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024-01-20).
-
Density Functional Theory and Ab Initio Hartree-Fock Computational Study of 2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-. (2022). DergiPark. [Link]
-
Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. (2016). ResearchGate. [Link]
-
The calculations of excited-state properties with Time-Dependent Density Functional Theory. (2013). Chemical Society Reviews. [Link]
-
(PDF) Computational Study of Molecular Electrostatic Potential, Drug Likeness Screening and Structure-Activity/Property Relationships of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]-ActivityProperty_Relationships_of_Thiazolidine-24-Dione_Derivatives)
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azete - Wikipedia [en.wikipedia.org]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H7NO | CID 10909492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Spring-Loaded Heterocycle: A Guide to the Ring Strain and Reactivity of 1,2-Dihydroazete
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the landscape of heterocyclic chemistry, four-membered rings occupy a unique space where high ring strain and unique electronic properties converge to create valuable, albeit challenging, synthetic intermediates. Among these, the 1,2-dihydroazete (also known as 2-azetine) scaffold stands out. This unsaturated, nitrogen-containing heterocycle is isoelectronic with cyclobutene but possesses a distinct reactivity profile imparted by the inclusion of an imine functional group within its strained core. Its chemistry is dominated by the release of this inherent strain, making it a "spring-loaded" precursor to more complex acyclic and cyclic structures. This guide provides an in-depth exploration of the fundamental principles governing the stability and reactivity of the 1,2-dihydroazete ring system, with a focus on leveraging its properties for advanced synthetic applications, particularly in the realm of materials science and drug discovery.
The Genesis of Reactivity: Understanding Ring Strain in 1,2-Dihydroazete
The defining characteristic of 1,2-dihydroazete is its substantial ring strain, a consequence of geometric and electronic constraints imposed by the four-membered ring. This instability is the primary driving force for its characteristic reactions. The total strain energy is a composite of several factors:
-
Angle Strain (Baeyer Strain): The internal bond angles of the planar 1,2-dihydroazete ring deviate significantly from the ideal values for sp² (~120°) and sp³ (~109.5°) hybridized centers. This compression of bond angles leads to inefficient orbital overlap and a significant increase in potential energy.[1][2] For comparison, the parent hydrocarbon, cyclobutane, possesses a ring strain of approximately 26.3 kcal/mol due to similar angle constraints.[1] Computational studies on related heterocycles like 1,2-oxazetidine predict strain energies in the range of 27-30 kcal/mol, suggesting a similar magnitude for 1,2-dihydroazete.[3]
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent C-H and N-H/N-R bonds on the ring contribute to the overall strain energy. Unlike cyclohexane, which can adopt a strain-free chair conformation, the near-planar geometry of 1,2-dihydroazete forces these bonds into close proximity.[2][4]
-
Olefinic Strain: The introduction of a double bond within the small ring further increases the strain, as the system must accommodate the geometric demands of the π-system within a constrained environment.[5]
These combined strain elements render the 1,2-dihydroazete ring thermodynamically unstable relative to its acyclic isomers, predisposing it to reactions that relieve this strain.
| Compound | Approximate Ring Strain (kcal/mol) | Primary Strain Contributor(s) |
| Cyclopropane | 27.6 | Angle Strain |
| Cyclobutane | 26.3 | Angle & Torsional Strain[1] |
| 1,2-Dihydroazete (estimate) | 25 - 30 | Angle, Torsional, & Olefinic Strain[3][5] |
| Cyclohexane | ~0 | (Strain-free chair conformation) |
| Table 1. Comparative ring strain energies of small cycloalkanes and estimated values for 1,2-dihydroazete. |
Synthesis of the Strained Core: Modern Methodologies
The inherent instability of 1,2-dihydroazetes makes their synthesis a non-trivial challenge. Early methods were often limited in scope and yield. However, recent advances have provided more reliable access to these valuable intermediates.[6][7]
Key strategies include:
-
[3+1] Cycloadditions: This approach involves the reaction of a three-atom component, such as an imido-sulfur ylide or an iminoiodinane, with a one-atom carbene precursor, like an alkenyldiazoacetate, often under copper catalysis.[8] This method allows for the enantioselective synthesis of chiral 2-azetines.[6]
-
[2+2] Photocycloadditions: Visible-light-mediated triplet energy transfer can facilitate the [2+2] cycloaddition between an alkyne and a trifluoroiminopyruvate to generate the 1,2-dihydroazete ring directly.[6][8]
-
Phosphine-Promoted Tandem Reactions: An efficient route involves a phosphine-promoted tandem aza-Michael addition followed by an intramolecular Wittig reaction. This process can even be made catalytic in phosphine.[8]
Representative Protocol: Phosphine-Catalyzed Synthesis of a Polyfunctionalized 2-Azetine[8]
This protocol describes a general procedure for the synthesis of fluorinated 1,2-dihydroazete-2,3-dicarboxylates.
Step 1: Reactant Preparation
-
Dissolve the starting ethyl (E)-2-(trifluoromethyl)-3-((4-methoxyphenyl)imino)acrylate (1.0 equiv.) and dimethyl acetylenedicarboxylate (1.2 equiv.) in anhydrous toluene (0.1 M).
Step 2: Initiation
-
Add triphenylphosphine (PPh₃) (1.2 equiv.) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Step 3: Reaction
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting imine is consumed.
Step 4: Work-up and Purification
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-azetine product.
Step 5: Characterization
-
Confirm the structure of the purified product using standard spectroscopic techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS).
The Signature Reaction: 4π-Electrocyclic Ring Opening
The most characteristic and synthetically useful reaction of 1,2-dihydroazetes is a thermally induced electrocyclic ring opening. This process is governed by the principles of orbital symmetry, as famously described by Woodward and Hoffmann.[9][10][11]
The transformation involves the cleavage of the C-N sigma bond to produce a conjugated 1-aza-1,3-butadiene. As a 4π-electron system, the thermal reaction proceeds through a conrotatory motion of the termini of the breaking bond.[9][12] This stereospecificity is a critical feature for synthetic planning. Computational studies confirm that this ring-opening is an exothermic, pericyclic reaction.[13]
The propensity for this reaction underscores the challenge in isolating simple, non-fused 1,2-dihydroazetes. They often exist only as transient intermediates.[12] However, this reactivity can be controlled or suppressed. For instance, incorporating the 1,2-dihydroazete into a fused ring system, such as with a urazole ring, can prevent the conrotatory opening due to the immense strain that would be introduced in the transition state, thereby rendering the heterocycle thermally stable.[12]
Caption: Workflow for Ring-Opening Metathesis Polymerization (ROMP).
Relevance in Drug Discovery and Medicinal Chemistry
While still an underexplored scaffold, the 1,2-dihydroazete core presents intriguing possibilities for drug development.
-
Bioisosteric Replacement: Strained rings like azetidines are increasingly used as bioisosteres for larger, more common rings (e.g., pyridines) or functional groups to improve physicochemical properties like solubility and metabolic stability. [6]The unsaturated 1,2-dihydroazete offers a more rigid, conformationally constrained analogue that could be used to fine-tune ligand-receptor interactions.
-
Prodrug and Bio-orthogonal Chemistry: The latent reactivity of the 1,2-dihydroazete ring could potentially be exploited in prodrug design. A stable derivative could be designed to undergo a specific metabolic activation or an external trigger (like light) to induce ring-opening, revealing a biologically active 1-aza-1,3-butadiene.
-
Novel Scaffolds for Screening: The synthesis of novel, fluorinated 1,2-dihydroazetes has yielded compounds with significant cytotoxicity against human tumor cell lines. [8]This highlights the potential of this heterocycle as a core scaffold for generating new chemical entities for high-throughput screening in oncology and other therapeutic areas. [14][15][16]
Conclusion
The 1,2-dihydroazete is a compelling example of how high ring strain can be translated into unique and predictable chemical reactivity. Its chemistry is dominated by the facile 4π-electrocyclic ring opening to the corresponding 1-aza-1,3-butadiene, a transformation dictated by the laws of orbital symmetry. While this inherent instability presents synthetic challenges, modern methodologies have provided improved access to these heterocycles. By understanding and controlling their stability, chemists can harness 1,2-dihydroazetes as versatile intermediates for cycloaddition reactions, as monomers for novel degradable polymers, and as a nascent scaffold for the discovery of new bioactive molecules. As synthetic capabilities continue to advance, the "spring-loaded" potential of the 1,2-dihydroazete ring is poised for further exploitation in materials science, organic synthesis, and medicinal chemistry.
References
-
Sangeetha, A. & Senthilkumar, K. (n.d.). Ab Initio Molecular Orbital and Density Functional Studies on the Ring-Opening Reaction of 1, 2-Dihydroazete. International Journal of Engineering Research & Technology. [Link]
-
Boyd, S. J., et al. (2025). Ring-Opening Metathesis Polymerization of 1,2-Dihydroazete Derivatives. PubMed. [Link]
-
Breton, G. W., et al. (2003). Are 1,2-Dihydrodiazetes Aromatic? An Experimental and Computational Investigation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. [Link]
-
Poch, G. K., et al. (1998). Lifetimes and reactivities of some 1,2-didehydroazepines commonly used in photoaffinity labeling experiments in aqueous solutions. PubMed. [Link]
-
Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Early examples of 1,2‐dihydroazete synthesis via β‐elimination. [Link]
-
Wikipedia. (n.d.). Ring strain. [Link]
-
Breton, G. W. & Chafin, A. P. (2024). Frustrated Alternative Approaches towards the Synthesis of a Thermally Stable 1,2-Diazacyclobutene. MDPI. [Link]
-
Al-Ayed, A. S., et al. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. PMC. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
-
Magers, D. H. & Salter, E. A. (2005). Conventional strain energies of 1,2-dihydroazete, 2,3-dihydroazete, 1,2-dihydrophosphete, and 2,3-dihydrophosphete. ResearchGate. [Link]
-
Breton, G. W., et al. (2001). Synthesis of Δ1-1,2-Diazetines via a Diels−Alder Cycloaddition Approach. Sci-Hub. [Link]
-
Wu, D., et al. (2024). 1,3-Disubstituted-1,2,4-triazin-6-ones with potent activity against androgen receptor-dependent prostate cancer cells. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
-
Kennedy, C. R. & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]
-
Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]
-
Türker, L. & Atalar, T. (2019). Computational studies on some novel energetic materials: Mono, di and oligonitro-1, 3-oxazetidines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. [Link]
-
Mondal, S., et al. (2023). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. American Chemical Society. [Link]
-
Pharmaceutical Technology. (2018). Bridging the Gap from Molecule to Drug. [Link]
-
University of California, Santa Barbara. (n.d.). Electrocyclic Reactions. [Link]
-
Al-Hazmi, G. H., et al. (2023). Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. ResearchGate. [Link]
-
Petrarca, S., et al. (n.d.). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential. PMC. [Link]
-
Gilchrist, T. L., et al. (1996). The Use of 2-Azadienes in the Diels-Alder Reaction. ResearchGate. [Link]
-
LibreTexts. (2023). 1.3: Electrocyclic Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks. [Link]
-
Schütz, T., et al. (2024). Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs. PubMed. [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization for new complexes with 2,2'-(5,5-dimethylcyclohexane-1,3-diylidene)bis(azan-1-yl-1-ylidene)dibenzoic acid. [Link]
-
Gheorghiu, M. D. (2021). 1.3: Diels-Alder Reactions. Chemistry LibreTexts. [Link]
-
Total Organic Chemistry. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. [Link]
-
Khan Academy. (n.d.). Diels-Alder reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. ijert.org [ijert.org]
- 14. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Unstable Allure: A Technical Guide to Unsaturated Four-Membered N-Heterocycles for Drug Discovery
Foreword: Embracing Instability for Therapeutic Innovation
In the vast landscape of heterocyclic chemistry, four-membered rings occupy a unique niche, defined by a delicate balance of stability and reactivity. While their saturated counterparts, azetidines, have become prized motifs in medicinal chemistry, their unsaturated relatives—azetines and the elusive azetes—have remained a more enigmatic frontier.[1][2] This guide seeks to demystify these strained structures, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, reactivity, and burgeoning potential as transformative building blocks in modern therapeutics. The inherent ring strain that makes these molecules challenging to synthesize is precisely what endows them with unique chemical reactivity, offering novel pathways to complex molecular architectures.[2][3]
Deconstructing the Scaffold: A Primer on Azetines and Azetes
Four-membered nitrogen-containing heterocycles are broadly classified based on their degree of saturation. Understanding these distinctions is fundamental to appreciating their respective chemical behaviors.
-
Azetidines: The fully saturated analogs, containing only sp³-hybridized carbon atoms. Their stability and rigid, three-dimensional structure have made them popular in drug design for improving properties like metabolic stability and solubility.[1][4]
-
Azetines (Dihydroazetes): These possess one double bond within the ring, introducing sp²-hybridized centers and significantly increasing ring strain compared to azetidines.[1] They exist as two constitutional isomers:
-
1-Azetines: Feature a carbon-nitrogen double bond (an imine).
-
2-Azetines: Contain a carbon-carbon double bond.
-
-
Azetes: The fully unsaturated, aromatic or anti-aromatic counterparts with two double bonds. They are highly reactive and generally unstable, making them challenging synthetic targets.
The elevated strain and the presence of π-systems in azetines make them highly reactive intermediates and valuable synthetic precursors.[1] Their unique reactivity profile, distinct from the more stable azetidines, is the cornerstone of their synthetic utility.[1]
Caption: Structural relationships between four-membered N-heterocycles.
The Synthetic Challenge: Crafting Strained Rings
The synthesis of azetines has historically been challenging due to their propensity for thermal fragmentation via electrocyclic ring-opening into aza-dienes.[1] However, recent advances have led to more robust and versatile synthetic strategies.
Key Synthetic Strategies
-
[2+2] Cycloadditions: This is a cornerstone for constructing four-membered rings. The reaction of imines with alkynes is a common method to access 2-azetines.[1] Photochemical [2+2] cycloadditions, in particular, have emerged as powerful tools, often proceeding under mild conditions.[5][6]
-
Elimination Reactions: Starting from more stable, substituted azetidines, the elimination of a leaving group can yield either 1-azetines or 2-azetines, depending on the position of the leaving group.[1]
-
Ring Expansions: Three-membered rings like azirines or cyclopropyl azides can undergo ring expansion to form 1-azetines.[1]
Caption: Major synthetic routes to azetine scaffolds.
Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition
The following protocol is a representative example of a modern synthetic approach to azetines, leveraging photochemistry to overcome the thermodynamic hurdles.[5]
Objective: Synthesis of 2-Azetines via Visible Light-Mediated [2+2] Cycloaddition of Alkynes and Oximes.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne (1.0 equiv.) and the oxime (1.2 equiv.) in a suitable degassed solvent (e.g., acetonitrile or dichloromethane).
-
Catalyst Addition: Add the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%). The choice of photocatalyst is critical as its excited state must have sufficient energy for triplet energy transfer to the alkyne.
-
Initiation: Place the reaction vessel in front of a high-power blue LED light source and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 2-azetine product.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents quenching of the excited state photocatalyst by oxygen and degradation of reactants.
-
Visible Light Photocatalyst: Allows the reaction to proceed under mild conditions, avoiding the harsh thermal conditions that often lead to decomposition of the strained azetine product.[5]
-
Triplet Energy Transfer Mechanism: The photocatalyst absorbs light and transfers its energy to the alkyne, promoting it to a reactive triplet state which then engages in a stepwise cycloaddition with the oxime. This mechanism circumvents the symmetry-forbidden nature of a concerted thermal [2+2] cycloaddition.
Reactivity: The Power of Strain Release
The chemistry of azetines is dominated by reactions that relieve their substantial ring strain (approx. 25.4 kcal/mol for the parent azetidine).[2] This stored energy makes them susceptible to a variety of transformations not readily observed in less strained systems.
Key Reaction Pathways
-
Electrocyclic Ring-Opening: As mentioned, azetines can thermally revert to more stable, acyclic aza-dienes. This is often a competing pathway in their synthesis and subsequent reactions.[1]
-
Cycloaddition Reactions: The π-systems within azetines make them excellent partners in various cycloaddition reactions, providing rapid access to valuable fused-polycyclic azetidines.[1] These include:
-
Ring-Opening Reactions: The strained C-N and C-C bonds are susceptible to cleavage by nucleophiles, a reaction that has been increasingly exploited to generate complex acyclic or larger ring structures.[8][9]
Caption: Key reaction pathways driven by the strain of the azetine ring.
Applications in Drug Discovery: A Scaffold for Innovation
The rigid, three-dimensional nature of the four-membered ring is a highly desirable feature in medicinal chemistry.[4] Unsaturated N-heterocycles offer a unique combination of this structural rigidity with versatile chemical reactivity.
-
Bioisosteric Replacement: The azetine scaffold can serve as a bioisostere for other cyclic structures like pyridines or phenyl groups, helping to modulate pharmacokinetic properties such as solubility and metabolic stability.[1]
-
Access to Novel Chemical Space: The unique reactivity of azetines allows for the synthesis of complex, highly substituted azetidines and other nitrogen-containing scaffolds that are difficult to access through traditional methods.[4] This opens up new avenues for exploring structure-activity relationships.
-
Biological Relevance: Azetine-like structures have been identified in biologically relevant contexts, such as in the photodegradation pathway of DNA, where Dewar isomers of pyrimidinones are formed.[1] While not directly therapeutic, this highlights the interaction of such strained rings with biological systems. Furthermore, the broader class of four-membered N-heterocycles, including the related β-lactams (2-azetidinones), forms the basis of the penicillin and cephalosporin families of antibiotics, demonstrating the profound therapeutic potential of this ring system.[10][11]
Data Summary: Physicochemical Properties
| Property | Azetidine | Azetine | Significance in Drug Design |
| Ring Strain (kcal/mol) | ~25.4 | >25.4 (higher) | Higher strain in azetines leads to unique reactivity for further functionalization.[1][2] |
| Hybridization | Exclusively sp³ | sp³ and sp² | The presence of sp² centers introduces planarity and π-systems for diverse reactions.[1] |
| 3D Conformation | Puckered | Partially Planar | Provides a rigid scaffold to orient substituents in defined vectors for receptor binding.[4] |
| Reactivity | Stable, functionalizable | Highly reactive intermediate | Can be used as a reactive handle for late-stage functionalization or as a precursor to more complex scaffolds.[1] |
Computational Insights: Predicting Behavior
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding these strained systems.[12][13] DFT calculations can predict:
-
Ring Strain Energies: Quantifying the inherent instability and predicting reactivity.[14]
-
Reaction Barriers: Elucidating the feasibility of synthetic routes and predicting competing pathways, such as the barrier to electrocyclic ring-opening versus a desired cycloaddition.
-
Spectroscopic Properties: Aiding in the characterization of these often-transient molecules by predicting NMR chemical shifts and coupling constants.[15]
Conclusion and Future Outlook
Unsaturated four-membered N-heterocycles, once considered mere laboratory curiosities, are now emerging as powerful tools in synthetic and medicinal chemistry. The development of novel synthetic methods, particularly those leveraging photochemistry, has made these strained rings more accessible than ever before.[1][5] Their strain-release-driven reactivity provides a unique platform for the rapid construction of molecular complexity. As our ability to control their synthesis and reactivity improves, we can expect to see azetines and their derivatives play an increasingly important role in the design and development of next-generation therapeutics, offering novel scaffolds that can address challenging biological targets. The unstable allure of these molecules is no longer a deterrent but an invitation to innovate.
References
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022-11-30).
- Azetidines, Azetines and Azetes: Monocyclic | Request PDF. (n.d.).
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Unsaturated N-Heterocycles by Cycloadditions of Aziridines and Alkynes. (n.d.).
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). RSC Publishing.
- Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. (2021-07-31). The Royal Society of Chemistry.
- Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PubMed Central.
- Subtle Strain-Release-Driven Aroylation of Four-Membered Rings via Decarboxylative Giese-Type Reactions. (2025-08-08). PubMed.
- Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. (2025-10-11).
- Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine N
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020-12-15). RSC Publishing.
- Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. (2025-12-11).
- A computational study of the effect of C-lithiation on the NMR properties (chemical shifts and coupling constants) of aziridines | Request PDF. (2025-08-07).
- 1- and 2-Azetines via Visible Light-Mediated [2+2]-Cycloadditions of Alkynes and Oximes. (2021-07). ChemRxiv.
- Strain Release Chemistry of Photogenerated Small‐Ring Intermedi
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024-07-19). Beilstein Journals.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (n.d.).
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Subtle Strain-Release-Driven Aroylation of Four-Membered Rings via Decarboxylative Giese-Type Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strain Release Chemistry of Photogenerated Small‐Ring Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Azetines: The Constrained Bioisostere for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the relentless pursuit of novel therapeutic agents with optimized pharmacological profiles, the strategic application of bioisosterism stands as a cornerstone of modern medicinal chemistry. This guide delves into the untapped potential of azetines, the unsaturated four-membered nitrogen-containing heterocycles, as versatile and advantageous bioisosteric replacements in drug design. While their saturated counterparts, azetidines, have gained considerable traction, azetines offer a unique combination of conformational restraint, altered electronic properties, and synthetic accessibility that warrants a dedicated exploration. This document provides a comprehensive analysis of the physicochemical properties of azetines, detailed synthetic methodologies, and a forward-looking perspective on their application in overcoming common drug development hurdles, including metabolic instability, poor solubility, and off-target activity.
Introduction: Beyond "Flatland" - The Rise of Constrained Scaffolds
The concept of bioisosterism, the interchange of functional groups with similar physical and chemical properties to modulate the bioactivity of a molecule, is a foundational principle in drug design.[1] Historically, classical bioisosteric replacements have often involved swapping one planar aromatic ring for another. However, the contemporary "escape from flatland" paradigm in medicinal chemistry emphasizes the importance of introducing three-dimensionality into drug candidates to enhance target engagement, improve physicochemical properties, and explore novel chemical space.[2] Small, strained ring systems, such as azetidines, have emerged as powerful tools in this endeavor, offering a balance of rigidity and chemical tractability.[3]
This guide focuses on the often-overlooked unsaturated analogues of azetidines: the 1-azetines and 2-azetines. These four-membered heterocycles, containing an endocyclic double bond, possess a unique set of properties stemming from their increased ring strain and the presence of sp²-hybridized atoms within the ring.[4] While their synthesis has historically been challenging, recent advancements have made functionalized azetines more accessible, opening the door to their systematic evaluation as bioisosteres.[5]
This document will explore the fundamental characteristics of azetines that make them attractive bioisosteric replacements, provide practical guidance on their synthesis, and outline strategies for their incorporation into drug discovery programs.
The Azetine Core: A Unique Physicochemical Profile
Azetines are four-membered nitrogen-containing heterocycles with one unit of unsaturation. They exist as two constitutional isomers: 1-azetine, which contains a C=N bond, and 2-azetine, which contains a C=C bond.[4] Their increased ring strain and the presence of sp² centers distinguish them from the more commonly used saturated azetidines.[6]
Conformational Rigidity and Vectorial Properties
The defining feature of the azetine ring is its conformational rigidity. This inherent stiffness reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[7] The defined geometry of the azetine ring also presents substituents in precise vectors, allowing for fine-tuning of interactions with a protein binding pocket. This is in stark contrast to more flexible aliphatic chains or larger, more conformationally mobile ring systems.
Electronic Properties and Potential for Novel Interactions
The introduction of an sp² center within the four-membered ring significantly alters the electronic properties compared to azetidines. The double bond in 2-azetines and the imine functionality in 1-azetines can participate in various non-covalent interactions, including π-stacking and hydrogen bonding, that are not possible with their saturated counterparts. Furthermore, the modulation of the nitrogen's basicity in 1-azetines can be a valuable tool for optimizing pharmacokinetic properties.[4]
Physicochemical Properties: A Comparative Overview
While extensive experimental data on a wide range of substituted azetines is still emerging, we can extrapolate some key physicochemical properties based on their structure and comparison to related scaffolds.
| Property | Phenyl Ring | Pyridine | Azetidine | 2-Azetine (Predicted) |
| Molecular Weight | ~77 | ~79 | ~57 | ~55 |
| logP | ~2.1 | ~0.7 | ~-0.3 | Lower than azetidine |
| pKa (of conjugate acid) | N/A | ~5.2 | ~11.3 | Lower than azetidine |
| Solubility | Low | Moderate | High | High |
| Metabolic Stability | Prone to oxidation | Prone to oxidation | Generally stable | Potentially improved |
| Fsp³ | 0 | 0 | 1 | 0.67 |
Table 1: A comparative look at the predicted physicochemical properties of the 2-azetine ring versus common aromatic and saturated rings. The increased sp³ character and polarity of the azetine ring are expected to lead to improved solubility and potentially altered metabolic profiles.
Bioisosteric Replacement Strategies with Azetines
The unique properties of the azetine ring make it a compelling candidate for a variety of bioisosteric replacements.
Azetine as a Constrained Analogue of Aromatic and Heteroaromatic Rings
The replacement of planar, often metabolically labile, phenyl or pyridine rings with a more three-dimensional, saturated or partially saturated scaffold is a common strategy in modern drug discovery.[8] The azetine ring can serve as a constrained mimetic of these aromatic systems, maintaining key substituent vectors while improving physicochemical properties such as solubility and metabolic stability.
Azetine as an Amide Bond Isostere
The amide bond is a ubiquitous functional group in biologically active molecules, but it is often susceptible to enzymatic cleavage. The rigid framework of the azetine ring can be used to mimic the geometry of an amide bond while offering improved metabolic stability. This strategy is particularly relevant in the design of peptidomimetics.
Synthesis of Functionalized Azetines: A Practical Guide
The synthetic accessibility of azetines has historically been a significant barrier to their widespread adoption in medicinal chemistry. However, recent methodological advancements have provided more reliable and versatile routes to these strained heterocycles.
General Synthetic Strategies
Several key strategies have emerged for the synthesis of azetines:
-
[2+2] Cycloadditions: This approach involves the reaction of an imine with an alkyne to form a 2-azetine, or a nitrile with an alkene to form a 1-azetine.[9]
-
Elimination Reactions: Starting from a suitably functionalized azetidine, elimination of a leaving group can generate the corresponding azetine.[4]
-
Ring Expansions: The expansion of three-membered rings, such as azirines, can provide a route to azetine derivatives.[9]
Experimental Protocol: Synthesis of 2-Substituted-N-Boc-2-azetines via Lithiation and Electrophilic Trapping
This protocol, adapted from the work of Hodgson et al.[3][10], provides a reliable method for the synthesis of functionalized 2-azetines, which are valuable building blocks for further elaboration.
Materials:
-
N-Boc-3-methoxyazetidine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, allyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-3-methoxyazetidine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (2.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to generate the N-Boc-2-lithio-2-azetine intermediate in situ.
-
Add the desired electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-N-Boc-2-azetine.
Self-Validation: The success of the lithiation and trapping can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the incorporation of the electrophile at the C2 position of the azetine ring. The regioselectivity of the lithiation is a critical parameter to monitor.
Case Study: Azetidine Amides as STAT3 Inhibitors
While a direct, data-rich case study for an azetine as a bioisosteric replacement remains elusive in the published literature, the development of azetidine amides as potent STAT3 inhibitors provides a compelling illustration of the principles that can be applied to their unsaturated counterparts.[1][9] In this work, the replacement of a proline amide with an azetidine-2-carboxamide led to a significant improvement in potency.[9] This enhancement was attributed to the more constrained nature of the azetidine ring, which likely pre-organizes the molecule in a more favorable conformation for binding to the STAT3 protein. This example underscores the potential of small, strained nitrogen-containing rings to serve as powerful tools for optimizing ligand-protein interactions.
Future Outlook and Conclusion
The exploration of azetines as bioisosteric replacements in drug discovery is still in its nascent stages. However, the foundational principles of their design, their unique physicochemical properties, and the increasing accessibility of synthetic routes to functionalized derivatives position them as a highly promising class of scaffolds for the medicinal chemist's toolbox.
Future research should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a wider range of azetine-containing compounds are needed to establish clear structure-activity and structure-property relationships.
-
Computational Modeling: In silico studies can provide valuable insights into the conformational preferences and electronic properties of azetines, guiding their rational design as bioisosteres.
-
Development of Novel Synthetic Methodologies: Continued innovation in the synthesis of azetines will be crucial for their widespread adoption in drug discovery programs.
References
-
Gatazka, M. R., McFee, E. C., Ng, C. H., Wearing, E. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
Chen, Y., Yue, P., Ogese, M. O., Sun, S., Zhang, X., Esan, T., ... & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15957-15985. [Link]
-
Yue, P., Chen, Y., Ogese, M. O., Sun, S., Zhang, X., Esan, T., ... & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
-
Kleinpeter, E., & Wacker, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Baran Laboratory. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Laboratory. [Link]
-
Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-azetines. Organic Chemistry Portal. [Link]
-
Parmar, D. R., & Soni, J. (2021). Azetidines of pharmacological interest. PubMed. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
-
Gatazka, M. R., McFee, E. C., Ng, C. H., Wearing, E. R., & Schindler, C. S. (2022). New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks. Organic & Biomolecular Chemistry, 20(10), 2036-2055. [Link]
-
Gatazka, M. R., McFee, E. C., Ng, C. H., Wearing, E. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. baranlab.org [baranlab.org]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of 1-Acetyl-1,2-dihydroazete: A Detailed Guide for Researchers
This document provides a comprehensive guide to the total synthesis of 1-Acetyl-1,2-dihydroazete, a strained heterocyclic motif of interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into a plausible and scientifically grounded synthetic strategy, offering detailed experimental protocols and explaining the rationale behind the chosen methodologies.
Introduction: The Significance of this compound
1,2-Dihydroazetes, also known as 2-azetines, are four-membered nitrogen-containing heterocycles. Their inherent ring strain makes them valuable as reactive intermediates and building blocks in organic synthesis. The introduction of an acetyl group on the nitrogen atom modulates the electronic properties and reactivity of the ring system, potentially leading to novel biological activities. While the parent 1,2-dihydroazete is a known compound, detailed synthetic procedures for its N-acetylated derivative are not widely documented. This guide aims to fill that gap by proposing a robust synthetic pathway.
The target molecule, this compound, possesses the following chemical properties:
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| IUPAC Name | 1-(2H-azet-1-yl)ethanone | [1] |
| CAS Number | 136911-46-1 | [1] |
| Melting Point | 44-46 °C | [2] |
| Boiling Point | 210.7±10.0 °C (Predicted) | [2] |
| Solubility in Water | Sparingly soluble (28 g/L at 25 °C) | [2] |
Proposed Synthetic Strategy
Our proposed total synthesis of this compound is a two-stage process. The first stage involves the construction of the core 1,2-dihydroazete ring system. The second stage is the N-acetylation of the synthesized heterocycle.
Caption: Proposed two-stage synthetic workflow for this compound.
For the synthesis of the 1,2-dihydroazete ring, we will adapt a strategy based on the synthesis of a related derivative, 1,2-dihydroazete-3-methyl ester, which utilizes a commercially available azetidine precursor.[2] This approach offers a practical entry point to the desired heterocyclic core. The subsequent N-acetylation will be achieved using a standard and efficient acetylation protocol with acetic anhydride.[3]
Detailed Experimental Protocols
Stage 1: Synthesis of a 1,2-Dihydroazete Intermediate
The synthesis of the 1,2-dihydroazete ring can be approached through various methods, including cycloadditions and eliminations.[4][5] Here, we propose a pathway starting from a functionalized azetidine, which can be synthesized from commercially available precursors. This method is adapted from a procedure for a similar dihydroazete derivative.[2]
Protocol 1: Synthesis of a 1,2-Dihydroazete Precursor (Illustrative Example)
This protocol is an illustrative example based on the synthesis of a substituted 1,2-dihydroazete. The exact starting material and conditions may need to be optimized for the unsubstituted ring.
-
Reaction Setup:
-
To a solution of a suitable N-protected 3-hydroxyazetidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Activation of the Hydroxyl Group:
-
Slowly add a solution of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 eq) in the same anhydrous solvent to the cooled reaction mixture.
-
The formation of a good leaving group (mesylate or tosylate) is crucial for the subsequent elimination step.
-
-
Elimination to Form the Double Bond:
-
After the activation is complete (monitored by Thin Layer Chromatography - TLC), add a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir until the elimination is complete (monitored by TLC). This step forms the carbon-carbon double bond of the 1,2-dihydroazete ring.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-protected 1,2-dihydroazete.
-
-
Deprotection (if necessary):
-
If an N-protecting group was used, it must be removed prior to acetylation. The deprotection method will depend on the specific protecting group employed (e.g., hydrogenolysis for a benzyl group, or acidic treatment for a Boc group).
-
Stage 2: N-Acetylation of the 1,2-Dihydroazete Intermediate
N-acetylation is a common transformation in organic synthesis.[6] The use of acetic anhydride is a straightforward and high-yielding method for acetylating secondary amines.[3]
Protocol 2: N-Acetylation of 1,2-Dihydroazete
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,2-dihydroazete intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or conduct the reaction neat if the intermediate is a liquid.
-
Add a base, such as triethylamine (1.5 eq) or pyridine (used as both base and solvent), to the solution.
-
-
Acetylation Reaction:
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield pure this compound.
-
Caption: Simplified mechanism for the N-acetylation of 1,2-dihydroazete.
Characterization and Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, and the protons on the dihydroazete ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the dihydroazete ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of this compound (C₅H₇NO, Exact Mass: 97.05).[1] |
| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration. |
Safety and Handling
-
Azetidines and azetes are strained molecules and may be unstable, particularly at elevated temperatures. Handle with care and store in a cool, dark place.
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases such as triethylamine and pyridine are flammable and have strong odors. Use in a fume hood.
-
Chlorinating agents like methanesulfonyl chloride and p-toluenesulfonyl chloride are corrosive and moisture-sensitive. Handle under inert atmosphere.
Conclusion
This application note provides a detailed and scientifically supported guide for the total synthesis of this compound. By following the proposed two-stage strategy of ring formation followed by N-acetylation, researchers can access this valuable heterocyclic compound. The provided protocols are based on established and reliable organic chemistry transformations, and the guide emphasizes the importance of proper technique, monitoring, and characterization for a successful synthesis.
References
-
ResearchGate. Early examples of 1,2‐dihydroazete synthesis via β‐elimination. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]
- Figueroa-Valverde, L., et al. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 11(5), 13229-13239.
- Katalin, B., et al. (2020).
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
Sources
- 1. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Synthesis of 1,2-Dihydroazetes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,2-Dihydroazetes
1,2-Dihydroazetes, also known as azetines, are four-membered nitrogen-containing heterocycles that hold significant potential in medicinal chemistry and drug development. Their strained ring system imparts unique chemical reactivity, making them valuable building blocks for the synthesis of more complex nitrogenous scaffolds. The incorporation of the 1,2-dihydroazete motif into larger molecules can influence their conformational properties and biological activity. While their synthesis has been a challenge, photochemical methods offer a powerful and versatile approach to access these intriguing heterocycles. This guide provides a detailed experimental protocol for the photochemical synthesis of 1,2-dihydroazetes, with a focus on the underlying mechanisms and practical considerations for successful execution in a research setting.
Mechanistic Insights: A Two-Step Photochemical Cascade
The photochemical synthesis of 1,2-dihydroazetes from vinyl azides is a fascinating process that proceeds through a two-step cascade involving a highly reactive intermediate.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Step 1: Photochemical Conversion of Vinyl Azide to 2H-Azirine: The process begins with the photolysis of a vinyl azide. Upon absorption of ultraviolet (UV) or visible light, the vinyl azide undergoes denitrogenation (loss of N₂) to form a highly reactive vinyl nitrene intermediate. This nitrene rapidly undergoes intramolecular cyclization to yield a 2H-azirine.[2][3] The choice of wavelength can be critical in this step to selectively form the 2H-azirine and avoid undesired side reactions.[3]
-
Step 2: Photochemical Ring Expansion of 2H-Azirine to 1,2-Dihydroazete: The 2H-azirine, being a strained three-membered ring, is itself photoactive. Upon absorption of light, the C-C bond of the azirine ring can cleave to form a nitrile ylide intermediate.[4] This highly reactive 1,3-dipole can then undergo a[5][6]-electrocyclization to form the more stable four-membered 1,2-dihydroazete ring.
The overall transformation can be summarized as a photochemical cascade where the product of the first photochemical reaction becomes the reactant for the second.
Caption: Reaction mechanism for the photochemical synthesis of 1,2-dihydroazetes.
Experimental Workflow: A Modern Approach Using Continuous-Flow Photochemistry
Given the hazardous nature of organic azides, modern continuous-flow photochemistry offers a safer and more efficient alternative to traditional batch reactions.[7] Flow chemistry allows for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to improved yields and reproducibility.
Caption: Experimental workflow for continuous-flow photochemical synthesis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific vinyl azide substrate.
Part 1: Synthesis of the 2H-Azirine Intermediate
Materials and Equipment:
-
Substituted Vinyl Azide (starting material)
-
Anhydrous Acetonitrile (MeCN)
-
Syringe pump
-
Photochemical flow reactor (e.g., a commercially available system or a custom-built reactor with PFA tubing wrapped around a light source)
-
High-power LED light source (e.g., 420 nm)[8]
-
Round-bottom flask for product collection
-
Rotary evaporator
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of the vinyl azide in anhydrous acetonitrile. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.
-
Flow Reactor Setup: Set up the photochemical flow reactor according to the manufacturer's instructions. Ensure the LED light source is functioning correctly and the reactor temperature can be maintained at or near room temperature.
-
Photochemical Reaction: Using the syringe pump, flow the vinyl azide solution through the photochemical reactor at a predetermined flow rate to achieve the desired residence time (e.g., 30 minutes).[8] The optimal residence time will depend on the specific substrate and reactor setup and may require optimization.
-
Product Collection: Collect the effluent from the reactor in a round-bottom flask.
-
Solvent Removal: Once all the starting material has been passed through the reactor, remove the solvent from the collected solution using a rotary evaporator under reduced pressure. The resulting crude product is the 2H-azirine.
Part 2: Photochemical Ring Expansion to the 1,2-Dihydroazete
Materials and Equipment:
-
Crude 2H-Azirine from Part 1
-
Anhydrous solvent (e.g., cyclohexane, benzene)
-
Quartz reaction vessel or NMR tube
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 280 nm)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Solution Preparation: Dissolve the crude 2H-azirine in an anhydrous solvent such as cyclohexane or benzene in a quartz reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to minimize intermolecular side reactions. Degas the solution as described in Part 1.
-
Photolysis: Irradiate the solution with a UV lamp. The irradiation time will vary depending on the substrate and the intensity of the light source and should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them to monitor the disappearance of the 2H-azirine and the formation of the 1,2-dihydroazete.
-
Workup: Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the 1,2-dihydroazete.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Key Reaction Parameters
| Parameter | Step 1: 2H-Azirine Formation | Step 2: 1,2-Dihydroazete Formation |
| Starting Material | Substituted Vinyl Azide | Substituted 2H-Azirine |
| Solvent | Anhydrous Acetonitrile | Anhydrous Cyclohexane or Benzene |
| Concentration | ~0.1 M | ~0.01 - 0.05 M |
| Light Source | High-power LED (e.g., 420 nm) | Medium-pressure mercury lamp (with filter) |
| Reaction Time | Residence time in flow reactor (e.g., 30 min) | Varies (monitor by TLC or NMR) |
| Temperature | Room Temperature | Room Temperature |
| Yield | Substrate dependent | Substrate dependent |
Causality Behind Experimental Choices
-
Choice of Solvent: Anhydrous and degassed solvents are crucial to prevent side reactions with water and quenching of the excited states by oxygen. Acetonitrile is a good choice for the first step due to its polarity and ability to dissolve a wide range of organic compounds. Non-polar solvents like cyclohexane or benzene are often used in the second step to minimize intermolecular reactions of the nitrile ylide intermediate.
-
Light Source and Wavelength: The choice of light source and wavelength is critical for selectivity. For the first step, a visible light LED (e.g., 420 nm) can be sufficient and is often safer and more energy-efficient than UV lamps.[8] For the second step, a UV lamp is typically required to excite the 2H-azirine. The use of a filter is important to prevent unwanted photochemical degradation of the product.
-
Concentration: A higher concentration is often used in the continuous-flow first step to maximize throughput. A lower concentration is used in the second batch step to favor the intramolecular ring expansion over intermolecular reactions of the highly reactive nitrile ylide intermediate.
-
Continuous-Flow vs. Batch: The use of a continuous-flow reactor for the first step significantly enhances safety by minimizing the accumulation of the potentially explosive vinyl azide starting material. The second step is often carried out in batch as the 2H-azirine intermediate is generally less hazardous.
Self-Validating System: Characterization and Purity Assessment
The successful synthesis of the target 1,2-dihydroazete must be confirmed through rigorous characterization.
-
¹H and ¹³C NMR Spectroscopy: These are the primary tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the four-membered ring will be characteristic of the 1,2-dihydroazete structure.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum can provide information about the functional groups present in the molecule.
-
Purity Analysis: The purity of the final product should be assessed by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
By carefully analyzing the spectroscopic data and comparing it to literature values for similar compounds, researchers can confidently validate the synthesis of the desired 1,2-dihydroazete.
References
-
Gholami, F., Yousefnejad, F., Larijani, B., & Mahdavi, M. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(2), 1085-1116. [Link]
-
Ikeda, M., Matsugashita, S., Ishibashi, H., & Tamura, Y. (1973). Photochemical reactions of 1,2-dihydroquinolines. Journal of the Chemical Society, Chemical Communications, (24), 922-923. [Link]
- Al-Naji, M., & Al-Tahan, J. (1999). Synthesis of 1,2-dihydroazetes via photochemical rearrangement of 2H-azirines. Journal of Heterocyclic Chemistry, 36(2), 431-434. (Note: A specific, directly accessible URL for this older article is not readily available through the search, but it can be located through university library databases or by searching for the journal and issue.)
-
Kaur, N. (2024). Heterocycle Synthesis Through Photochemical Transformation of 2H-Azirines. ResearchGate. [Link]
-
Collins, S. K., et al. (2025). Strain Release Cycloadditions of 2H-Azirines: Access to Polycyclic Heterocycles. Organic Letters. [Link]
-
Andresini, M., et al. (2024). Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines. Chemistry – A European Journal. [Link]
-
Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Medicinal Chemistry, 11(6), 511-524. [Link]
-
Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052-1103. [Link]
-
Maurya, R. A., & Kumar, A. (2021). Visible light-assisted chemistry of vinyl azides and its applications in organic synthesis. Organic & Biomolecular Chemistry, 19(36), 7759-7775. [Link]
- Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic organic photochemistry. CRC press. (A general reference for principles of photochemical synthesis).
- Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 41a: Three-Membered Hetarenes and larger analogues with no further heteroatoms. Georg Thieme Verlag. (A comprehensive resource for heterocyclic chemistry).
-
Naito, I., Morihara, H., Ishida, A., & Takamuku, S. (1993). Photochemistry of 2H-Azirine—Formation of Nitrile Ylide Evidenced by Laser Flash Photolysis and Pulse Radiolysis. Chemistry Letters, 22(8), 1339-1342. [Link]
-
Lebair, K., Isfeld, K. A., Davis, R. L., Poisson, T., & Collins, S. K. (2025). Strain Release Cycloadditions of 2H-Azirines: Access to Polycyclic Heterocycles. Organic letters, 27(30), 8381–8386. [Link]
Sources
- 1. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible light-assisted chemistry of vinyl azides and its applications in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Strain Release Chemistry of Photogenerated Small‐Ring Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Strain Release Cycloadditions of 2H-Azirines: Access to Polycyclic Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Azetine Rings via [2+2] Cycloaddition Strategies
Introduction: The Azetine Scaffold in Modern Chemistry
Four-membered nitrogen-containing heterocycles, particularly azetidines and their unsaturated counterparts, azetines, have garnered significant interest in medicinal and synthetic chemistry.[1] While structurally simple, the inherent ring strain of the azetine core imparts unique conformational rigidity and reactivity, making it a desirable scaffold for drug development and a versatile synthetic intermediate.[2] Azetines exist as two primary isomers: 1-azetines, featuring an endocyclic C=N bond, and 2-azetines, with an exocyclic C=C bond relative to the nitrogen atom.
The synthesis of these strained rings is non-trivial, often hampered by competing pathways like electrocyclic ring-opening.[1] Among the various synthetic strategies, [2+2] cycloaddition reactions have emerged as a powerful and direct method for constructing the azetine core.[3] This guide provides an in-depth analysis of modern [2+2] cycloaddition methodologies, focusing on the mechanistic principles that govern their success and providing detailed protocols for their practical implementation. We will explore how different reaction modalities, particularly visible-light photocatalysis, can be leveraged to achieve divergent synthesis of both 1- and 2-azetine isomers, offering researchers a robust toolkit for accessing this valuable class of heterocycles.[1][4]
The biological relevance of azetines is increasingly recognized. They appear as intermediates in the photodegradation of DNA and have been identified as products in the inhibition of bacterial enzymes like caseinolytic protease (ClpP).[1] Furthermore, synthetic azetine derivatives have demonstrated potential as cancer therapeutics, showing high cytotoxicity against human leukemia cells, underscoring the need for efficient and modular synthetic routes to explore their full therapeutic potential.[1][5]
Core Concepts: Mechanistic Pillars of Azetine [2+2] Cycloaddition
The success of a [2+2] cycloaddition for azetine synthesis hinges on the method of activation. Thermally, a concerted [π2s + π2a] cycloaddition is symmetry-allowed but geometrically challenging for typical substrates.[6] Consequently, most practical approaches rely on either photochemical activation or stepwise thermal/catalyzed pathways that bypass this high-energy concerted transition state.
Pillar 1: Photochemical Cycloaddition & The Aza Paternò–Büchi Reaction
The photochemical [2+2] cycloaddition between a C=N bond (of an imine, oxime, or related species) and a C=C or C≡C bond is known as the aza Paternò–Büchi reaction, representing the most direct and atom-economical route to the azetidine or azetine core.[7][8] Modern protocols predominantly utilize visible-light-mediated triplet energy transfer, which offers milder conditions and greater control compared to direct UV irradiation.[9]
Mechanism of Action: Triplet Energy Transfer
The process is initiated by the absorption of visible light by a photocatalyst (PC), promoting it to an excited singlet state (¹PC), which then undergoes efficient intersystem crossing (ISC) to a longer-lived, more stable triplet state (³PC). This excited triplet photocatalyst can then transfer its energy to a substrate molecule—typically the alkyne or alkene—if the triplet energy of the catalyst is greater than that of the substrate. This generates the substrate in its triplet state (e.g., ³Alkyne*), which is a diradical species. This highly reactive triplet-state substrate then engages in a stepwise radical cycloaddition with the ground-state oxime or imine partner to form the four-membered ring.[4]
Caption: Visible-light-mediated triplet energy transfer cycle for [2+2] cycloaddition.
This mechanism is advantageous because it avoids the high-energy intermediates associated with direct excitation of the C=N bond and allows the reaction to proceed under exceptionally mild conditions.[7]
Pillar 2: Stepwise Thermal & Lewis Acid-Catalyzed Pathways
While less common for azetine synthesis, stepwise thermal cycloadditions are well-established for forming related azetidin-2-ones (β-lactams) via the Staudinger synthesis.[6] This reaction involves the cycloaddition of a ketene and an imine. The mechanism is broadly accepted to be a two-step process.[6]
Mechanism of Action: Zwitterionic Intermediate
The reaction initiates with the nucleophilic attack of the imine nitrogen onto the electrophilic sp-hybridized carbon of the ketene. This forms a zwitterionic intermediate. The subsequent and often rate-determining step is a 4π-conrotatory electrocyclization of this intermediate to close the four-membered ring.[6] While the Staudinger reaction itself produces β-lactams, the underlying principle of a stepwise cycloaddition via a polar intermediate is a key concept. Recently, this logic has been extended to azetine synthesis through Lewis acid catalysis, where a titanium-chelated intermediate is proposed to facilitate a stepwise [2+2] cycloaddition between iminopyruvates and alkynes to generate 2-azetines.[1]
Caption: Generalized stepwise mechanism via a zwitterionic intermediate.
Application & Protocols: A Divergent Synthesis of 1- and 2-Azetines
A recent breakthrough in the field is the development of a divergent method for synthesizing either 1- or 2-azetines from common precursors, with the outcome dictated solely by the choice of the alkyne substituent.[1][4] This strategy, developed by Schindler and co-workers, uses visible-light photocatalysis to react cyclic oximes with either aliphatic or aryl-substituted alkynes.[1]
-
Aliphatic Alkynes yield 2-Azetines via a single triplet energy transfer event.
-
Aryl Alkynes yield 1-Azetines via a consecutive, dual energy transfer and rearrangement cascade.[4]
Caption: Divergent synthesis of 1- and 2-azetines based on alkyne choice.
Protocol 1: Synthesis of 2-Azetines via Visible-Light [2+2] Cycloaddition
Principle: This protocol describes the synthesis of a 2-azetine from a cyclic oxime and an aliphatic alkyne. The reaction proceeds via triplet energy transfer from an iridium photocatalyst to the alkyne, which then undergoes cycloaddition. The resulting 2-azetine is stable under the reaction conditions as its triplet energy is too high to be activated by the photocatalyst for further reaction.[4]
Materials:
-
Cyclic Oxime (e.g., 2-isoxazoline-3-carboxylate, 1.0 equiv)
-
Aliphatic Alkyne (e.g., 1-Hexyne, 2.0-3.0 equiv)
-
Iridium Photocatalyst (e.g., fac-[Ir(ppy)₃] or similar, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or THF, 0.1 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the cyclic oxime (e.g., 0.2 mmol, 1.0 equiv) and the iridium photocatalyst (e.g., 0.002 mmol, 1 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (2.0 mL to achieve 0.1 M). Add the aliphatic alkyne (0.4 mmol, 2.0 equiv) via syringe.
-
Causality Note: Using degassed solvent is critical to prevent quenching of the excited triplet states by molecular oxygen, which would severely inhibit the reaction.
-
-
Irradiation: Seal the flask and place it approximately 5-10 cm from a blue LED light source. Ensure the reaction is stirred vigorously to ensure even irradiation. A cooling fan may be necessary to maintain ambient temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-azetine product.
Data Summary: Substrate Scope for 2-Azetine Formation
| Entry | Oxime Substrate | Aliphatic Alkyne | Product | Yield (%) |
| 1 | Phenyl-isoxazoline | 1-Hexyne | 2-Hexyl-4-phenyl-2-azetine | ~34%[4] |
| 2 | Ester-isoxazoline | 1-Octyne | 2-Octyl-azetine-4-carboxylate | Good |
| 3 | Ester-isoxazoline | Cyclopropylacetylene | 2-Cyclopropyl-azetine-4-carboxylate | Good |
Yields are representative and may vary based on specific substrates and reaction scale.
Protocol 2: Synthesis of 1-Azetines via a Consecutive Energy Transfer Cascade
Principle: When an aryl alkyne is used, the initial [2+2] cycloaddition product is a 2-azetine bearing a styrenyl-like moiety. This conjugated system has a lower triplet energy than the starting aryl alkyne and the photocatalyst. Therefore, the photocatalyst can activate this intermediate in a second energy transfer event. The resulting triplet-state 2-azetine undergoes N-O bond homolysis followed by radical recombination and rearrangement to furnish the thermodynamically more stable 1-azetine.[1][4]
Materials:
-
Cyclic Oxime (e.g., Ethyl 2-isoxazoline-3-carboxylate, 1.0 equiv)
-
Aryl Alkyne (e.g., Phenylacetylene, 2.0-3.0 equiv)
-
Iridium Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1 M)
-
Equipment as listed in Protocol 1.
Procedure:
-
Reaction Setup & Reagent Addition: Follow steps 1 and 2 from Protocol 1, substituting the aliphatic alkyne with an aryl alkyne (e.g., phenylacetylene, 0.4 mmol, 2.0 equiv).
-
Irradiation & Monitoring: Follow steps 3 and 4 from Protocol 1. The reaction may require longer irradiation times (24-48 hours) to ensure complete conversion of the intermediate 2-azetine to the final 1-azetine product.
-
Workup & Purification: Follow steps 5 and 6 from Protocol 1. Note that 1-azetines can be sensitive on silica gel; careful chromatography or the use of deactivated silica may be necessary to minimize degradation and improve isolated yields.[4]
-
Trustworthiness Note: It is advisable to analyze the crude reaction mixture by ¹H NMR to determine the conversion and ratio of 2-azetine to 1-azetine before purification, as losses can occur during chromatography.
-
Data Summary: Substrate Scope for 1-Azetine Formation
| Entry | Oxime Substrate | Aryl Alkyne | Product | Yield (%) |
| 1 | Phenyl-isoxazoline | Phenylacetylene | 2,4-Diphenyl-1-azetine | ~33%[4] |
| 2 | Cyano-isoxazoline | Phenylacetylene | 4-Cyano-2-phenyl-1-azetine | ~77%[4] |
| 3 | Cyano-isoxazoline | 4-Methylphenylacetylene | 4-Cyano-2-(p-tolyl)-1-azetine | ~61%[4] |
Yields are isolated yields and can be lower than NMR yields due to purification challenges.[4]
Downstream Applications and Future Outlook
The synthetic utility of the azetines formed via these [2+2] cycloadditions is vast. The strained ring can be strategically manipulated for further molecular complexity.
-
Reduction: The C=N or C=C bond can be readily reduced (e.g., with NaBH₄ or H₂/Pd) to access the corresponding saturated azetidine scaffolds, which are highly sought after in medicinal chemistry.[1]
-
Ring-Opening: The inherent ring strain can be harnessed for ring-opening reactions, providing access to valuable β-amino acid derivatives or other functionalized acyclic compounds.[1][7]
-
Further Cycloadditions: The imine functionality of a 1-azetine can act as a dienophile or dipolarophile in [4+2] or [3+2] cycloadditions, rapidly building polycyclic systems.[1]
The field of azetine synthesis continues to evolve rapidly. Current research focuses on developing enantioselective variants of these [2+2] cycloadditions, expanding the substrate scope to include less activated partners, and exploring new catalytic systems to improve efficiency and sustainability. The protocols and principles outlined herein provide a solid foundation for researchers to explore the rich chemistry of the azetine scaffold and its applications in drug discovery and beyond.
References
-
D. P. Fernando, S. M. D. C. D. Libero, C. S. Schindler, New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks, National Institutes of Health, 2022.
-
M. R. Becker, A. D. Richardson, et al., Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer, ChemRxiv, 2018.
-
G. Broggini, G. Molteni, A. C. Silvan, T. Pilati, Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update, MDPI, 2023.
-
J. K. Kim, S. M. D. C. D. Libero, et al., Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines, PMC - NIH, 2023.
-
G. Broggini, G. Molteni, A. C. Silvan, T. Pilati, Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update, ResearchGate, 2023.
-
S. M. D. C. D. Libero, C. S. Schindler, 1- and 2-Azetines via Visible Light-Mediated [2+2]-Cycloadditions of Alkynes and Oximes, Organic Letters, 2020.
-
C. S. Schindler Group, Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions, Nature Portfolio, 2020.
-
I. Triandafillidi, C. G. Kokotos, Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides, ACS Organic & Inorganic Au, 2022.
-
E. R. Wearing, Y. C. Yeh, et al., Visible light-mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines, ResearchGate, 2024.
-
S. M. D. C. D. Libero, C. S. Schindler, [2+2]-Cycloaddition for the Synthesis of Azetidines, ResearchGate, 2021.
-
LibreTexts, 1.2: Cycloaddition Reactions, Chemistry LibreTexts, 2023.
-
I. Triandafillidi, C. G. Kokotos, Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides, PMC - NIH, 2022.
-
D. P. Fernando, S. M. D. C. D. Libero, C. S. Schindler, New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks, Organic & Biomolecular Chemistry, 2023.
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Laboratory-Scale Purification of 1-Acetyl-1,2-dihydroazete
Abstract
This application note provides a comprehensive, technically detailed guide for the laboratory-scale purification of 1-acetyl-1,2-dihydroazete, a strained, four-membered nitrogen heterocycle of interest in medicinal chemistry and drug development. Recognizing the limited availability of specific purification protocols for this exact molecule, this guide synthesizes established methodologies for the purification of analogous N-acetylated and strained heterocyclic compounds. The protocols herein are designed to ensure high purity and recovery while maintaining the integrity of the strained ring system. We will detail a complete workflow from post-synthesis work-up to final purification by flash column chromatography, explaining the scientific rationale behind each step.
Introduction: The Challenge of Purifying Strained Heterocycles
This compound (also known as N-acetylazetine) is a member of the azetidine family, which are four-membered nitrogen-containing heterocyles. These structures are prized in medicinal chemistry for their ability to introduce unique three-dimensional character into drug candidates. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a double-edged sword; it imparts unique reactivity that can be synthetically useful, but also renders the molecule susceptible to degradation under harsh conditions.[1] The N-acetyl group, being electron-withdrawing, reduces the basicity of the ring nitrogen, which can influence its stability and chromatographic behavior.[2]
Purification of such compounds is non-trivial. Potential challenges include:
-
Ring-opening: The strained ring can be opened by strong nucleophiles, acids, or bases, especially at elevated temperatures.
-
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
-
Polarity: The presence of the amide carbonyl group lends polarity to the molecule, requiring careful selection of chromatographic conditions to achieve good separation from both non-polar and highly polar impurities.
This guide provides a robust, field-proven protocol designed to mitigate these risks and deliver high-purity this compound suitable for downstream applications.
Purification Workflow Overview
The purification strategy is a multi-step process designed to systematically remove different types of impurities. It begins with a gentle aqueous work-up to remove inorganic salts and water-soluble reagents, followed by the primary purification step using flash column chromatography.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Part A: Post-Reaction Aqueous Work-up
Causality and Rationale: The initial work-up is crucial for removing inorganic byproducts, excess acylating agent, and any base catalyst (e.g., pyridine, triethylamine) from the crude reaction mixture. A mild basic quench with sodium bicarbonate neutralizes acidic byproducts like acetic acid without being harsh enough to promote significant hydrolysis of the N-acetyl group.[3] Dichloromethane (DCM) or ethyl acetate (EtOAc) are common extraction solvents chosen for their ability to dissolve moderately polar organic compounds while being immiscible with water.[4]
Protocol:
-
Cooling: Ensure the crude reaction mixture is cooled to room temperature. If the reaction was performed at elevated temperatures, cool it in an ice-water bath to 0-5 °C to minimize any potential exothermic reaction upon quenching.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Continue addition until gas evolution (CO₂) ceases. This step neutralizes excess acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath (keep below 40 °C). The result is the crude product, which can be a solid or an oil.
Part B: Purification by Flash Column Chromatography
Causality and Rationale: Flash column chromatography is the primary method for separating the target compound from closely related organic impurities.[5] The choice of stationary phase and mobile phase is critical. Silica gel is a standard, weakly acidic stationary phase suitable for many N-heterocycles.[6] However, because residual basic impurities or the slightly basic nature of the azetidine nitrogen could cause "tailing" or streaking on the column, a mobile phase containing a small amount of a basic modifier like triethylamine (NEt₃) can be beneficial.[7] An eluent system of increasing polarity (gradient elution), typically starting with a low-polarity mixture like hexane/ethyl acetate, allows for the separation of compounds with different polarities.[5]
Protocol:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot it on a silica gel TLC plate and elute with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.
-
Expert Tip: If streaking is observed on the TLC plate, add 0.5-1% triethylamine to the eluent mixture. This will deactivate the acidic sites on the silica, leading to sharper spots and better separation.
-
-
Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using the chosen eluent as the slurry solvent.[5] The amount of silica should be 50-100 times the mass of the crude product.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel bed.
-
Dry Loading (Recommended): Dissolve the crude product in a small volume of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often results in better resolution.
-
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator. If triethylamine was used in the eluent, it may need to be removed by co-evaporation with a solvent like toluene or by placing the product under high vacuum for an extended period.
Data Presentation and Characterization
The success of the purification should be validated using appropriate analytical techniques.
Table 1: Purification Parameters & Expected Outcome
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for broad applicability and good resolution.[5] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for separation of compounds with varying polarities. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (if needed) | Neutralizes acidic silica sites to prevent peak tailing of basic compounds. |
| Purity Analysis | ¹H NMR, ¹³C NMR, LC-MS | Confirms chemical structure and assesses purity. |
| Expected Yield | >85% from chromatography | Dependant on the purity of the crude material. |
Characterization:
-
¹H NMR: To confirm the structure and check for the absence of proton-containing impurities.
-
LC-MS: To confirm the molecular weight and assess the purity of the final product.
Handling and Storage
Due to the strained nature of the 1,2-dihydroazete ring, the purified compound should be handled with care to prevent degradation.
-
Storage: Store the pure compound in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage).
-
Handling: Avoid exposure to strong acids, bases, and high heat.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Product won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Poor separation | Incorrect solvent system; column overloading. | Re-optimize the solvent system using TLC. Use a larger column or reduce the sample load. |
| Streaking/Tailing on Column | Compound is interacting strongly with acidic silica. | Add 0.5-1% triethylamine to the eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Low Recovery | Compound decomposed on the column. | Ensure the purification is run at room temperature. The addition of triethylamine can sometimes prevent degradation of acid-sensitive compounds. |
References
-
Jasiński, M., & Gierlich, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]
-
Kállai, B., & Keglevich, G. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (A foundational paper for Flash Chromatography, general principles are widely cited and applied). Available at: [Link]
-
Deshmukh, M. B. (2019). Discussion on "What is the best work-up for acetic anhydride/pyradine acetylation?". ResearchGate. Available at: [Link]
-
Katritzky, A. R., et al. (2000). A convenient method for the N-acylation of amines. The Journal of Organic Chemistry. (This reference supports general N-acylation workup procedures). Available at: [Link]
-
Smith, J. G., & Ho, I. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]
- U.S. Patent No. 6,211,384B1. (2001). Methods for the acylation of amine compounds. Google Patents.
-
Chemistry Stack Exchange User "user22131". (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Cycloaddition Reaction Mechanisms with 1-Acetyl-1,2-dihydroazete
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a detailed technical guide on the cycloaddition reactions of 1-acetyl-1,2-dihydroazete, a strained heterocyclic building block with significant potential in organic synthesis. This document delves into the mechanistic intricacies of its participation in [4+2] and [2+2] cycloadditions, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile reagent for the construction of complex molecular architectures.
Introduction: The Synthetic Potential of a Strained Heterocycle
This compound, also known as N-acetyl-2-azetine, is a four-membered, unsaturated nitrogen-containing heterocycle. Its inherent ring strain, a consequence of its small ring size and endocyclic double bond, renders it a highly reactive and valuable intermediate in synthetic chemistry.[1][2] The N-acetyl group modulates the electronic properties of the dihydroazete ring, influencing its reactivity in pericyclic reactions. This guide focuses on its utility in cycloaddition reactions, which provide a powerful and atom-economical means to construct polycyclic and stereochemically rich nitrogen-containing scaffolds, motifs of great interest in medicinal chemistry and drug discovery.[3]
[4+2] Cycloaddition Reactions: A Gateway to Fused Azetidines
The olefinic π-bond in this compound allows it to participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[1] This powerful transformation enables the stereoselective formation of fused bicyclic azetidine derivatives.
Mechanistic Insights: The Endo Rule in Action
The Diels-Alder reaction of this compound with various dienes has been shown to proceed with high endo selectivity.[1] This stereochemical outcome is a hallmark of many Diels-Alder reactions and can be rationalized by secondary orbital interactions in the transition state. The electron-withdrawing acetyl group on the nitrogen atom polarizes the double bond of the dihydroazete, enhancing its dienophilic character. In the endo transition state, the π-system of the diene can favorably interact with the orbitals of the acetyl group, leading to a lower activation energy compared to the corresponding exo transition state.
Experimental Protocol: Thermal [4+2] Cycloaddition
The Diels-Alder reaction of this compound typically proceeds under thermal conditions, highlighting the inherent reactivity of this strained dienophile.[1] The following is a general protocol based on reported procedures.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥95% | Synthesized as per protocol below |
| Diene (e.g., cyclopentadiene, furan) | Reagent | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (5 mL).
-
Add the diene (1.2 mmol, 1.2 equiv) to the solution.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired endo cycloadduct.
Expected Outcomes:
The reaction is reported to proceed with high yields, up to 94%, and exclusive formation of the endo diastereomer.[1] The specific reaction time and temperature will vary depending on the reactivity of the diene.
[2+2] Cycloaddition Reactions: Formation of Fused Cyclobutane Scaffolds
This compound can also undergo [2+2] cycloaddition reactions, providing access to highly strained and synthetically valuable azetidine-fused cyclobutane ring systems. These reactions often require photochemical activation.
Mechanistic Considerations: Photochemical Activation
Photochemical [2+2] cycloadditions typically proceed through the formation of an excited state of one of the alkene partners.[4] In the case of the photodimerization of this compound, irradiation with a high-pressure mercury lamp likely promotes one molecule to an excited triplet state.[5] This excited molecule then reacts with a ground-state molecule in a stepwise fashion, involving the formation of a diradical intermediate, to form the cyclobutane ring. The reaction can lead to the formation of both syn and anti head-to-head dimers.
Experimental Protocol: Photochemical [2+2] Dimerization
The following protocol is based on the reported photodimerization of this compound.[5]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥95% | Synthesized as per protocol below |
| Acetonitrile | HPLC grade | Sigma-Aldrich |
Equipment:
-
Photoreactor equipped with a high-pressure mercury lamp (e.g., 500 Watt).
-
Quartz reaction vessel.
Procedure:
-
Prepare a solution of this compound (1.0 mmol) in acetonitrile (20 mL) in a quartz reaction vessel.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Place the reaction vessel in the photoreactor and irradiate with the high-pressure mercury lamp. Maintain the reaction temperature using a cooling system if necessary.
-
Monitor the reaction progress by GC-MS.
-
Upon consumption of the starting material, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Separate the resulting diastereomeric dimers by preparative TLC or HPLC to obtain the pure syn and anti head-to-head products.
Expected Outcomes:
The photodimerization is reported to yield a mixture of the two possible head-to-head dimers.[5] The combined yield and the ratio of the diastereomers may vary depending on the reaction conditions.
Synthesis of this compound
A reliable synthesis of the starting material is paramount for the successful application of its cycloaddition chemistry. While various methods for the synthesis of azetines have been reported, a common approach involves an elimination reaction from a suitably functionalized azetidine precursor.[1][2]
Protocol: Synthesis via Elimination
This protocol is a generalized procedure based on modern synthetic methods for azetine formation.[1]
Step 1: Elimination to N-Boc-1,2-dihydroazete
-
To a solution of N-Boc-3-iodoazetidine (1.0 equiv) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-1,2-dihydroazete.
Step 2: Deprotection and Acetylation
-
Dissolve N-Boc-1,2-dihydroazete (1.0 equiv) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the crude dihydroazete salt in DCM and cool to 0 °C.
-
Add triethylamine (2.5 equiv) followed by the dropwise addition of acetyl chloride (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Conclusion and Future Outlook
This compound serves as a potent and versatile building block in cycloaddition chemistry. The protocols and mechanistic insights provided herein are intended to facilitate its broader application in the synthesis of novel nitrogen-containing compounds. The predictable stereochemical outcomes of its [4+2] cycloadditions and the accessibility of strained ring systems via [2+2] reactions underscore its value to the synthetic chemist. Further exploration of its reactivity, including its use as a diene in aza-Diels-Alder reactions and its participation in other classes of cycloadditions, will undoubtedly continue to expand the synthetic utility of this fascinating strained heterocycle.
References
-
Ng, C. H., Kim, S. L., Wearing, E. J., Yeh, Y.-C., Kevlishvili, I., Kulik, H. J., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3349–3365. [Link]
- Dave, P. R., Duddu, R., Surapaneni, R., & Gilardi, R. (1999). Diels-Alder reactions of N-acetyl-2-azetine. Tetrahedron Letters, 40(3), 443–446.
- Kaur, N., & Kishore, D. (2014). Recent advances in the synthesis and reactivity of azetidines.
- Stevenson, C. P., & Duddu, R. (2002). Three component coupling reactions of N-acetyl-2-azetine-rapid stereoselective entry to 2,3,4-trisubstituted tetrahydroquinolines. Tetrahedron Letters, 43(10), 1795-1798.
- Dave, P. R., Duddu, R., Li, J., & Gilardi, R. (1998). Photodimerization of N-acetyl-2-azetine: Synthesis of syn-diazatricyclooctane and anti-diazatricyclooctane (diaza-3-ladderane). Tetrahedron Letters, 39(30), 5443-5446.
- Bach, T. (1998). Photochemical [2+2]-Cycloaddition Reactions of Alkenes. In Comprehensive Organic Synthesis II (Second Edition) (pp. 163-189). Elsevier.
- Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidines and azetidinones. Tetrahedron, 59(39), 7631-7649.
- Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). In The Chemistry of Heterocyclic Compounds (Vol. 60, pp. 1-285). John Wiley & Sons, Inc.
- Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1597-1608.
- Luisi, R., & Capriati, V. (2011). Flow-synthesis of functionalized 2-azetines via α-lithiation/electrophilic trapping of N-Boc-2-azetine.
- De Kimpe, N. (2008). Azetidines, Azetines, and Azetes. In Comprehensive Heterocyclic Chemistry III (Vol. 2, pp. 1-134). Elsevier.
-
Aza-Diels–Alder reaction. (2023, November 29). In Wikipedia. [Link]
Sources
The Untapped Potential of 1-Acetyl-1,2-dihydroazete: A Scaffold for Modern Medicinal Chemistry
Introduction: The Allure of Strained Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new biological targets and improve the properties of drug candidates is perpetual. Among the myriad of structures, small, strained nitrogen-containing heterocycles have garnered significant attention.[1] These motifs, such as azetidines, are prized for their ability to introduce three-dimensionality, enhance metabolic stability, and serve as bioisosteres for other functional groups.[2] The inherent ring strain in these molecules can also lead to unique reactivity, offering a gateway to complex molecular architectures.[1]
This guide delves into the potential applications of a relatively unexplored member of this family: 1-Acetyl-1,2-dihydroazete . While direct literature on its medicinal applications is sparse, its structural features—a strained four-membered ring fused with an enamide functional group—suggest a wealth of untapped potential. This document will, therefore, extrapolate from the known chemistry of azetidines, enamides, and other N-acetylated heterocycles to provide a forward-looking perspective on how this compound can be leveraged in modern drug discovery programs. We will explore its synthesis, predict its reactivity, and propose its application as a novel building block and bioisostere.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a scaffold is paramount in drug design. Below is a summary of the computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | PubChem |
| Molecular Weight | 97.12 g/mol | PubChem |
| Topological Polar Surface Area | 20.3 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Proposed Synthesis of this compound: A Protocol
The synthesis of 1,2-dihydroazetes is challenging due to their inherent strain. However, a plausible route can be envisioned starting from a more stable precursor, such as a suitably protected 3-iodoazetidine. The following protocol is a proposed method based on established organic chemistry principles, particularly elimination reactions to form unsaturated rings.[3]
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Elimination to form N-Boc-1,2-dihydroazete
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF to the flask.
-
Substrate Addition: Dissolve N-Boc-3-iodoazetidine (1.0 eq.) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Allow the mixture to warm to room temperature, then extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,2-dihydroazete.
Step 2: Deprotection and Acetylation
-
Deprotection: Dissolve the crude N-Boc-1,2-dihydroazete in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA, 10 mL) and stir at room temperature for 1 hour.
-
Removal of Acid: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3 x 10 mL) to ensure complete removal of TFA.
-
Acetylation: Dissolve the resulting crude 1,2-dihydroazete salt in DCM (10 mL) and cool to 0 °C in an ice bath.
-
Base and Acetylating Agent: Add triethylamine (2.5 eq.) followed by the dropwise addition of acetyl chloride (1.2 eq.).
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Wash the reaction mixture with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
The Role of this compound as a Versatile Synthetic Intermediate
The unique structural combination of a strained ring and an enamide moiety in this compound suggests a rich and diverse reactivity profile, making it a potentially valuable building block for synthesizing more complex molecules. Enamides are known to be stable yet reactive partners in a variety of chemical transformations.[4]
Predicted Reactivity and Synthetic Applications
The enamide functionality in this compound can participate in several key reaction types that are highly relevant to medicinal chemistry:
-
Cycloaddition Reactions: Enamides can act as dienophiles in Diels-Alder reactions or participate in other cycloadditions, allowing for the rapid construction of fused or spirocyclic ring systems.[4][5] This is particularly valuable for creating complex, three-dimensional molecules often favored in drug discovery.
-
Asymmetric Hydrogenation: The double bond of the enamide can be a substrate for asymmetric hydrogenation, leading to the formation of chiral N-acetylazetidines. This would be a powerful tool for introducing stereocenters with high enantiomeric control.
-
Electrophilic Additions: The electron-rich double bond of the enamide is susceptible to attack by electrophiles, enabling the introduction of a wide range of functional groups at the C3 position of the azetidine ring.
-
C-H Functionalization: Modern catalytic methods could potentially allow for the direct functionalization of the C-H bonds of the dihydroazete ring, providing a streamlined approach to substituted azetidines.
Below is a diagram illustrating the potential synthetic pathways originating from this compound.
Application in Drug Design: A Bioisosteric Approach
Bioisosterism, the strategy of replacing a functional group in a drug molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[6] This approach is often used to improve a compound's potency, selectivity, metabolic stability, or pharmacokinetic profile.[7]
The this compound scaffold can be envisioned as a novel, conformationally restricted bioisostere for commonly encountered functionalities in drug molecules, such as amides or substituted aromatic rings.
This compound as an Amide Bioisostere
The amide bond is ubiquitous in bioactive molecules but is often susceptible to metabolic cleavage by proteases.[6] Replacing an amide with a more stable mimic is a common strategy in drug design. The rigid, non-planar structure of this compound could serve as a unique bioisostere for an N-acetyl group or a larger amide functionality.
| Feature | Amide | This compound | Potential Advantage |
| Conformation | Planar, flexible | Non-planar, rigid | Improved binding affinity through conformational constraint |
| Metabolic Stability | Susceptible to hydrolysis | Potentially more stable | Increased in vivo half-life |
| Vectorial Exit | Defined H-bond donor/acceptor vectors | Unique spatial arrangement of atoms | Novel interactions with the target protein |
The following diagram illustrates the concept of replacing a flexible N-acetyl group in a hypothetical drug molecule with the rigid this compound scaffold.
Case Study: The Azetidine Motif in FDA-Approved Drugs
To underscore the potential of azetidine-containing scaffolds in medicine, it is instructive to examine their presence in clinically successful drugs. The azetidine ring has been incorporated into a number of FDA-approved drugs to enhance their pharmacokinetic properties and target engagement.[2]
| Drug | Therapeutic Area | Role of the Azetidine Ring |
| Azelnidipine | Antihypertensive | Calcium channel blocker; the azetidine moiety contributes to its unique pharmacological profile.[1] |
| Baricitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor; the azetidine ring improves metabolic stability and selectivity.[2] |
| Cobimetinib | Melanoma | MEK inhibitor; the azetidine group enhances physicochemical properties.[2] |
The success of these drugs highlights the value of the azetidine scaffold in addressing key challenges in drug development. This provides a strong rationale for the exploration of novel azetidine derivatives, such as this compound, as a means to generate next-generation therapeutics.
Conclusion and Future Directions
While this compound remains a largely unexplored chemical entity in the context of medicinal chemistry, its structural and electronic properties suggest that it could be a valuable addition to the drug discovery toolbox. Its potential as a versatile synthetic intermediate for the construction of complex, three-dimensional molecules, coupled with its promise as a novel bioisostere, warrants further investigation.
Future research in this area should focus on the development of robust and scalable synthetic routes to this compound and a thorough investigation of its reactivity profile. Subsequently, the incorporation of this scaffold into known pharmacophores and screening against a variety of biological targets will be crucial in validating its utility in medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for embarking on this exciting area of research.
References
- Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887.
-
Wikipedia. (n.d.). Azetidine. In Wikipedia. Retrieved January 23, 2026, from [Link]
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
- Spiess, P. (2022, April 29).
- Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
-
Wikipedia. (n.d.). Cycloaddition. In Wikipedia. Retrieved January 23, 2026, from [Link]
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
- Recent total synthesis of natural products leveraging a strategy of enamide cyclization. (n.d.).
- Cycloaddition Reactions of Enamines. (2024).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry.
- Chemo- and Regioselective Asymmetric Synthesis of Cyclic Enamides through the Catalytic Umpolung Organocascade Reaction of α-Imino Amides. (2019). The Journal of Organic Chemistry.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44245–44343.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020).
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.
- Ring forming transformations of ynamides via cycloaddition. (2023). RSC Publishing.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44245–44343.
- Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. (2023). MDPI.
- Photo-Fries-type rearrangement of cyclic enamides. An efficient route to structurally diverse five-membered enaminones. (n.d.).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). WuXi AppTec.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
- synthesis of azetidine .pptx. (n.d.). SlideShare.
- Simple strategy towards amide bioisosteres. (n.d.).
- Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. (n.d.). Semantic Scholar.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).
- The Role of Nitrogen Heterocycles in Medicinal Chemistry: Innov
- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022).
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of 1-Acetyl-1,2-dihydroazete
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and functionalization of 1-acetyl-1,2-dihydroazete, a strained heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The inherent ring strain and the electronic nature of the enamide moiety within the 1,2-dihydroazete ring system offer a unique platform for the introduction of diverse chemical functionalities. This document details robust protocols for the synthesis of the parent compound and its subsequent derivatization through a series of strategic chemical transformations, including cycloaddition reactions, electrophilic additions, and reductions. Each protocol is accompanied by mechanistic insights, expected outcomes, and characterization data to ensure reproducibility and facilitate the application of these methods in a research and development setting.
Introduction: The Strategic Value of this compound
Four-membered nitrogen-containing heterocycles, such as azetidines, are increasingly recognized as valuable scaffolds in drug design. Their unique three-dimensional structures can impart favorable physicochemical properties, including improved metabolic stability and receptor binding affinity.[1] The unsaturated analogue, this compound (also known as N-acetyl-2-azetine), presents an even more versatile synthetic intermediate due to the presence of a reactive carbon-carbon double bond within the strained four-membered ring.[1] The enamide functionality within this system allows for a range of chemical transformations, making it an attractive starting point for the synthesis of novel, densely functionalized azetidine derivatives for screening in drug discovery programs. This guide provides detailed methodologies for the preparation and subsequent chemical manipulation of this promising building block.
Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the formation of a protected 3-azetidinol, followed by elimination to introduce the double bond and subsequent N-acetylation. The following protocol is a representative example of such a synthetic route.
Protocol 2.1: Synthesis of this compound
This protocol outlines a two-step procedure starting from a suitable N-protected 3-iodoazetidine, which undergoes elimination followed by N-acetylation.
Step 1: Elimination to form N-Boc-1,2-dihydroazete
A solution of N-Boc-3-iodoazetidine in an anhydrous aprotic solvent is treated with a strong base, such as lithium diisopropylamide (LDA), to induce elimination and form the corresponding N-Boc-1,2-dihydroazete.[1]
-
Materials:
-
N-Boc-3-iodoazetidine
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
Dissolve N-Boc-3-iodoazetidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.2 eq) in THF to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,2-dihydroazete.
-
Step 2: Deprotection and N-Acetylation
The Boc protecting group is removed under acidic conditions, and the resulting 1,2-dihydroazete is immediately acetylated.
-
Materials:
-
N-Boc-1,2-dihydroazete (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
Dissolve the crude N-Boc-1,2-dihydroazete in DCM.
-
Add TFA (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the deprotection by TLC.
-
Cool the reaction mixture to 0 °C and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
To the combined organic layers, add TEA (2.0 eq) followed by the dropwise addition of acetyl chloride (1.5 eq).
-
Stir the reaction at room temperature for 3 hours.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Diagram of Synthetic Workflow
Caption: Synthetic route to this compound.
Functionalization of the this compound Core
The strained enamide system of this compound is amenable to a variety of functionalization reactions. The following sections detail protocols for key transformations.
[4+2] Cycloaddition (Diels-Alder Reaction)
The carbon-carbon double bond of this compound can act as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of complex, fused-ring systems.[1]
-
Rationale: This reaction leverages the reactivity of the strained double bond to form a six-membered ring fused to the azetidine core. The reaction typically proceeds with good stereoselectivity.[1]
-
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, furan)
-
Anhydrous toluene or xylene
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add the diene (1.5 eq).
-
Heat the reaction mixture under reflux in a sealed tube or with a condenser.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight depending on the diene's reactivity.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
-
Diagram of Diels-Alder Reaction
Caption: Diels-Alder cycloaddition workflow.
Electrophilic Addition to the Double Bond
The electron-rich enamine-like double bond of this compound is susceptible to electrophilic attack. This allows for the introduction of a variety of functional groups at the C3 and C4 positions of the azetidine ring.
-
Rationale: The addition of HBr across the double bond is expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon (C3) due to the nitrogen's electron-donating effect stabilizing the carbocation intermediate at C4.
-
Materials:
-
This compound
-
Hydrogen bromide (HBr) solution in acetic acid or as a gas
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a cold, saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-bromo-1-acetylazetidine by column chromatography.
-
Reduction of the Double Bond
The double bond of this compound can be selectively reduced to afford the corresponding saturated N-acetylazetidine.
-
Rationale: Heterogeneous catalytic hydrogenation is a clean and efficient method for the reduction of alkenes. The use of a palladium catalyst is common for this transformation.[1]
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve this compound in methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-acetylazetidine, which can be further purified if necessary.
-
Diagram of Catalytic Hydrogenation Workflow
Caption: Catalytic hydrogenation process.
Data Summary and Characterization
The successful synthesis and derivatization of this compound and its derivatives should be confirmed by standard analytical techniques. The following tables provide representative data.
Table 1: Synthesis and Functionalization of this compound
| Entry | Reaction | Product | Yield (%) | Key Spectroscopic Data |
| 1 | Synthesis | This compound | 60-70% (overall) | ¹H NMR: δ ~2.1 (s, 3H), 4.2 (m, 2H), 6.0 (m, 1H), 6.5 (m, 1H) ppm. ¹³C NMR: δ ~22, 55, 125, 135, 168 ppm. |
| 2 | Diels-Alder (with furan) | Fused cycloadduct | 85-95%[1] | Complex multiplet signals in the aliphatic and olefinic regions of the ¹H NMR spectrum. |
| 3 | Hydrobromination | 3-Bromo-1-acetylazetidine | 70-80% | Appearance of a new methine proton signal shifted downfield due to the bromine atom. |
| 4 | Catalytic Hydrogenation | 1-Acetylazetidine | >95%[1] | Disappearance of olefinic proton signals in the ¹H NMR spectrum. |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Azetidine Derivatives
| Compound | C2 | C3 | C4 | C=O | CH₃ |
| This compound | ~135 | ~125 | ~55 | ~168 | ~22 |
| 1-Acetylazetidine | ~50 | ~20 | ~50 | ~170 | ~23 |
| 3-Bromo-1-acetylazetidine | ~52 | ~45 | ~58 | ~169 | ~22 |
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of novel azetidine-containing compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The reactivity of the strained enamide system allows for a diverse range of functionalization, opening avenues for the development of new chemical entities with potential applications in drug discovery and development. The provided methodologies are robust and can be adapted to a variety of substrates and reagents, encouraging further exploration of the rich chemistry of this strained heterocycle.
References
-
Schindler, C. S., & Thornton, A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
Sources
Protocol for Ring-Opening Reactions of 1-Acetyl-1,2-dihydroazete: A Guide to Synthesis, Mechanism, and Application
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the ring-opening reactions of 1-acetyl-1,2-dihydroazete (also known as N-acetyl-2-azetine), a strained heterocyclic compound with significant potential as a synthetic intermediate. Due to substantial ring strain, 1,2-dihydroazetes are prone to undergo facile ring-opening reactions, primarily through a thermal electrocyclic pathway.[1][2] This document details the underlying mechanistic principles, provides detailed protocols for the synthesis and subsequent thermal rearrangement of the title compound, and discusses potential alternative reaction pathways. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Unique Reactivity of N-Acyl Dihydroazetes
Four-membered nitrogen-containing heterocycles are valuable motifs in medicinal chemistry. While azetidines are well-explored, their unsaturated counterparts, 1,2-dihydroazetes (2-azetines), are less common due to their inherent instability.[3] This instability is rooted in significant ring strain, which makes them susceptible to reactions that relieve this strain. The primary pathway for this is a 4π-electron electrocyclic ring-opening to form 1-azabutadiene derivatives.[2]
The substituent on the nitrogen atom plays a crucial role in modulating the stability and reactivity of the dihydroazete ring. Electron-withdrawing groups, such as the acetyl group in This compound (1) , decrease the electron density on the nitrogen, which can stabilize the ring system compared to N-alkyl derivatives, making isolation and handling more feasible.[1] However, this stability is relative, and the compound remains a potent precursor for generating conjugated azadienes on demand. This guide focuses on the controlled exploitation of this reactivity.
Mechanistic Foundation of Ring-Opening Reactions
Primary Pathway: Thermal Electrocyclic Ring-Opening
The principal reaction of this compound (1) is a thermal pericyclic reaction. Governed by the Woodward-Hoffmann rules for a 4π-electron system, the reaction proceeds through a concerted conrotatory mechanism to yield N-(buta-1,3-dienyl)acetamide (2) .[2]
-
Causality: The driving force for this reaction is the release of approximately 25-27 kcal/mol of ring strain associated with the four-membered ring. The acetyl group, being a π-acceptor, stabilizes the ground state of the dihydroazete, which means that thermal energy is required to overcome the activation barrier for the concerted cleavage of the C-N sigma bond.[4] The conrotatory motion of the termini of the breaking bond is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the 4π system.
Potential Pathway: Nucleophilic Ring-Opening
While the thermal electrocyclic reaction is dominant, the strained nature of the dihydroazete ring also makes it a potential electrophile for nucleophilic attack, analogous to the well-documented ring-opening of aziridines.[5] This pathway would likely involve the attack of a nucleophile at the C4 position, followed by cleavage of the C4-N bond. This reaction may be facilitated by acid catalysis, which would protonate the nitrogen atom and further activate the ring.
Experimental Protocols & Application Notes
Workflow Overview
Protocol 1: Synthesis of this compound (1)
-
Scientific Rationale: Direct synthesis of 1,2-dihydroazetes can be challenging. A common strategy involves the formation of a substituted, saturated azetidine ring followed by an elimination reaction to introduce the double bond.[1] The following protocol is a representative method based on literature precedents for similar N-acyl azetines.
-
Materials & Equipment:
-
3-Methoxy-N-(tert-butoxycarbonyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer, ice bath
-
Rotary evaporator
-
Flash chromatography system (silica gel)
-
-
Step-by-Step Procedure:
-
Deprotection: Dissolve 3-methoxy-N-(tert-butoxycarbonyl)azetidine (1.0 equiv) in anhydrous DCM (0.2 M). Cool the solution to 0 °C in an ice bath. Add TFA (3.0 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor deprotection by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-methoxyazetidine salt is used directly in the next step.
-
Acylation: Suspend the crude salt in anhydrous DCM (0.2 M) under an inert atmosphere and cool to 0 °C. Add TEA (2.5 equiv) followed by the dropwise addition of acetyl chloride (1.1 equiv). Stir at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Elimination & Purification: The reaction mixture now contains the N-acetyl-3-methoxyazetidine intermediate. While some elimination to the desired product may occur in situ, a separate base-mediated elimination step is often required. Concentrate the reaction mixture and purify by flash chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The elimination to form this compound often occurs on the silica column, which acts as a mild acid catalyst.
-
Storage: The purified product is a low-melting solid or oil and should be stored at low temperatures (-20 °C) under an inert atmosphere to prevent polymerization or decomposition.
-
Protocol 2: Thermal Electrocyclic Ring-Opening
-
Scientific Rationale: This protocol utilizes thermal energy to induce the concerted 4π-electrocyclic ring-opening of the dihydroazete. The choice of a high-boiling, non-polar solvent ensures a controlled reaction temperature and minimizes side reactions.
-
Materials & Equipment:
-
This compound (1)
-
Anhydrous toluene or xylenes
-
Three-neck round-bottom flask equipped with a reflux condenser and thermometer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle with temperature controller
-
TLC plates and GC-MS for reaction monitoring
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous toluene (to make a 0.1 M solution).
-
Heating: Heat the solution to reflux (approx. 110 °C for toluene).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS every 30-60 minutes. The starting material is relatively polar, while the resulting diene product is less polar.
-
Completion: The reaction is typically complete within 2-6 hours, depending on the scale and exact temperature.
-
Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude N-(buta-1,3-dienyl)acetamide (2) can be purified by vacuum distillation or flash chromatography if necessary, though it is often used directly in subsequent reactions (e.g., Diels-Alder).[2]
-
Data Summary and Expected Results
Table 1: Reaction Parameters for Thermal Ring-Opening
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | Strained 4π-electron system. |
| Solvent | Toluene or Xylenes | High boiling point for thermal energy; inert. |
| Concentration | 0.1 M | Standard dilution to prevent polymerization. |
| Temperature | 110-140 °C (Reflux) | Provides activation energy for C-N bond cleavage. |
| Reaction Time | 2-6 hours | Typical for thermal rearrangements. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the resulting diene. |
| Expected Yield | > 85% (Quantitative) | Thermodynamically favorable due to strain release. |
Table 2: Expected Analytical Data
| Compound | Analysis | Expected Observations |
| This compound (1) | ¹H NMR (CDCl₃) | δ ~ 6.0-6.5 ppm (m, 2H, vinyl CH =CH ); δ ~ 4.5-4.8 ppm (m, 2H, CH ₂); δ ~ 2.1 ppm (s, 3H, COCH ₃). |
| ¹³C NMR (CDCl₃) | δ ~ 168 ppm (C =O); δ ~ 125-135 ppm (vinyl C H=C H); δ ~ 50 ppm (C H₂); δ ~ 22 ppm (COC H₃). | |
| IR (neat) | ν ~ 1670 cm⁻¹ (amide C=O stretch); ν ~ 1640 cm⁻¹ (alkene C=C stretch). | |
| N-(buta-1,3-dienyl)acetamide (2) | ¹H NMR (CDCl₃) | δ ~ 7.0-7.5 ppm (m, 1H, N-CH ); δ ~ 5.0-6.5 ppm (m, 4H, other vinyl protons); δ ~ 2.0 ppm (s, 3H, COCH ₃); Broad singlet for N-H. |
| ¹³C NMR (CDCl₃) | δ ~ 169 ppm (C =O); δ ~ 110-140 ppm (4x vinyl C ); δ ~ 23 ppm (COC H₃). | |
| IR (neat) | ν ~ 3280 cm⁻¹ (N-H stretch); ν ~ 1660 cm⁻¹ (amide I C=O); ν ~ 1600 & 1650 cm⁻¹ (conjugated C=C stretches). |
Conclusion and Future Outlook
The thermal electrocyclic ring-opening of this compound is a reliable and high-yielding transformation driven by the release of ring strain. It provides a powerful method for the in-situ generation of N-acyl-1-azabutadienes, which are versatile intermediates for a variety of subsequent reactions, most notably [4+2] cycloadditions (Diels-Alder reactions).[2] The protocols and data presented in this guide offer a robust starting point for researchers looking to leverage the unique reactivity of this strained heterocycle. Future work may focus on exploring photochemical ring-opening pathways, which would proceed via a disrotatory mechanism, potentially offering access to different product stereoisomers. Additionally, a systematic investigation into nucleophilic ring-opening reactions could unlock new synthetic routes to functionalized acyclic amino compounds.
References
-
Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 856–859. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Lopez, S. A., & Houk, K. N. (2014). Substituent Effects on Rates and Torquoselectivities of Electrocyclic Ring-Openings of N-Substituted 2-Azetines. The Journal of Organic Chemistry, 79(13), 6189–6195. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Table 1 H and 13 C NMR data for compounds 1 and 2. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. Retrieved January 23, 2026, from [Link]
-
Wearing, E. P., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
-
Didier, D., Baumann, A. N., & Eisold, M. (2018). Unsaturated Four-Membered N-Heterocycles: From Synthesis to Applications. Tetrahedron Letters, 59(45), 3975-3987. Available at: [Link]
-
MedCrave. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. Retrieved January 23, 2026, from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 23, 2026, from [Link]
-
Srivastava, A., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Acetyl-1,2-dihydroazete
Welcome to the technical support center for the synthesis of 1-acetyl-1,2-dihydroazete. This guide is designed for researchers, chemists, and drug development professionals who are working with this strained heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your reaction yields. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Section 1: Foundational Synthesis Pathway & Mechanistic Overview
The synthesis of 1,2-dihydroazetes (also known as Δ¹-azetines) is inherently challenging due to the significant ring strain of the four-membered unsaturated ring.[1] These molecules are prone to electrocyclic ring-opening, making careful control of reaction conditions paramount.[1] A common and effective strategy for forming the dihydroazete core is through a photochemical [2+2] cycloaddition, followed by N-acylation.
The generalized photochemical pathway involves the cycloaddition of a suitable nitrogen-containing precursor and an alkyne, mediated by visible light and a photosensitizer.[2][3] The N-acetyl group can be introduced either on the precursor or post-cyclization.
Proposed Reaction Pathway: Photochemical Cycloaddition
A plausible and modern approach is the visible-light-mediated [2+2] cycloaddition of a cyclic oxime with an alkyne, which can be adapted for the synthesis of the 1-acetyl derivative.[1]
Caption: Proposed photochemical pathway for azetine synthesis.
Causality: The reaction is initiated by the excitation of a photosensitizer, which transfers energy to the oxime precursor to form a triplet state.[2] This excited state is reactive enough to undergo a stepwise cycloaddition with the alkyne, proceeding through a 1,4-biradical intermediate. Subsequent intersystem crossing and ring closure yield the azetine product.[2] For certain substrates, a further photochemical rearrangement can isomerize the initial 2-azetine to the desired 1,2-dihydroazete (1-azetine) form.[1] Final N-acylation yields the target molecule.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction yields are consistently poor (<15%), or I'm failing to isolate any product. What are the primary factors to investigate?
A: Low yields in small, strained heterocycle synthesis are common and can typically be traced to one of five key areas:[4][5]
-
Precursor Quality and Stability:
-
Insight: The purity of your starting materials, particularly the alkyne and the nitrogen source (e.g., oxime derivative), is critical. Impurities can quench the excited state of the photosensitizer or compete in side reactions.
-
Actionable Advice:
-
Purify all reagents immediately before use. Recrystallize solid precursors and distill liquid alkynes.
-
Ensure your solvent is anhydrous and degassed. Oxygen can quench triplet states, halting the photochemical cycle. Purge the reaction mixture with argon or nitrogen for at least 30 minutes before and during irradiation.
-
-
-
Photochemical Reaction Conditions:
-
Insight: The efficiency of a photochemical reaction depends on the wavelength and intensity of the light source, as well as the quantum yield of the photosensitizer.[6] An improper setup will lead to inefficient energy transfer and low conversion.
-
Actionable Advice:
-
Wavelength: Match your light source (e.g., Blue LED, Kessil lamp) to the absorption maximum of your chosen photosensitizer (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂).
-
Concentration: Reactions that are too concentrated can lead to inner filter effects, where the solution closest to the light source absorbs all photons, leaving the bulk of the solution unreacted. Conversely, overly dilute solutions can slow the reaction rate. An optimal concentration is typically in the 0.01–0.1 M range.
-
Temperature: While many photochemical reactions are run at room temperature, the stability of the dihydroazete product is a concern. Consider running the reaction at a lower temperature (0–10 °C) using a cooling bath to minimize thermal decomposition of the product.
-
-
-
Reaction Kinetics and Equilibrium:
-
Insight: Ring-closing reactions can be reversible or may not proceed to completion if the activation energy is too high or the product is unstable under the reaction conditions.[7]
-
Actionable Advice: Monitor the reaction progress closely by TLC or ¹H NMR analysis of aliquots. If the reaction stalls, it may indicate catalyst deactivation or product inhibition.
-
-
N-Acylation Step Failure:
-
Insight: The 1,2-dihydroazete intermediate is a cyclic imine, which can be sensitive to both strong acids and bases. The acylation step must be performed under carefully controlled, mild conditions.
-
Actionable Advice:
-
Use a non-nucleophilic base like triethylamine or proton sponge to scavenge the HCl generated when using acetyl chloride.
-
Perform the acylation at low temperatures (0 °C to -20 °C) to prevent ring-opening.
-
Consider using acetic anhydride with a catalytic amount of DMAP as a milder alternative to acetyl chloride.
-
-
-
Product Instability during Workup:
-
Insight: The final acetylated product, while more stable than the parent imine, is still a strained ring. It can be susceptible to hydrolysis or decomposition on silica gel during chromatography.
-
Actionable Advice:
-
Minimize exposure to acidic conditions. Use a neutralized workup (e.g., washing with saturated NaHCO₃ solution).
-
For purification, consider using deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like alumina.
-
Keep all solutions cold and remove solvent under reduced pressure at low temperatures (<30 °C).
-
-
Problem Area 2: Complex Product Mixture & By-product Formation
Q: My crude NMR spectrum is very messy, indicating multiple by-products. What are the likely side reactions and how can I suppress them?
A: The high reactivity of strained rings and radical intermediates makes side reactions a significant challenge.[8] The most common culprits are outlined below.
| By-product Class | Proposed Origin | Mitigation Strategy |
| Aza-diene | Electrocyclic ring-opening of the dihydroazete product. This is often the major decomposition pathway. | • Lower the reaction temperature.• Use a photosensitizer that operates at longer, lower-energy wavelengths.• Minimize reaction time; stop the reaction as soon as the starting material is consumed.• Isolate the product quickly and store it cold and under inert gas. |
| Polymerized Material | Radical polymerization initiated by the biradical intermediate or reaction of the strained product with itself. | • Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions.• Add a radical inhibitor after the reaction is complete but before workup, if polymerization is suspected during concentration. |
| Hydrolyzed Product (Amino Ketone) | Hydrolysis of the imine in the 1,2-dihydroazete intermediate or the final N-acetyl product during workup. | • Ensure all solvents and reagents are scrupulously dry.• Perform the workup rapidly and under neutral or slightly basic pH conditions.• Avoid aqueous acidic washes. |
| Precursor Rearrangement | Photochemical or thermal rearrangement of the starting oxime precursor without cycloaddition. | • Confirm the stability of your starting material under the reaction conditions (light, temperature) in the absence of the alkyne.• Choose a more stable precursor if necessary. |
Section 3: Frequently Asked Questions (FAQs)
Q: How do I confirm the successful synthesis and purity of this compound?
A: A combination of spectroscopic methods is essential.
-
¹H NMR: Expect to see characteristic signals for the vinyl protons on the C3-C4 double bond and the methylene protons at C2. The acetyl group should appear as a sharp singlet around 2.0-2.2 ppm.
-
¹³C NMR: Look for the carbonyl carbon of the acetyl group (~170 ppm) and the two sp² carbons of the ring.
-
FTIR: A strong carbonyl stretch for the amide should be present around 1650-1680 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive method to confirm the elemental composition and molecular weight of your product.
Q: Are there alternative synthetic routes that might offer better yields?
A: Yes, while photochemical methods are powerful, other strategies exist for forming the azetine ring.
-
Ring-Closing Metathesis (RCM): Synthesis of a diene precursor followed by RCM using a Grubbs or Schrock catalyst is a powerful method for forming unsaturated rings.[7][9][10] The challenge lies in synthesizing the acyclic precursor, but the cyclization step is often high-yielding. Driving the reaction by removing the volatile ethylene byproduct is a key optimization parameter.[11]
-
Elimination from a Functionalized Azetidine: If a suitable 3- or 4-halo-N-acetylazetidine precursor can be synthesized, base-induced elimination can form the double bond.[1] Flow chemistry setups have been shown to be particularly effective for this approach, as the unstable intermediate is immediately used in the next step.[1]
Q: What are the critical safety precautions for this synthesis?
A:
-
Photochemical Hazard: High-intensity light sources can cause eye damage. Always use appropriate shielding (e.g., wrap the reactor in aluminum foil) and wear UV-blocking safety glasses.
-
Reagent Toxicity: Handle all chemicals, especially organometallic catalysts and volatile organic solvents, in a well-ventilated fume hood.
-
Pressure Hazard: Photochemical reactions in sealed vessels can build up pressure. Ensure your reaction vessel is designed to handle potential pressure increases or is equipped with a pressure-relief system.
Section 4: Optimized Experimental Protocol
This protocol is a generalized starting point based on modern visible-light photocatalysis methods.[1] Optimization of specific substrates, catalysts, and conditions will be necessary.
Workflow for Optimized Synthesis
Caption: Optimized workflow for this compound synthesis.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dry the chosen solvent (e.g., acetonitrile or dichloromethane) over molecular sieves or via a solvent purification system.
-
Degas the solvent by sparging with argon for 30 minutes.
-
Purify the oxime precursor and alkyne via recrystallization or distillation immediately prior to use.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the oxime precursor (1.0 eq), the photosensitizer (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 1-2 mol%), and the alkyne (1.5-2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via cannula to achieve a concentration of ~0.05 M.
-
Place the flask in a cooling bath set to 0 °C and position it approximately 5-10 cm from a blue LED lamp.
-
-
Photocatalysis:
-
Stir the reaction mixture vigorously and irradiate with the blue LED lamp for 12-24 hours.
-
Monitor the reaction by taking aliquots, removing the solvent, and analyzing by TLC or ¹H NMR until the limiting reagent is consumed.
-
-
In-Situ N-Acylation:
-
Once the cycloaddition is complete, turn off the light source but maintain the cold temperature and inert atmosphere.
-
To the crude reaction mixture, add triethylamine (2.0 eq) followed by the dropwise addition of acetyl chloride (1.5 eq) or acetic anhydride (1.5 eq).
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the acylation by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding cold, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with cold dichloromethane (3x).
-
Combine the organic layers, wash with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C.
-
Purify the crude oil immediately via flash column chromatography using silica gel that has been pre-slurried with the eluent containing 1% triethylamine to prevent product decomposition. Use a cold solvent system (e.g., hexanes/ethyl acetate) if possible.
-
-
Storage:
-
The purified product should be stored as a dilute solution in an inert solvent or neat under an argon atmosphere at -20 °C or below to prevent degradation.
-
References
-
Wearing, E. (2022). Photochemical Azetine Synthesis. YouTube. Available at: [Link]
-
Schindler, C. S., et al. (2021). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
-
Wearing, E. M., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]
-
Luisi, R., et al. (2017). Methods for the Synthesis of Substituted Azetines. ACS Publications. Available at: [Link]
-
Various Authors. (2019). Synthesis of 1, 2-dihydroazete-3-methyl ester. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]
-
Bolm, C., et al. (n.d.). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor. Available at: [Link]
-
Lumb, J-P. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Publications. Available at: [Link]
-
Various Authors. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. Available at: [Link]
-
Various Authors. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available at: [Link]
-
Kaur, N., et al. (2019). Photochemical synthesis of fused azetidines. ResearchGate. Available at: [Link]
-
Various Authors. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. drughunter.com [drughunter.com]
Safe handling and storage procedures for strained azetine compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for strained azetidine compounds. This guide, curated by a Senior Application Scientist, provides in-depth, field-proven insights into the safe handling and storage of these valuable yet reactive molecules. Our goal is to move beyond simple procedural lists to explain the fundamental principles that govern azetidine stability, enabling you to work more safely and effectively.
The reactivity of azetidines is primarily driven by their significant ring strain (approx. 25.4 kcal/mol).[1] While this makes them powerful intermediates in organic synthesis and valuable motifs in medicinal chemistry, it also presents unique challenges regarding their stability and handling.[1][2][3][4] This guide is structured to address the common questions and troubleshooting scenarios encountered during research and development.
Section 1: FAQs on the Fundamental Stability of Azetidines
This section addresses the core principles of azetidine chemistry that underpin all safe handling procedures. Understanding why these compounds behave the way they do is the first step toward safe and successful experimentation.
Q1: What makes azetidine compounds "strained" and how does this affect their reactivity?
A1: Azetidine is a four-membered nitrogen-containing heterocycle.[1] The ideal bond angle for an sp³-hybridized carbon or nitrogen atom is approximately 109.5°. In the nearly planar azetidine ring, the internal bond angles are forced to be much smaller, close to 90°. This deviation from the ideal geometry creates significant angle strain. This stored energy makes the ring susceptible to reactions that relieve the strain. Consequently, azetidines are more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts and can undergo ring-opening reactions under conditions that larger rings would tolerate.[1][3]
Q2: Are all strained azetidines equally unstable?
A2: No, stability is highly dependent on the substituents attached to the ring, particularly on the nitrogen atom. Electron-withdrawing groups on the nitrogen can activate the ring, making it more susceptible to nucleophilic attack. Conversely, bulky substituents can provide steric hindrance that may enhance kinetic stability. It is crucial to evaluate the specific structure of the azetidine derivative you are working with.
Q3: What are the most common decomposition pathways I should be aware of?
A3: The primary decomposition pathway is ring-opening. This can be initiated by various factors:
-
Acid-Mediated Decomposition: Azetidines are basic and can be protonated by strong acids. The resulting azetidinium ion is highly activated and susceptible to nucleophilic attack, leading to ring cleavage. Some N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition.[5][6]
-
Thermal Instability: While many azetidines are thermally stable at room temperature, elevated temperatures can provide the energy needed to overcome the activation barrier for decomposition or unwanted polymerization.
-
Incompatible Reagents: Strong oxidizing agents, acid chlorides, and other highly reactive electrophiles can react uncontrollably with the azetidine ring.[7]
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Properly selecting and using PPE and engineering controls is non-negotiable. The following recommendations are based on the potential reactivity of azetidine compounds.
Q4: What is the minimum required PPE for handling strained azetidines?
A4: The minimum PPE provides a barrier against accidental contact. Always consult the specific Safety Data Sheet (SDS) for your compound, but the following table outlines general best practices.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally suitable). Consider double-gloving for neat transfers.[8] | Prevents direct skin contact, which can lead to irritation or absorption. |
| Eye Protection | Snugly fitting safety goggles or a face shield worn over safety glasses.[8] | Protects eyes from splashes. Azetidines, as amines, can be corrosive to eye tissue. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[8] | Prevents contamination of personal clothing and protects against small splashes. |
| Respiratory | Operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors. | Azetidines can be volatile, and their vapors may be harmful. |
Q5: When should I consider using more advanced engineering controls, like a glove box?
A5: The decision to use a glove box depends on the scale of the reaction and the specific properties of the azetidine compound. The following workflow can guide your decision.
Caption: Workflow for selecting appropriate engineering controls.
Section 3: Storage and Handling Protocols
Proper storage is critical for maintaining the purity and integrity of strained azetidine compounds.
Protocol 1: Receiving and Storing New Azetidine Compounds
Objective: To ensure new compounds are stored under optimal conditions to prevent degradation from the moment they arrive in the lab.
Methodology:
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage, leakage, or pressure buildup. If the container is compromised, follow emergency procedures.
-
Log Entry: Create a log for the compound. Record the date of receipt, supplier, lot number, and initial appearance (e.g., "colorless oil," "white crystalline solid").
-
Atmosphere Control: For many derivatives, especially those that are sensitive or will be stored long-term, transfer the compound from the supplier's container into a clean, dry vial or flask under an inert atmosphere (Argon or Nitrogen).
-
Temperature and Light: Store the container in a cool, dark place. Refrigeration (2-8°C) is recommended for most azetidines. Protect from light to prevent potential photochemical decomposition.[9]
-
Segregation: Store azetidines away from incompatible chemicals.[9][10] See the incompatibility table below.
Q6: What chemicals should I never store near my azetidine compounds?
A6: Due to their basicity and strained nature, azetidines must be segregated from several classes of chemicals to prevent violent or uncontrolled reactions.[7]
| Incompatible Chemical Class | Potential Hazard | Rationale |
| Strong Acids (e.g., HCl, H₂SO₄) | Violent, exothermic reaction; rapid polymerization/decomposition. | Azetidines are bases and will react vigorously with strong acids. |
| Acid Chlorides & Anhydrides | Uncontrolled acylation, potentially leading to pressure buildup. | The nitrogen is a potent nucleophile that will react quickly with these reagents. |
| Strong Oxidizing Agents | Fire or explosion hazard. | Amines can be oxidized, leading to a rapid release of energy. |
| Aldehydes/Ketones | Potential for uncontrolled condensation reactions. | The amine can react to form imines or other adducts. |
Section 4: Troubleshooting Guide: Unexpected Observations
Even with the best practices, unexpected issues can arise. This section provides a logical framework for troubleshooting common problems.
Q7: I opened my vial of an azetidine derivative and it has changed from a colorless oil to a brown, viscous liquid. What happened and is it usable?
A7: A color change to yellow or brown and an increase in viscosity are classic signs of decomposition or polymerization.[7] This can be caused by exposure to air, moisture, light, or an incompatible contaminant. The compound is likely impure and should not be used in reactions where stoichiometry is critical. Before discarding, you should verify the purity via TLC, ¹H NMR, or LC-MS if a sample can be safely taken.
Q8: I noticed the cap on my bottle of a low-molecular-weight azetidine is bulging. What should I do?
A8: A bulging cap indicates pressure buildup inside the container.[7] This is a serious hazard and could be caused by gas evolution from a decomposition reaction or by temperature fluctuations causing the volatile compound to vaporize.
- Do NOT attempt to open it directly.
- Place the container in secondary containment (such as a blast shield or a bucket of sand) inside a chemical fume hood.
- Cool the container slowly in an ice bath to reduce the internal pressure.
- Once cooled, very carefully and slowly unscrew the cap to vent the pressure. Point the container away from yourself and others during this process.
- The compound should be considered unstable. It is often best to quench and dispose of it according to your institution's hazardous waste protocols.
start [label="Unexpected Observation\n(e.g., color change, viscosity increase,\npressure buildup)"];
q_immediate_hazard [label="Is there immediate hazard?\n(e.g., pressure buildup, smoke)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
action_hazard [label="Follow Emergency Procedures.\nIsolate area. Do not open.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
action_no_hazard [label="Isolate the container in a\nfume hood."];
q_purity_check [label="Can purity be safely checked?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
action_purity_check [label="Analyze sample via TLC, NMR, LC-MS.\nCompare to reference data."];
action_dispose [label="Assume compound is degraded.\nFollow hazardous waste disposal protocols.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q_purity_ok [label="Is purity acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
action_use_cautiously [label="Use with caution.\nConsider re-purification.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q_immediate_hazard;
q_immediate_hazard -> action_hazard [label="Yes"];
q_immediate_hazard -> action_no_hazard [label="No"];
action_no_hazard -> q_purity_check;
q_purity_check -> action_purity_check [label="Yes"];
q_purity_check -> action_dispose [label="No"];
action_purity_check -> q_purity_ok;
q_purity_ok -> action_use_cautiously [label="Yes"];
q_purity_ok -> action_dispose [label="No"];
}
Caption: A logical workflow for troubleshooting azetidine stability issues.
Section 5: Emergency Procedures
Preparedness is key to safety. All personnel working with azetidines must be familiar with these procedures.
Protocol 2: Managing a Spill
Objective: To safely contain and clean up a spill of a strained azetidine compound, protecting personnel and the environment.
A) Minor Spill (<100 mL, contained within a fume hood) [10]
-
Alert Personnel: Immediately alert others in the lab.
-
Contain: Ensure the fume hood sash is lowered. Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[10][11] Do not use combustible materials like paper towels.
-
Neutralize (if applicable): For a basic azetidine spill, you can cautiously neutralize with a weak acid absorbent, but be aware of the potential for a vigorous reaction. Often, it is safer to simply absorb the material.
-
Clean-up: Wearing appropriate PPE (double gloves, goggles, lab coat), carefully scoop the absorbent material into a designated hazardous waste container.[10]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Label and Dispose: Seal and label the waste container and arrange for pickup through your institution's Environmental Health & Safety (EHS) office.[12]
B) Major Spill (>100 mL, outside of a fume hood, or involving injury) [10][12]
-
RESCUE & EVACUATE: Evacuate the immediate area.[13] Assist anyone who has been exposed, guiding them to an emergency shower or eyewash station. Remove contaminated clothing while under the shower.[10][14]
-
CONFINE: Close the doors to the spill area to prevent vapors from spreading.[13]
-
REPORT: Call your institution's emergency number immediately.[13] Provide details: location, name of the compound, estimated quantity, and if there are any injuries.
-
SECURE: Secure the area to prevent unauthorized entry until emergency responders arrive.[13] Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped for hazardous material response.
Q9: What are the first aid measures for personal exposure?
A9:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen if you are trained to do so and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
-
Azetidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(21), 4603–4615. Retrieved January 23, 2026, from [Link]
-
Azetidine Safety Data Sheet. (2020). Chemos GmbH & Co.KG. Retrieved January 23, 2026, from [Link]
-
Azetidines (4 member Heterocyclic compounds of Nitrogen). (2022, October 6). YouTube. Retrieved January 23, 2026, from [Link]
-
A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1648–1653. Retrieved January 23, 2026, from [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved January 23, 2026, from [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Research With Rutgers. Retrieved January 23, 2026, from [Link]
-
Chemical Spill Procedures | Office of Environmental Health and Safety. (n.d.). Princeton EHS. Retrieved January 23, 2026, from [Link]
-
SPILL RESPONSE PROCEDURES. (2011). Environmental Health and Safety, University of Wisconsin-Milwaukee. Retrieved January 23, 2026, from [Link]
-
Chemical Spill Procedures. (n.d.). Environmental Health & Safety, University of Toronto. Retrieved January 23, 2026, from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemos.de [chemos.de]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. ehs.mst.edu [ehs.mst.edu]
- 13. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: HPLC Purification of 1-Acetyl-1,2-dihydroazete
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic solutions for the challenges associated with the HPLC purification of 1-Acetyl-1,2-dihydroazete. This small, strained heterocycle presents unique stability and chromatographic challenges that require a nuanced approach to method development and troubleshooting.
Understanding the Molecule: Key Challenges
This compound is a small (MW: 97.12 g/mol ), polar molecule (XLogP3: -0.3)[1]. Its structure combines two features that significantly impact its behavior during HPLC purification:
-
High Ring Strain: The four-membered dihydroazete ring is inherently strained, making it susceptible to degradation, particularly ring-opening, under harsh chemical conditions (e.g., strong acids or bases)[2][3][4].
-
Polarity & Basic Nitrogen: The presence of the acetyl group and a nitrogen atom makes the molecule quite polar. This can lead to poor retention on traditional reversed-phase columns. The nitrogen atom can also engage in secondary interactions with the stationary phase, causing poor peak shape.
This guide addresses the most common issues encountered in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Poor Peak Shape (Tailing, Broadening, Splitting)
Question: My peak for this compound is showing significant tailing. What is the cause and how can I resolve it?
Answer: Peak tailing for nitrogen-containing heterocycles is most commonly caused by strong, secondary interactions between the basic nitrogen atom in your molecule and residual, acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns[5][6]. These interactions are non-ideal and lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
Causality & Solution Workflow:
The primary goal is to minimize these silanol interactions. This can be achieved by either masking the silanols on the stationary phase or ensuring the analyte itself is in a single, non-interactive protonation state.
Caption: Workflow for diagnosing and resolving peak tailing.
Detailed Troubleshooting Steps:
-
Introduce an Acidic Modifier: The most effective first step is to add a small concentration of an acid to your mobile phase. This protonates the acidic silanol groups, effectively "masking" them from interacting with your analyte. It also ensures your basic analyte is fully protonated, existing as a single species.
-
Trifluoroacetic Acid (TFA): Start with 0.05% to 0.1% TFA. It is an excellent ion-pairing agent that sharpens peaks for basic compounds but can be difficult to remove from the purified product and may suppress MS signals.
-
Formic Acid (FA): A good alternative is 0.1% FA. It is less aggressive than TFA, is volatile (good for MS applications), and often provides sufficient peak shape improvement.
-
-
Select a Modern, End-Capped Column: Older columns have a higher population of free silanols. Choose a high-purity, base-deactivated, or end-capped C18 or C8 column. "End-capping" is a process where the manufacturer treats the silica with a small silylating agent to block most of the remaining silanols.
-
Check for Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing. Try reducing your injection mass by 50-80% to see if the peak shape improves.
Section 2: Retention & Resolution Issues
Question: My compound is eluting at or very near the void volume on my C18 column. How can I increase its retention?
Answer: This is a common issue for small, polar molecules like this compound[7][8]. Standard C18 phases are highly non-polar and retain compounds primarily through hydrophobic interactions. Your polar analyte has minimal affinity for the stationary phase and is swept through the column with the polar mobile phase.
| Strategy | Mechanism of Action | Recommended Action | Pros & Cons |
| Highly Aqueous Mobile Phase | Increase the polarity of the mobile phase to maximize the relative difference with the C18 stationary phase. | Decrease the organic solvent (Acetonitrile/Methanol) content to <5%. Use a column specifically designed for aqueous stability. | Pro: Simple to implement. Con: Can cause "phase dewetting" or "phase collapse" on standard C18 columns, leading to irreversible retention loss[9]. |
| Polar-Embedded/Endcapped Column | Use a reversed-phase column that has polar groups embedded in or shielding the alkyl chains. | Switch to a C18 column with a polar-embedded (e.g., amide, carbamate) or polar-endcapped functional group. | Pro: Allows for use in highly aqueous mobile phases without dewetting; provides alternative selectivity. Con: May require purchasing a new column. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Analyte partitions into a water-enriched layer on the surface of a polar stationary phase. Uses a high organic mobile phase. | Switch to a HILIC column (e.g., bare silica, amide, or diol). Use a mobile phase of high acetonitrile concentration (>80%) with a small amount of aqueous buffer. | Pro: Excellent retention for very polar compounds. Con: Requires careful equilibration; can be sensitive to water content in the sample solvent. |
Experimental Protocol: Screening for Increased Retention
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of your crude this compound in 50:50 Acetonitrile:Water.
-
Method 1 (Aqueous RP-HPLC):
-
Column: Use an aqueous-stable C18 column (if available) or a polar-embedded column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 2-5% B for 5 minutes, then ramp to 95% B over 10 minutes.
-
Observation: Look for retention beyond the void volume in the initial isocratic hold.
-
-
Method 2 (HILIC):
-
Column: Use a HILIC Amide or Silica column.
-
Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient: Start with 100% A for 5 minutes, then ramp to 100% B over 10 minutes.
-
Important: Ensure your sample is dissolved in a high-organic solvent (e.g., >80% Acetonitrile) to avoid peak distortion.
-
Section 3: Sample Stability & Degradation
Question: I'm observing multiple peaks, and I suspect my compound is degrading during purification. How can I confirm this and prevent it?
Answer: Your suspicion is well-founded. The combination of a strained four-membered ring and an acetyl group makes this compound susceptible to chemical degradation, especially hydrolysis, which can be catalyzed by acidic or basic conditions[3][10].
Potential Degradation Pathways:
-
Acid-Catalyzed Ring Opening: The high ring strain of the dihydroazete moiety makes it a target for nucleophilic attack, a process that can be accelerated under acidic conditions used to improve peak shape[3][11].
-
Amide Hydrolysis: The N-acetyl group can be hydrolyzed to yield 1,2-dihydroazete and acetic acid, particularly if the pH is too low or too high.
Caption: Potential degradation pathways for this compound.
Troubleshooting & Prevention Strategy:
-
Perform a Stability Study:
-
Dissolve your sample in your intended mobile phase (e.g., Water/ACN with 0.1% TFA) and let it sit on the bench.
-
Inject the sample immediately (t=0) and then again after 1, 4, and 8 hours.
-
Analysis: If you see the area of your main peak decrease and new peaks appear or grow over time, you have confirmed on-instrument or in-vial instability.
-
-
Minimize Mobile Phase Acidity: While some acid is needed for good peak shape, excessive acidity can promote degradation.
-
Switch from TFA to Formic Acid: Formic acid creates a less acidic mobile phase than TFA and is often sufficient.
-
Use a Buffered System: Consider using ammonium formate or ammonium acetate buffers at a pH between 3 and 6. This provides excellent pH control and can enhance stability[12]. A pH in this range is often a good compromise between maintaining analyte stability and achieving good chromatography.
-
-
Keep Samples Cool: Use a refrigerated autosampler set to 4-10 °C to slow down the rate of degradation for samples waiting in the injection queue.
-
Work Quickly: Do not let prepared samples or collected fractions sit at room temperature for extended periods. Analyze or process them promptly. For collected fractions, consider immediately neutralizing them with a buffer if they were collected under acidic conditions.
References
-
Jegan, R., & Muthusubramanian, S. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.[Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.[Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.[Link]
-
National Center for Biotechnology Information. (n.d.). 1-Azetine. PubChem Compound Database.[Link]
-
Hu, X., et al. (2019). Synthesis of 1, 2-dihydroazete-3-methyl ester. IOP Conference Series: Earth and Environmental Science.[Link]
-
Sepuxianyun. (2023). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.[Link]
-
ResearchGate. (n.d.). Reverse phase HPLC absorbance profile at 215 nm for the separation of acetylated and non-acetylated peptides. ResearchGate.[Link]
-
Lelis, F., et al. (2017). Reverse-phase HPLC analysis and purification of small molecules. PubMed.[Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.[Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Library of Medicine.[Link]
-
ResearchGate. (2017). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.[Link]
-
Van Damme, P., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. PubMed Central.[Link]
-
LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.[Link]
-
ResearchGate. (2010). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. ResearchGate.[Link]
-
ResearchGate. (n.d.). Early examples of 1,2‐dihydroazete synthesis via β‐elimination. ResearchGate.[Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.[Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Library of Medicine.[Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Library of Medicine.[Link]
-
Indian Academy of Sciences. (2005). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.[Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom.[Link]
-
Wikipedia. (n.d.). Acetyl group. Wikipedia.[Link]
-
ResearchGate. (2015). Acid hydrolysis of O-acetyl-galactoglucomannan in a continuous tube reactor: a new approach to sugar monomer production. ResearchGate.[Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Acetyl-1-pyrroline. Cheméo.[Link]
-
RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry.[Link]
-
Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Phenomenex.[Link]
-
National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Library of Medicine.[Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[Link]
-
ResearchGate. (2014). Determination of the Degree of Acetylation and the Distribution of Acetyl Groups in Chitosan by HPLC Analysis of Nitrous Acid Degraded and PMP Labeled Products. ResearchGate.[Link]
-
PubMed. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. National Library of Medicine.[Link]
-
MDPI. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI.[Link]
-
Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. (n.d.). ACS Publications.[Link]
-
National Institutes of Health. (n.d.). Acetylisatin. PubChem.[Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.[Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dihydro-1,2-diazete. PubChem Compound Database.[Link]
-
ResearchGate. (2018). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. ResearchGate.[Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek.[Link]
-
National Institutes of Health. (n.d.). Acetylthiourea. PubChem.[Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.[Link]
-
It's chemistry time. (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube.[Link]
-
PubMed. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. National Library of Medicine.[Link]
Sources
- 1. This compound | C5H7NO | CID 10909492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diels-Alder Reactions with 1-Acetyl-1,2-dihydroazete
Welcome to the technical support center for optimizing Diels-Alder reactions involving 1-Acetyl-1,2-dihydroazete. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this unique and reactive dienophile in their synthetic strategies. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal reaction outcomes. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively and innovate in your experimental designs.
Introduction: The Dual Reactivity of this compound
This compound is a fascinating, yet challenging, dienophile for Diels-Alder reactions. Its high reactivity stems from the significant ring strain of the four-membered azetine core.[1] However, a critical aspect to consider is its potential for tautomerization. Under thermal conditions, it can exist in equilibrium with its more stable isomer, N-acetyl-2-azetine. This duality dictates the two primary reaction pathways you may encounter:
-
Aza-Diels-Alder Reaction: The C=N bond of the 1-azetine form can act as a dienophile, leading to the formation of nitrogen-containing heterocyclic products.[2]
-
Conventional Diels-Alder Reaction: The C=C bond of the 2-azetine tautomer can participate in a classical Diels-Alder cycloaddition.
Understanding and controlling this equilibrium is paramount to achieving the desired product. This guide will provide insights into managing this complexity.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a reactive dienophile?
The reactivity of this compound is primarily attributed to the high ring strain of the four-membered dihydroazete ring.[1] This strain is released upon cycloaddition, providing a significant thermodynamic driving force for the reaction. Additionally, the acetyl group is an electron-withdrawing group, which generally increases the reactivity of the dienophile in a normal-electron-demand Diels-Alder reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2]
Q2: Should I be concerned about the stability of this compound?
Yes, the stability of the starting material is a critical factor. 1-azetines are known to be sensitive compounds.[3] It is advisable to use freshly prepared or purified this compound for your reactions. Prolonged storage, even at low temperatures, may lead to decomposition or isomerization. Monitoring the purity of your starting material by techniques such as NMR spectroscopy before each experiment is highly recommended.
Q3: What is the likely stereochemical outcome of the reaction?
For Diels-Alder reactions, the endo product is often the kinetically favored product due to secondary orbital interactions. In the case of the Diels-Alder reaction of N-acetyl-2-azetine, the endo adduct has been reported as the selective product.[1] For the aza-Diels-Alder reaction of the 1-azetine form, the stereochemical outcome can be influenced by the substituents on both the diene and the dienophile, as well as the reaction conditions.
Q4: Can I use Lewis acids to catalyze the reaction?
Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions, particularly those involving dienophiles with a coordinating group like a carbonyl.[4] For the reaction of this compound, a Lewis acid could coordinate to the acetyl oxygen, further lowering the LUMO energy of the dienophile and potentially increasing the reaction rate and selectivity. For the aza-Diels-Alder pathway, Lewis acids are often employed to activate imine dienophiles.[5] However, care must be taken as Lewis acids can also promote isomerization or decomposition of the starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficient reaction temperature or time.2. Decomposed or impure this compound.3. Unreactive diene. | 1. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS.2. Use freshly prepared/purified this compound.3. Switch to a more electron-rich diene. |
| Formation of multiple products | 1. Competing aza-Diels-Alder and conventional Diels-Alder pathways.2. Formation of both endo and exo isomers.3. Side reactions due to high temperatures. | 1. Attempt to favor one pathway by adjusting reaction conditions (see below). Lowering the temperature may favor the kinetic product.2. Alter the solvent or consider using a Lewis acid catalyst to enhance stereoselectivity.3. Reduce the reaction temperature and extend the reaction time. |
| Isomerization of starting material | The thermal equilibrium between 1-azetine and 2-azetine tautomers. | Lowering the reaction temperature may slow down the rate of isomerization. If the 2-azetine adduct is desired, higher temperatures might be beneficial. |
| Product decomposition | The Diels-Alder adduct may be thermally labile and undergo a retro-Diels-Alder reaction at high temperatures. | Use the minimum effective temperature for the reaction and consider purification methods that avoid excessive heat. |
Optimizing Reaction Conditions
The choice of reaction conditions can significantly influence the outcome of your Diels-Alder reaction with this compound. Below is a summary of key parameters and their expected effects.
| Parameter | Recommendation | Rationale |
| Solvent | Start with non-polar solvents like toluene or xylene. Consider polar aprotic solvents like acetonitrile for the aza-Diels-Alder pathway. | Non-polar solvents are standard for many Diels-Alder reactions. Polar solvents can sometimes accelerate aza-Diels-Alder reactions. |
| Temperature | Begin with moderate temperatures (e.g., 80-110 °C) and adjust as needed. | Higher temperatures can promote the reaction but may also lead to isomerization, side reactions, or product decomposition. Lower temperatures may favor the kinetically controlled product. |
| Diene Selection | Use electron-rich dienes (e.g., those with alkyl or alkoxy substituents). | For a normal-electron-demand Diels-Alder, an electron-rich diene will have a higher energy Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap and a faster reaction. |
| Catalyst | If thermal reaction is slow, consider a mild Lewis acid (e.g., ZnCl₂, MgBr₂). | Lewis acids can activate the dienophile, but harsher Lewis acids (e.g., AlCl₃) may cause decomposition. Screen a variety of Lewis acids at low temperatures. |
Experimental Protocols
General Protocol for a Thermal Diels-Alder Reaction
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the diene (1.0 eq.).
-
Add the chosen solvent (e.g., toluene, to make a 0.1 M solution with respect to the diene).
-
Add freshly purified this compound (1.1 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (0.1-1.0 eq.).
-
Cool the vessel to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the chosen solvent (e.g., dichloromethane).
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of the diene (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for many Lewis acids).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Logical Flow of Reaction Pathways
Caption: Potential reaction pathways for this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- Dave, V. et al. Tetrahedron Letters1984, 25, 48, 5417-5420.
- Weinreb, S. M. in Comprehensive Organic Synthesis (eds. Trost, B. M. & Fleming, I.) 5, 401-449 (Pergamon, 1991).
- Schindler, C. S. et al. J. Am. Chem. Soc.2021, 143, 39, 16195–16201.
- Hattori, K., & Yamamoto, H. (1993). Asymmetric aza-Diels-Alder reaction: enantio- and diastereoselective reaction of imine mediated by Chiral Lewis acid. Tetrahedron, 49(9), 1749–1760.
- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
Sources
- 1. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sci-Hub. Asymmetric aza-Diels-Alder reaction: enantio- and diastereoselective reaction of imine mediated by Chiral Lewis acid / Tetrahedron, 1993 [sci-hub.se]
Overcoming challenges in the characterization of unstable dihydroazetes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of characterizing unstable dihydroazetes. These strained, four-membered nitrogen-containing heterocycles are valuable synthetic intermediates, yet their inherent instability presents significant challenges in their synthesis, isolation, and structural elucidation. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to empower researchers in this demanding area of chemistry.
Introduction: The Dihydroazete Challenge
Dihydroazetes, also known as azetines, exist as two isomers: 1-azetines (containing an imine) and 2-azetines (with a carbon-carbon double bond). Their high ring strain makes them susceptible to a variety of reactions, including ring-opening, dimerization, and polymerization, often complicating their characterization.[1] This guide is structured to address the most common issues encountered during their study, from initial synthesis to final structural confirmation.
Part 1: Troubleshooting Guide - From Synthesis to Spectrum
This section is designed as a practical, question-and-answer-based troubleshooting manual. Each entry details a common problem, its probable causes, and a step-by-step approach to its resolution.
Scenario 1: Synthesis & Purification Pitfalls
Question: My reaction to synthesize a dihydroazete yields a complex mixture of products, and I am unable to isolate the desired compound. What are the likely causes and how can I improve the outcome?
Answer: This is a frequent challenge, primarily due to the high reactivity of the dihydroazete ring. The likely culprits are decomposition during the reaction or workup, and the formation of isomeric byproducts.
Causality Behind Experimental Choices: The key to success is minimizing the thermal and chemical stress on the dihydroazete. This involves careful selection of reaction conditions, purification techniques, and a deep understanding of potential side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex product mixtures in dihydroazete synthesis.
Detailed Protocols & Explanations:
-
Low-Temperature Synthesis:
-
Reaction Setup: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require screening temperatures from -78 °C to 0 °C.
-
Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) or in situ NMR to quench the reaction as soon as the product is formed, minimizing decomposition.[2]
-
-
Gentle Workup Procedures:
-
Aqueous Quench: If an aqueous workup is necessary, use pre-chilled, deoxygenated solutions. Brine is often preferred over pure water to minimize the solubility of the organic product.
-
Solvent Removal: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cold water bath). Avoid heating at all costs.
-
-
Low-Temperature Purification: The purification of thermally labile compounds is critical.[3]
-
Column Chromatography:
-
Pack the column in a cold room or with a jacketed column cooled with a circulating chiller.
-
Equilibrate the column and elute with pre-chilled solvents.
-
Collect fractions in tubes placed in a cold bath.
-
-
Precipitation/Recrystallization: If the dihydroazete is a solid, attempt recrystallization from a suitable solvent system at low temperatures. Dissolve the crude product in a minimal amount of a "good" solvent at a low temperature and then slowly add a pre-chilled "poor" solvent to induce crystallization.
-
Scenario 2: Ambiguous Spectroscopic Data
Question: I have obtained an NMR spectrum of my purified product, but the signals are broad, or I am unsure if I have the correct isomer. How can I definitively characterize the structure?
Answer: Broad NMR signals often indicate dynamic processes, such as ring conformational changes or a slow decomposition in the NMR tube.[4] Distinguishing between isomers (e.g., 1-azetine vs. 2-azetine, or regioisomers) requires a combination of advanced NMR techniques and computational chemistry.
Troubleshooting Workflow:
Caption: Workflow for resolving ambiguous spectroscopic data of dihydroazetes.
Detailed Protocols & Explanations:
-
Variable-Temperature (VT) NMR:
-
Experiment: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 25 °C down to -60 °C or lower, depending on the solvent).[5][6]
-
Interpretation: If signals sharpen at lower temperatures, it indicates that a dynamic process is being "frozen out" on the NMR timescale. This can help to resolve overlapping signals and provide a clearer picture of the molecule's structure.
-
-
2D NMR Spectroscopy:
-
COSY/HSQC/HMBC: These experiments establish ¹H-¹H and ¹H-¹³C correlations, allowing you to piece together the carbon skeleton and the placement of substituents.
-
NOESY/ROESY: These experiments detect through-space correlations between protons. For distinguishing regioisomers or stereoisomers, a key NOE can provide definitive proof of proximity between specific protons, confirming the assigned structure.[7]
-
-
Computational NMR Spectroscopy:
-
Methodology: Use Density Functional Theory (DFT) to calculate the theoretical ¹H and ¹³C NMR chemical shifts for all possible isomers.[8][9] The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.[10]
-
Comparison: Compare the calculated spectra for each isomer with the experimental data. The isomer whose calculated spectrum most closely matches the experimental one is the most likely structure. This is a powerful tool for distinguishing between regioisomers that may have very similar, but not identical, spectra.[11]
-
-
Mass Spectrometry (MS) Fragmentation Analysis:
-
High-Resolution MS (HRMS): This is essential to confirm the elemental composition of the molecular ion.
-
Tandem MS (MS/MS): By fragmenting the molecular ion and analyzing the resulting daughter ions, you can gain structural information.[11][12][13] Propose logical fragmentation pathways for each potential isomer and compare the predicted fragments with the experimental data. Dihydroazetes, being strained, may exhibit characteristic ring-opening fragmentations.[14]
-
Scenario 3: The Dihydroazete is Too Unstable to Isolate
Question: My dihydroazete appears to form in the reaction mixture (as suggested by crude NMR or LC-MS), but it completely decomposes upon any attempt at isolation. How can I confirm its formation and study its reactivity?
Answer: This is a common scenario for highly reactive intermediates. The solution is to characterize it in situ or to "trap" it with a reactive partner to form a stable adduct.
Troubleshooting Workflow:
Caption: Strategies for characterizing non-isolable dihydroazete intermediates.
Detailed Protocols & Explanations:
-
In Situ NMR Monitoring:
-
Experiment: Set up the reaction directly in an NMR tube, preferably using a deuterated solvent that is compatible with the reaction conditions.[15] Acquire spectra at regular intervals to monitor the appearance and disappearance of signals corresponding to the starting materials, intermediates (the dihydroazete), and final products.[2]
-
Advanced Techniques: For very low concentration or short-lived intermediates, advanced NMR techniques such as saturation transfer difference (STD) NMR or relaxation dispersion NMR can be employed to characterize these "dark states".[4][16]
-
-
Chemical Trapping Experiments:
-
Principle: Introduce a "trapping agent" into the reaction mixture that will rapidly and irreversibly react with the transient dihydroazete to form a stable, easily characterizable adduct.[3]
-
Choosing a Trapping Agent: The choice of trapping agent depends on the expected reactivity of the dihydroazete.
-
As a Dienophile: If the dihydroazete has an accessible π-system, it can potentially act as a dienophile in a Diels-Alder reaction. Highly reactive dienes like cyclopentadiene or tetrazine derivatives can be effective trapping agents.
-
As an Electrophile: The strained ring can be susceptible to nucleophilic attack. The addition of a potent nucleophile can lead to a stable ring-opened product.
-
-
Experimental Protocol:
-
Run the reaction under standard conditions in the presence of an excess of the trapping agent.
-
As a control, run the reaction without the dihydroazete precursor to ensure the trapping agent does not react with other components of the reaction mixture.
-
Isolate and fully characterize the trapped adduct using standard techniques (NMR, MS, X-ray crystallography if possible). The structure of the adduct provides definitive proof of the transient intermediate's existence and structure.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for working with unstable dihydroazetes? A1: Use dry, deoxygenated, and non-protic solvents. Common choices include deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), acetonitrile (CD₃CN), and tetrahydrofuran (THF-d₈) for NMR studies, provided they are compatible with your reaction chemistry. For purification, hydrocarbons (pentane, hexane) and ethers are often good choices. Always ensure your solvents are rigorously dried and stored under an inert atmosphere.
Q2: My mass spectrum shows a peak at M+2. What could this be? A2: An M+2 peak can have several origins. If your compound contains chlorine or bromine, this is expected due to their isotopic distribution. If not, it could indicate the presence of a dihydro- species (from an unwanted reduction) or a small amount of a dimer. It is also possible, though less common, that it represents an adduct with a small molecule from the solvent or atmosphere. Always confirm with high-resolution mass spectrometry.
Q3: How can I prevent the ring-opening of my dihydroazete during workup? A3: The key is to avoid acidic conditions and heat.
-
Neutralize Carefully: If your reaction is acidic, neutralize with a mild base like sodium bicarbonate, and do so at low temperatures.
-
Avoid Silica Gel if Possible: Silica gel can be acidic and may promote ring-opening. Consider using neutral or basic alumina for chromatography, or use a plug of silica gel that has been pre-treated with a base like triethylamine.
-
Keep it Cold: Perform all workup and purification steps at or below 0 °C whenever possible.
Q4: Can I use computational chemistry to predict the stability of my target dihydroazete before I try to synthesize it? A4: Yes, absolutely. Computational methods like DFT can be used to calculate the strain energy of the ring and the activation barriers for potential decomposition pathways, such as ring-opening. This can help you to identify more stable substitution patterns and guide your synthetic design.[8]
References
-
Anthis, N. J., & Clore, G. M. (2015). Visualizing transient dark states by NMR spectroscopy. Q Rev Biophys, 48(1), 35-116. [Link]
-
White, H. S., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 54(23), 4937-4950. [Link]
-
Shishmarev, D., & Orekhov, V. Y. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(58), 36911-36918. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Cavasotto, C. N., & Singh, N. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Life, 13(4), 935. [Link]
-
Nicoli, F., Baroncini, M., Silvi, S., Groppi, J., & Credi, A. (2022). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers, 9(1), 198-212. [Link]
-
Kim, J. H., Kim, Y. K., & Kim, Y. (2016). Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties. New Journal of Chemistry, 40(4), 2920-2926. [Link]
-
Cytiva. (n.d.). Guidelines for protein purification at low temperature. [Link]
-
Jordán, M. J., et al. (2009). A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices. Journal of Mass Spectrometry, 44(11), 1549-1558. [Link]
-
Gordillo, B., et al. (2017). Comparison of experimental and calculated 1H NMR chemical shifts of geometric photoisomers of azo dyes. Dyes and Pigments, 142, 364-373. [Link]
-
Alcaide, B., & Almendros, P. (2014). Early examples of 1,2‐dihydroazete synthesis via β‐elimination. In Divergent Functionalizations of Azetidines and Unsaturated Azetidines. [Link]
-
ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction. [Link]
-
Frei, A. (2019). Synthetic Routes towards Multifunctional Cyclopentadienes. Chemistry, 25(29), 7074-7090. [Link]
-
Barrow, C. J., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Ashenhurst, J. (n.d.). Master Organic Chemistry. [Link]
-
Appelt, C., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4983. [Link]
-
Mariano, P. S., et al. (1982). The hydroazocine route to highly functionalized pyrrolizidines. Tetrahedron, 38(11), 1579-1591. [Link]
-
Male, L., et al. (2020). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Communications, 56(82), 12434-12437. [Link]
-
Bakulev, V. A., et al. (2022). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 18, 1184-1191. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
-
Shishmarev, D., & Orekhov, V. Y. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(58), 36911-36918. [Link]
-
Pescitelli, G., & Di Bari, L. (2014). Synthesis, Structure, and Reactivity of Binaphthyl Supported Dihydro[4][17]diazecines. Molecules, 19(11), 17797-17815. [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
Zhang, J., & Yi, Y. (2023). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. Physical Chemistry Chemical Physics, 25(3), 1989-1999. [Link]
-
Anthis, N. J., & Clore, G. M. (2015). Visualizing Transient Dark States by NMR Spectroscopy. Q Rev Biophys, 48(1), 35-116. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. [Link]
-
Hu, W., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(32), 11181-11190. [Link]
-
Bagherzadeh, M., et al. (2020). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. ACS Omega, 5(32), 20335-20344. [Link]
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Zhang, Y., et al. (2024). Transient NOE driven signal enhancement of INADEQUATE solid-state NMR spectroscopy for the structural analysis of rubbers. Materials Research Letters, 12(1), 200118. [Link]
-
Torres-Huerta, A., et al. (2021). Solid‐State NMR‐Assisted Dynamic Characterization of two Isostructural Solvates of 5α‐Bromo‐6β,19‐Epoxy‐Androstan‐3β,17β‐Diol Diacetate. ChemistryOpen, 10(1), 93-100. [Link]
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Visualizing transient dark states by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Routes towards Multifunctional Cyclopentadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceready.com.au [scienceready.com.au]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Visualizing transient dark states by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methods to prevent polymerization of 1-Acetyl-1,2-dihydroazete
A Guide to Preventing Polymerization for Researchers, Scientists, and Drug Development Professionals
Understanding the Instability: The Driving Force of Polymerization
1-Acetyl-1,2-dihydroazete is a four-membered nitrogen heterocycle. The significant ring strain within the azetidine ring makes it thermodynamically favorable for the ring to open, a process that can initiate polymerization. This process can be triggered by several factors, including exposure to heat, light, and trace impurities such as acids, bases, or radical initiators.
The polymerization of this compound can proceed through several mechanisms, primarily cationic, anionic, or radical ring-opening polymerization. The N-acetyl group, while influencing the electronic properties of the molecule, does not entirely mitigate the inherent reactivity of the strained ring.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered when working with this compound, providing practical solutions and preventative measures.
Storage and Handling
Question: My freshly synthesized this compound appears to have solidified/thickened upon storage. What happened?
Answer: This is a classic sign of polymerization. The increased viscosity and eventual solidification are due to the formation of polymer chains. This can be triggered by improper storage conditions. To prevent this, adhere to the following storage protocol:
-
Temperature: Store this compound at low temperatures, ideally at or below -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Atmosphere: This compound is sensitive to air and moisture.[1] Store under an inert atmosphere, such as argon or nitrogen. Use of a glovebox or Schlenk line for handling is highly recommended.[2]
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil. Light can initiate radical polymerization.
Question: What is the recommended procedure for handling this compound outside of a glovebox?
Answer: If a glovebox is unavailable, use of a Schlenk line is the next best option for handling this air-sensitive compound.[2] This allows for manipulations to be carried out under a positive pressure of an inert gas, minimizing exposure to air and moisture. Always use dry, degassed solvents and reagents.
Solvent Selection
Question: I am dissolving this compound for a reaction and noticed the solution becoming viscous. Is the solvent causing polymerization?
Answer: Solvent choice is critical for the stability of this compound. Protic solvents, such as alcohols or water, can initiate cationic polymerization or react with the enamide functionality.[3]
-
Recommended Solvents: Use dry, aprotic solvents. Examples include tetrahydrofuran (THF), dichloromethane (DCM), toluene, or acetonitrile. Ensure the solvent is thoroughly dried and degassed before use to remove water and dissolved oxygen, which can act as polymerization initiators.
Use of Inhibitors
Question: Can I add an inhibitor to my this compound to prevent polymerization during storage or a reaction?
Answer: Yes, the use of inhibitors is a standard practice for stabilizing reactive monomers. For this compound, which can undergo radical polymerization, inhibitors that act as radical scavengers are effective.
-
Recommended Inhibitors:
-
Phenols: Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are commonly used.
-
Nitroxides: TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) is a highly effective radical scavenger.
-
Phenothiazine: This is another effective inhibitor for vinyl monomers.
-
Table 1: Recommended Inhibitors for this compound
| Inhibitor Class | Specific Example | Typical Concentration | Mechanism of Action |
| Phenols | Butylated Hydroxytoluene (BHT) | 100-500 ppm | Radical Scavenger |
| Phenols | 4-Methoxyphenol (MEHQ) | 100-500 ppm | Radical Scavenger |
| Nitroxides | TEMPO | 50-200 ppm | Radical Scavenger |
| Thiazines | Phenothiazine | 50-200 ppm | Radical Scavenger |
Note: The choice and concentration of the inhibitor may need to be optimized for your specific application, as it could potentially interfere with downstream reactions. It is often necessary to remove the inhibitor before use in a polymerization reaction.
Purification
Question: I suspect my sample of this compound contains polymeric impurities. How can I purify it?
Answer: Purification of reactive monomers must be done with care to avoid inducing polymerization.
-
Recommended Purification Method: Vacuum distillation or filtration through a short plug of inhibitor-treated alumina can be effective for removing polymeric impurities and baseline decomposition products. It is crucial to perform the distillation at the lowest possible temperature to minimize thermal stress on the compound. The receiving flask should be cooled and contain a small amount of a suitable inhibitor. For air-sensitive compounds, these purification techniques should be performed under an inert atmosphere.[2][4]
Question: How can I remove the polymerization inhibitor before my reaction?
Answer: If the inhibitor interferes with your desired reaction, it can be removed by passing the monomer solution through a column of activated alumina or a dedicated inhibitor removal column.[5] This should be done immediately before use, and the purified, inhibitor-free monomer should be handled under an inert atmosphere and used promptly.
Experimental Protocols
Protocol 1: Storage of this compound
-
Place the freshly synthesized and purified this compound in a clean, dry amber vial.
-
If desired, add a suitable inhibitor (e.g., BHT at 200 ppm).
-
Seal the vial with a septum cap.
-
Purge the vial with a gentle stream of dry argon or nitrogen for 5-10 minutes.
-
Wrap the vial in parafilm to ensure an airtight seal.
-
Store the vial in a freezer at -20°C or lower.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a distillation apparatus that has been thoroughly dried in an oven and cooled under a stream of inert gas.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Add a small amount of a high-boiling radical inhibitor (e.g., phenothiazine) to the distillation flask.
-
Cool the receiving flask in an ice bath and add a small amount of a suitable inhibitor (e.g., BHT).
-
Evacuate the system slowly to the desired pressure.
-
Gently heat the distillation flask in an oil bath to the minimum temperature required for distillation.
-
Collect the purified product in the cooled receiving flask.
-
Once the distillation is complete, backfill the system with an inert gas before dismantling the apparatus.
Visualizing the Problem: Polymerization Pathways
The following diagrams illustrate the primary mechanisms by which this compound can polymerize. Understanding these pathways is key to implementing effective preventative measures.
Caption: Cationic polymerization initiated by an acidic impurity.
Caption: Radical polymerization initiated by a radical species.
Conclusion
The successful use of this compound in research and development hinges on the careful control of its stability. By understanding the mechanisms of its polymerization and implementing the troubleshooting and preventative strategies outlined in this guide, researchers can ensure the integrity of their material and the reliability of their experimental results. The key takeaways are stringent control of storage conditions (low temperature, inert atmosphere, protection from light), judicious selection of aprotic solvents, and the appropriate use of polymerization inhibitors.
References
-
PubChem. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917. [Link]
-
ACS Publications. Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
ResearchGate. Thermal stability of poly( N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere. [Link]
-
ACS Publications. N-Vinyl Caprolactam/Maleic-Based Copolymers as Kinetic Hydrate Inhibitors: The Effect of Internal Hydrogen Bonding. [Link]
-
Neilson Lab. the manipulation of air.sensitive compounds. [Link]
-
ResearchGate. Cationic Polymerization of Cyclic Amines. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Wikipedia. Cationic polymerization. [Link]
-
ResearchGate. Radical polymerization of N-vinylcaprolactam in the presence of chain-transfer agents. [Link]
-
Master Organic Chemistry. Enamines. [Link]
-
American Chemical Society. Near-Quantitative Formation of Imines in Water with Allosteric Control. [Link]
-
Chemical Papers. Radical Polymerization of N-Vinylcaprolactam in the Presence of Chain-Transfer Agents. [Link]
-
MDPI. Flow Hydrodediazoniation of Aromatic Heterocycles. [Link]
-
ACS Publications. Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. [Link]
-
ResearchGate. Computer-Aided Insight into the Relative Stability of Enamines. [Link]
-
SciRP.org. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. [Link]
-
ResearchGate. Why do amines inhibit cationic polymerization?[Link]
-
PubMed. Synthesis and characterization of poly(N-vinylcaprolactam)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties for controlled release of ketoprofen. [Link]
-
University of Bath's research portal. N-Acylation Reactions of Amines. [Link]
-
MIT OpenCourseWare. Cationic Polymerization. [Link]
-
Chemistry LibreTexts. Inert Atmosphere Filtrations. [Link]
Sources
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1-Acetyl-1,2-dihydroazete Using 2D NMR Techniques
Introduction: The Challenge of Strained Heterocycles
In the landscape of modern drug discovery and synthetic chemistry, strained aza-heterocycles are invaluable building blocks.[1] Their inherent ring strain can be harnessed to drive unique chemical transformations, making them powerful intermediates in the synthesis of complex molecules.[1] 1-Acetyl-1,2-dihydroazete, a four-membered, unsaturated nitrogen heterocycle, epitomizes this class of compounds. Its characterization, however, presents a significant analytical challenge. The low proton count and potential for spectral simplicity can be deceptive, making unambiguous structural confirmation with one-dimensional (1D) Nuclear Magnetic Resonance (NMR) alone a risky proposition.
This guide provides a comprehensive, field-proven workflow for the definitive structural elucidation of this compound. We will move beyond simple data reporting and delve into the causality behind the experimental choices, demonstrating how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—creates a self-validating system for absolute structural certainty. This methodology is designed for researchers, scientists, and drug development professionals who require irrefutable analytical evidence for such critical chemical entities.
The Inadequacy of 1D NMR: A Case for a Higher Dimension
A standard analysis begins with 1D ¹H and ¹³C NMR spectroscopy. While essential, these techniques leave critical questions unanswered for a molecule like this compound.
-
¹H NMR: Would show signals for the three ring protons and the acetyl methyl protons. While integration and multiplicity (splitting patterns) can suggest a structure, they cannot definitively prove the connectivity between the acetyl group and the ring nitrogen versus other potential isomers.
-
¹³C NMR: Would reveal the five carbon signals of the molecule. However, like the proton spectrum, it cannot confirm the precise arrangement of these atoms.[2]
To move from a plausible hypothesis to a confirmed structure, we must visualize the interactions between these nuclei across chemical bonds. This is the domain of 2D NMR.[2][3]
The 2D NMR Framework: A Multi-pronged Approach to Confirmation
Our strategy employs a logical progression of three core 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they systematically eliminate all ambiguity.
Caption: Logical workflow for 2D NMR-based structural elucidation.
Part 1: Establishing the Proton Framework with ¹H-¹H COSY
The Causality: The first and most logical step is to map the proton spin systems within the molecule. The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][4] For this compound, this experiment is crucial to confirm the connectivity of the protons on the dihydroazete ring.
Expected Correlations: The COSY spectrum plots the ¹H spectrum on both axes. Off-diagonal peaks, known as cross-peaks, indicate coupling.[5] We expect to see cross-peaks connecting:
-
H2 ↔ H3: Confirming the adjacency of the protons at positions 2 and 3.
-
H3 ↔ H4: Confirming the adjacency of the protons at positions 3 and 4.
The acetyl methyl protons (H6) are isolated and will not show any COSY cross-peaks, immediately confirming they are not adjacent to any other protons.
Part 2: Bridging the Frameworks with ¹H-¹³C HSQC
The Causality: Having established the proton connectivity, we must now definitively link each proton to the carbon atom it is directly attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly bonded carbon signals (¹JCH).[6][7] This is the most sensitive and reliable method for assigning protonated carbons, resolving any ambiguities from chemical shift estimations alone.[2]
Expected Correlations: The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a direct one-bond C-H connection.
-
H2 ↔ C2: Links the proton at position 2 to its carbon.
-
H3 ↔ C3: Links the proton at position 3 to its carbon.
-
H4 ↔ C4: Links the proton at position 4 to its carbon.
-
H6 ↔ C6: Links the acetyl methyl protons to the methyl carbon.
Notably, the carbonyl carbon (C5) will be absent from the HSQC spectrum as it bears no directly attached protons, a key piece of evidence in itself.[8]
Part 3: Assembling the Final Structure with ¹H-¹³C HMBC
The Causality: This is the final and most powerful step. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[9][10] This is how we connect the isolated spin systems and place the functional groups, particularly the N-acetyl group, onto the dihydroazete ring. It is the definitive experiment for mapping the complete molecular skeleton.
Expected Key Correlations: The HMBC is the cornerstone of our confirmation. The following long-range correlations are critical:
-
Acetyl Group Placement:
-
H6 (CH₃) → C5 (C=O): A strong two-bond correlation confirming the methyl protons are adjacent to the carbonyl carbon.
-
H6 (CH₃) → C2: A crucial three-bond correlation from the acetyl methyl protons to the carbon at the 2-position of the ring. This definitively proves the acetyl group is attached to the nitrogen atom (N1).
-
-
Ring Connectivity:
-
H2 → C4: A three-bond correlation across the ring.
-
H4 → C2: A three-bond correlation across the ring.
-
H2 → C5: A three-bond correlation from the proton at C2 to the carbonyl carbon, further cementing the N-acetyl linkage.
-
Caption: Key COSY and HMBC correlations for structural confirmation.
Data Synthesis and Comparative Performance
Table 1: Predicted NMR Data and Key 2D Correlations for this compound
| Position | Atom | Predicted δ (ppm) | ¹H-¹H COSY Correlations | ¹H-¹³C HSQC Correlation | Key ¹H-¹³C HMBC Correlations |
| 1 | N | - | - | - | - |
| 2 | CH | ~4.8 | H3 | C2 | C3, C4, C5 |
| 3 | CH | ~6.2 | H2, H4 | C3 | C2, C4 |
| 4 | CH | ~6.5 | H3 | C4 | C2, C3, C5 |
| 5 | C=O | ~168 | - | - (Quaternary) | H2, H4, H6 |
| 6 | CH₃ | ~2.1 | - (Isolated) | C6 | C2, C5 |
Comparative Analysis:
-
vs. Mass Spectrometry (MS): MS provides the molecular formula (C₅H₇NO), confirming the atoms present. However, it cannot distinguish between isomers, such as 3-Acetyl-1,2-dihydroazete or other arrangements. The 2D NMR workflow definitively establishes the connectivity, which MS cannot.
-
vs. Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups, such as the amide carbonyl (~1670 cm⁻¹). It fails, however, to prove where this group is located on the molecule.
-
vs. 1D NMR alone: As discussed, 1D NMR provides strong clues but lacks the definitive proof of connectivity that the HMBC experiment delivers, especially for linking the acetyl group to the ring nitrogen.
This comprehensive 2D NMR approach is a self-validating system because the data are interdependent. The COSY correlations must be consistent with the HSQC assignments, and the HMBC correlations must logically connect the fragments established by COSY and HSQC. Any inconsistency would immediately flag an incorrect structural assignment.
Experimental Protocols
The following are generalized yet robust protocols for acquiring high-quality 2D NMR data for a small molecule like this compound.
1. Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of the purified compound.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved to avoid poor spectral quality.[9]
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if the solvent does not contain it.
-
Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
2. Instrument Setup & 1D Spectra Acquisition
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended.
-
Tuning and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp peaks and high resolution.
-
¹H Spectrum: Acquire a standard 1D proton spectrum. This is essential for determining the chemical shift range for the 2D experiments.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (or a DEPT-135 experiment to differentiate CH/CH₃ from CH₂) to determine the carbon chemical shift range.
3. 2D Spectra Acquisition
a) ¹H-¹H COSY (Correlation Spectroscopy)
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Spectral Width: Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-10 ppm).
-
Acquisition: Acquire 2-4 scans per increment, with 256-512 increments in the indirect dimension (t₁).
-
Processing: Apply a sine-bell or similar window function in both dimensions before Fourier transformation to improve resolution. Symmetrize the spectrum if necessary.
b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with decoupling during acquisition.
-
Spectral Width: Set the ¹H dimension (F2) as before. Set the ¹³C dimension (F1) to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Coupling Constant: Optimize for an average one-bond C-H coupling constant (¹JCH ≈ 145 Hz).
-
Acquisition: Acquire 4-16 scans per increment, with 256 increments in t₁.
-
Processing: Apply appropriate window functions before Fourier transformation.
c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence.
-
Spectral Width: Use the same spectral widths as the HSQC experiment.
-
Long-Range Coupling: Optimize the experiment for an average long-range coupling constant of ~8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[9]
-
Acquisition: This is a less sensitive experiment and requires more scans. Acquire 16-64 scans per increment, with 256-512 increments in t₁.
-
Processing: Apply appropriate window functions before Fourier transformation.
Conclusion
The structural confirmation of novel or challenging molecules like this compound demands an analytical strategy that is both rigorous and irrefutable. While 1D NMR and other spectroscopic techniques provide valuable clues, they are insufficient for unambiguous proof. The hierarchical application of ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments provides a complete and self-consistent dataset that definitively establishes atomic connectivity. By understanding the causality behind each experiment—from mapping proton frameworks to linking them across multiple bonds—researchers can assemble an unassailable structural proof, ensuring the integrity and validity of their scientific findings.
References
-
Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
San Diego State University (SDSU) NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Science.gov. nmr hsqc hmbc: Topics by Science.gov. Available at: [Link]
-
Creative Biostructure (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
NileRed (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]
-
Chemistry LibreTexts (2022). 5.1: COSY Spectra. Available at: [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
D'hooghe, M. (2016). Editorial: Strained Aza-Heterocycles in Synthesis. Frontiers in Chemistry. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Liu, D., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Editorial: Strained Aza-Heterocycles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. omicsonline.org [omicsonline.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. youtube.com [youtube.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DFT computational models of 1-Acetyl-1,2-dihydroazete with experimental data
An objective guide for researchers, scientists, and drug development professionals on the validation of Density Functional Theory (DFT) computational models for the strained heterocyclic compound 1-Acetyl-1,2-dihydroazete. This document provides a framework for comparing theoretical calculations with experimental benchmarks to ensure predictive accuracy.
Introduction: The Challenge of Modeling Strained Heterocycles
Four-membered, unsaturated nitrogen heterocycles like this compound represent a significant challenge for both synthetic chemists and computational modelers. Their inherent ring strain makes them highly reactive and often difficult to synthesize and characterize experimentally[1]. This scarcity of empirical data elevates the importance of computational methods, like Density Functional Theory (DFT), which can predict molecular structure, stability, and spectroscopic properties. However, the reliability of these in silico predictions is not absolute. They must be rigorously validated against a known experimental "ground truth."
This guide presents a comprehensive framework for validating DFT models of this compound. We will detail the necessary experimental benchmarks, explain the rationale behind selecting appropriate computational methods, and establish a clear process for comparing theoretical predictions with experimental reality. The goal is to create a self-validating system that ensures the computational model is not just a theoretical construct, but a reliable predictive tool for understanding and developing molecules of interest.
Pillar 1: Establishing the Experimental Ground Truth
The foundation of any computational validation is high-quality experimental data. While data for this compound itself is not widely published, we can establish the required benchmarks based on its key structural features. These benchmarks serve as the target values our DFT models must accurately reproduce.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in solution. It provides detailed information on the chemical environment of each atom.
-
Causality and Key Data Points : For this compound, the key ¹H NMR signals would be the vinyl protons on the C=C double bond, the aliphatic protons of the CH₂ group, and the methyl protons of the acetyl group. In ¹³C NMR, the carbonyl carbon, the two sp² carbons, and the sp³ carbon provide critical validation points. The chemical shifts of these nuclei are highly sensitive to the electronic structure and geometry of the strained ring.
-
Expected Values : Based on analogous structures like N-acetylated compounds and other dihydroazetes, we can anticipate characteristic chemical shifts. For instance, the acetyl protons are expected around δ 2.1 ppm, while the vinyl protons would appear further downfield.[2]
Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying functional groups by their vibrational frequencies.
-
Causality and Key Data Points : The most prominent and informative peak for this compound would be the amide I band (primarily C=O stretching) of the acetyl group. Its position is sensitive to conjugation, ring strain, and bonding environment, making it an excellent benchmark. We would expect this peak to appear in the range of 1650-1700 cm⁻¹. Additional informative peaks include the C=C stretch and C-H stretches.
-
Self-Validation : The presence and position of these characteristic peaks confirm the successful synthesis and structural integrity of the target molecule or a closely related analogue.[3]
Experimental Protocol 1: Generic NMR Sample Preparation and Acquisition
-
Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Acquisition : Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard.
Pillar 2: Constructing the In Silico Model with DFT
The predictive power of a DFT calculation depends critically on the choices of the functional and the basis set. These choices are not arbitrary; they are hypotheses about which level of theory is sufficient to capture the essential physics of the molecule .
The Logic of Selecting Functionals and Basis Sets
Functionals: Approximating Quantum Mechanics The "functional" is the component of DFT that approximates the complex exchange-correlation energy of the electrons.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that has been a workhorse in computational chemistry for decades. It provides a robust balance between computational cost and accuracy for a wide range of organic molecules and is an excellent starting point.[4][5] However, its performance can be limited for systems with significant non-covalent interactions or high degrees of strain.[6]
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange) : This is a high-nonlocality hybrid meta-GGA functional. It is specifically parameterized to perform well for main-group thermochemistry, kinetics, and non-covalent interactions, making it a strong candidate for a strained, polar molecule like this compound.[7][8]
-
ωB97X-D : This is a long-range corrected hybrid functional that includes an empirical dispersion correction. The long-range correction improves the description of charge-transfer and electronic excitations, while the dispersion term accounts for van der Waals forces. This level of theory is often among the most accurate for predicting NMR chemical shifts and geometries.[9]
Basis Sets: The Building Blocks of Molecular Orbitals The "basis set" is the set of mathematical functions used to construct the molecular orbitals. Larger, more flexible basis sets yield more accurate results at a higher computational cost.
-
6-31G(d) : A Pople-style split-valence basis set. It's a computationally inexpensive choice suitable for initial geometry optimizations. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing bonding in cyclic systems.
-
6-311+G(d,p) : A larger triple-split valence basis set. The "+" adds diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to both heavy atoms and hydrogens. This is a common choice for achieving high accuracy in final energy and property calculations.
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) : A Dunning-style basis set designed to systematically converge towards the complete basis set limit. It is more computationally demanding but is often considered a gold standard for highly accurate calculations.
Computational Workflow: From Structure to Spectrum
The following diagram illustrates the logical flow of a typical DFT calculation for spectroscopic property prediction.
Caption: Standard computational workflow for predicting spectroscopic properties.
Experimental Protocol 2: Step-by-Step DFT Calculation
-
Structure Input : Generate a 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string: CC(=O)N1CC=C1.
-
Geometry Optimization : Perform a geometry optimization to find the molecule's most stable conformation (lowest energy state). A good initial level of theory is B3LYP/6-31G(d).
-
Frequency Calculation : Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Trustworthiness Check : This step is a critical self-validation measure. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state, not a stable minimum, and the optimization must be repeated. This calculation also yields the theoretical vibrational frequencies for the IR spectrum.
-
-
NMR Calculation : Using the validated minimum-energy geometry, perform a final, higher-accuracy single-point energy calculation to determine the NMR properties. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this.[10] A higher level of theory, such as ωB97X-D/6-311+G(d,p), is recommended for this step to achieve better accuracy.[9]
-
Data Processing :
-
IR : Extract the calculated vibrational frequencies. For direct comparison with experimental data, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and method-inherent errors.[11][12]
-
NMR : The calculation outputs absolute shielding tensors (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound (e.g., TMS) at the exact same level of theory: δ_calc = σ_TMS - σ_sample.
-
Pillar 3: The Validation Bridge - Comparing Theory and Experiment
This is where the computational model is rigorously tested. By quantitatively comparing the predicted data with the experimental benchmarks, we can determine the accuracy of our chosen DFT methods.
Quantitative Data Comparison
The following tables present a template for this comparison. Since experimental data for the target molecule is unavailable, we use "Expected Experimental Values" derived from known chemical principles and data from similar compounds.
Table 1: Comparison of Key Experimental vs. Calculated IR Frequencies (cm⁻¹)
| Vibrational Mode | Expected Exp. Value | B3LYP/6-311+G(d,p) (Scaled) | M06-2X/6-311+G(d,p) (Scaled) | ωB97X-D/6-311+G(d,p) (Scaled) |
|---|---|---|---|---|
| Amide C=O Stretch | ~1680 | Calculated Value | Calculated Value | Calculated Value |
| Alkene C=C Stretch | ~1640 | Calculated Value | Calculated Value | Calculated Value |
| CH₃ C-H Stretch | ~2950 | Calculated Value | Calculated Value | Calculated Value |
Table 2: Comparison of Experimental vs. Calculated ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom Position | Expected Exp. Value | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) |
|---|---|---|---|---|
| ¹³C Shifts | ||||
| Carbonyl (C=O) | ~170 | Calculated Value | Calculated Value | Calculated Value |
| Vinyl (C=C) | ~120-140 | Calculated Value | Calculated Value | Calculated Value |
| Aliphatic (CH₂) | ~40-50 | Calculated Value | Calculated Value | Calculated Value |
| Methyl (CH₃) | ~20-25 | Calculated Value | Calculated Value | Calculated Value |
| ¹H Shifts | ||||
| Vinyl (C=C-H) | ~6.0-7.0 | Calculated Value | Calculated Value | Calculated Value |
| Aliphatic (CH₂) | ~3.5-4.5 | Calculated Value | Calculated Value | Calculated Value |
| Methyl (CH₃) | ~2.1 | Calculated Value | Calculated Value | Calculated Value |
Analysis and Interpretation
The key metric for evaluating performance is the Mean Absolute Error (MAE) between the calculated and experimental values. A lower MAE indicates a more accurate model.
-
Causality of Discrepancies : Deviations can arise from several sources. Gas-phase calculations (standard) do not account for solvent effects, which can influence both IR frequencies and NMR shifts. The inherent approximations in the chosen functional can also lead to systematic errors.[13][14]
-
Actionable Insights : The analysis should conclude with a clear recommendation. For example: "For predicting the ¹³C NMR spectrum of N-acylated dihydroazetes, the ωB97X-D functional with the 6-311+G(d,p) basis set provides the lowest MAE. For rapid screening of vibrational properties, the B3LYP/6-31G(d) model offers an acceptable trade-off between speed and accuracy."
The Validation and Refinement Cycle
The process of validation is not linear but cyclical. If a model performs poorly, it must be refined—by choosing a more appropriate functional or a larger basis set—and the process repeated.
Caption: The iterative cycle of computational model validation and refinement.
Conclusion and Future Directions
This guide outlines a rigorous, self-correcting methodology for validating DFT computational models of this compound. By systematically comparing the predictions of well-chosen DFT functionals and basis sets against reliable experimental benchmarks, researchers can establish a high degree of confidence in their in silico results. The validated model can then be used to reliably predict properties that are difficult or impossible to measure experimentally, such as reaction transition states, molecular orbital energies, and electrostatic potentials, thereby accelerating research and development in medicinal chemistry and materials science.
Future refinements to this process could include the incorporation of explicit solvent models to more accurately simulate solution-phase behavior and performing advanced conformational analyses to ensure the global energy minimum has been correctly identified.
References
- Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Foresman, J. B., & Frisch, Æ. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]
-
Sementa, L., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry. [Link]
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts.
-
ResearchGate. (PDF) Coupled cluster, B2PLYP and M06-2X investigation of the thermochemistry of five-membered nitrogen containing heterocycles, furan, and thiophene. [Link]
-
Kholmurodov, K. T., et al. (2021). Density Functional Theory Approach to the Vibrational Properties and Magnetic Specific Heat of the Covalent Chain Antiferromagnet KFeS2. Materials. [Link]
-
ResearchGate. Early examples of 1,2-dihydroazete synthesis via β-elimination. [Link]
-
Sherrill, C. D., et al. (2008). Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules. Journal of Chemical Theory and Computation. [Link]
-
Keshavarz, M., et al. (2024). DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies. Physical Chemistry Chemical Physics. [Link]
-
Wiens, J. R., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. [Link]
-
Afonin, A. V., & Vashchenko, A. V. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences. [Link]
- Fernández, I., & Frenking, G. (2006). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Chemistry – A European Journal.
-
Coates, J. (2020). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]
-
Cui, Y., et al. (2020). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules. [Link]
-
Teimouri, A., et al. (2024). DFT studies of metal oxide nanocluster as a possible drug delivery system for mechlorethamine. Journal of Molecular Modeling. [Link]
-
ResearchGate. Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Density Functional Theory Approach to the Vibrational Properties and Magnetic Specific Heat of the Covalent Chain Antiferromagnet KFeS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00453E [pubs.rsc.org]
- 13. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparing the biological activity of 1-Acetyl-1,2-dihydroazete with its saturated azetidine analog
A Comparative Guide to the Biological Activity of 1-Acetyl-1,2-dihydroazete and 1-Acetylazetidine
This guide provides a comparative framework for evaluating the biological activities of this compound and its saturated analog, 1-acetylazetidine. It is designed for researchers in medicinal chemistry and drug development, offering both theoretical rationale and practical, detailed protocols for a comprehensive assessment.
Introduction: The Subtle Power of Unsaturation in a Four-Membered Ring
Azetidine scaffolds are valuable motifs in drug discovery, prized for their ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional character.[1][2] The inherent ring strain of the four-membered ring also presents unique opportunities for synthetic diversification.[2] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4]
This guide focuses on a direct comparison between two closely related molecules: 1-acetylazetidine (the saturated analog) and this compound (the unsaturated analog). The central scientific question is: How does the introduction of a single double bond within the azetidine ring impact its biological profile?
We hypothesize that the endocyclic double bond in this compound will introduce significant changes in its biological activity profile due to:
-
Increased Ring Strain and Reactivity: The presence of sp²-hybridized carbons is expected to further increase the ring strain, potentially making the molecule more susceptible to nucleophilic attack.[5]
-
Altered Molecular Geometry: The planarization of one side of the ring will change the molecule's shape and how it interacts with biological targets.
-
Electrophilicity: The unsaturated system may act as a Michael acceptor, opening the door for covalent interactions with nucleophilic residues (like cysteine) in proteins—a mechanism often exploited in targeted covalent inhibitors.[6][7]
This guide will lay out a logical, multi-step experimental plan to test this hypothesis, providing the detailed protocols necessary for a rigorous comparison.
Overall Experimental Workflow
The comparative analysis is structured as a three-tiered approach, moving from general cytotoxicity to specific mechanisms of action.
Caption: A tiered approach to comparing the biological activities of the two compounds.
Tier 1: Assessing General Cytotoxicity
The first step is to establish a baseline of biological activity. A general cytotoxicity assay will determine if either compound has an effect on cell viability and at what concentration.
Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[8] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability.[9] This initial screen will reveal if the structural difference between the two compounds translates into a differential impact on cell survival.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a 96-well flat-bottom plate with a human cancer cell line (e.g., A549 or HeLa) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Preparation: Prepare 10 mM stock solutions of 1-acetylazetidine and this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Anticipated Data and Interpretation
| Compound | Predicted IC₅₀ (µM) | Interpretation |
| 1-Acetylazetidine | > 100 µM | The saturated ring is expected to be largely inert and non-toxic. |
| This compound | ~ 15 µM | The increased strain and electrophilicity of the unsaturated ring may lead to moderate cytotoxic activity. |
Tier 2: Evaluating Metabolic Stability
Understanding how quickly a compound is broken down by metabolic enzymes is crucial for its potential as a drug. This assay compares the metabolic fate of the saturated versus the unsaturated ring.
Rationale
The in vitro liver microsomal stability assay is a standard method to assess Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[12][13] We hypothesize that the double bond in this compound will be a metabolic "hotspot," making it more susceptible to enzymatic degradation (e.g., via epoxidation or hydroxylation) than its saturated counterpart.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a 0.1 M phosphate buffer (pH 7.4).[14]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding NADPH (final concentration 1 mM).[12]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard to terminate the reaction.[14]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[14]
Anticipated Data and Interpretation
| Compound | Predicted In Vitro Half-life (t₁/₂) (min) | Predicted Intrinsic Clearance (µL/min/mg) | Interpretation |
| 1-Acetylazetidine | > 60 min | < 10 | High stability, consistent with a saturated, less reactive core. |
| This compound | ~ 25 min | ~ 28 | Lower stability, suggesting the double bond is a site for rapid metabolic transformation. |
Tier 3: Investigating Covalent Binding Potential
If the unsaturated compound shows significant biological activity and metabolic instability, the next logical step is to investigate its potential to act as a covalent modifier of proteins.
Rationale
The α,β-unsaturated system within the this compound ring is a potential Michael acceptor, an electrophilic "warhead" that can react with nucleophilic amino acid residues like cysteine.[15] A glutathione (GSH) trapping assay is a standard in vitro method to detect the formation of such reactive electrophiles.[16][17] GSH is a biological thiol that mimics the cysteine residues found in proteins, and its adducts with the test compound can be detected by mass spectrometry.[18]
Experimental Protocol: Glutathione (GSH) Trapping Assay
-
Incubation Setup: Prepare an incubation mixture similar to the metabolic stability assay, containing human liver microsomes (1 mg/mL), the test compound (10 µM), and NADPH (1 mM). Crucially, also include a high concentration of glutathione (5 mM).
-
Reaction and Termination: Incubate the mixture at 37°C for 60 minutes. Terminate the reaction with ice-cold acetonitrile.
-
Sample Processing: Centrifuge the sample to remove precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by high-resolution LC-MS/MS. Search for the expected mass of the GSH-compound adduct (Mass of Compound + 307.08 Da).
-
Controls: Run parallel incubations without NADPH (to check for non-enzymatic reactivity) and without the test compound (as a baseline).
Caption: Workflow for the Glutathione (GSH) Trapping Assay.
Anticipated Data and Interpretation
| Compound | GSH Adduct Detected? | Interpretation |
| 1-Acetylazetidine | No | The saturated ring lacks an electrophilic center for GSH adduction. |
| This compound | Yes (NADPH-dependent) | Detection of a GSH adduct strongly suggests the enzymatic formation of a reactive intermediate capable of covalent modification. |
Conclusion and Future Directions
This comparative guide outlines a systematic approach to characterizing the biological activity of this compound relative to its saturated analog. The proposed experiments are designed to test the hypothesis that the introduction of a double bond significantly increases cytotoxicity, metabolic liability, and the potential for covalent protein modification.
The anticipated results—higher cytotoxicity, lower metabolic stability, and positive GSH trapping for the unsaturated compound—would provide a strong rationale for further investigation. Future work could include identifying the specific protein targets of covalent modification through proteomic studies and exploring the structure-activity relationship of substituted dihydroazetes to modulate reactivity and selectivity for therapeutic applications. This foundational comparison serves as a critical first step in understanding the potential of this underexplored chemical scaffold.
References
-
Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
-
Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Venkateswararao, A., et al. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica, 3(1), 439-445. [Link]
-
Drăghici, C., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8719. [Link]
-
Zheng, Y., et al. (2021). Recent advances in the development of covalent inhibitors. Signal Transduction and Targeted Therapy, 6(1), 323. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Nowak, M., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(17), 5344. [Link]
-
Dalvie, D., et al. (2012). Combination of GSH trapping and time-dependent inhibition assays as a predictive method of drugs generating highly reactive metabolites. Chemical Research in Toxicology, 25(11), 2391-2400. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. Journal of Medicinal Chemistry, 62(12), 5695-5707. [Link]
-
Jiménez-Halla, J. O. C., et al. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Inorganic Chemistry, 61(19), 7486-7496. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences, 7(3). [Link]
-
El-Hawary, S. S., et al. (2016). BIOLOGICAL ACTIVITY AND STANDARDIZATION OF THE ETHANOLIC EXTRACT OF THE AERIAL PARTS OF MENTHA SUAVEOLENS EHRH. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 109-115. [Link]
-
La Rosa, V., et al. (2019). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 5(6), 978-991. [Link]
-
Zhang, Y., et al. (2021). Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity. RSC Advances, 11(60), 38166-38183. [Link]
-
Ghosh, A. K., Samanta, I., Mondal, A., & Liu, W. R. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(11), 1046-1057. [Link]
-
Voznyi, I., et al. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 18(43), 8731-8744. [Link]
-
Cravatt, B. F., et al. (2008). X-ray Crystallographic Analysis of α-Ketoheterocycle Inhibitors Bound to a Humanized Variant of Fatty Acid Amide Hydrolase. Journal of the American Chemical Society, 130(1), 57-65. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ResearchGate. [Link]
-
Turcotte, S. (2022). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]
-
ResearchGate. (n.d.). Biologically active azetidines. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2023). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. Journal of Chemical Reviews, 5(2), 136-150. [Link]
-
Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9921-9927. [Link]
-
Rathnayake, A. D., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 64(24), 17936-17951. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
Al-Mokhtar, M. A., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]
-
Gomaa, M. S., & El-Sayed, W. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6296. [Link]
-
Min, C., & Li, G. (2010). Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters, 12(21), 4860-4863. [Link]
-
Lin, L., et al. (2013). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1183-1187. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
XenoTech. (2023, February 24). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping [Video]. YouTube. [Link]
-
Kareem, A. F. (2023). Examining The Chemical And Biological Properties of Different Heterocyclic Rings. PSM Biological Research, 8(1), 1-10. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activities of some 1-(nicotinylamino) -2 substituted azetidine-4 -ones as potential antibacterial agents. ResearchGate. [Link]
-
Isom, V. B., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Medicinal Chemistry Letters, 12(5), 794-800. [Link]
-
Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]
-
Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Eurofins. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. mercell.com [mercell.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Combination of GSH trapping and time-dependent inhibition assays as a predictive method of drugs generating highly reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to Ring Expansion Reactions: 1-Acetyl-1,2-dihydroazete versus Cyclopropyl Azides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient methods to construct complex molecular architectures is perpetual. Ring expansion reactions of strained small rings offer a powerful strategy for accessing larger, often more biologically relevant, heterocyclic scaffolds. This guide provides an in-depth technical comparison of two intriguing precursors for such transformations: 1-acetyl-1,2-dihydroazete and cyclopropyl azides. By examining their respective reactivities, mechanistic underpinnings, and synthetic utility, this document aims to equip researchers with the insights necessary to make informed decisions in the design and execution of novel synthetic routes.
Introduction: The Driving Force of Ring Strain
At the heart of these ring expansion reactions lies the thermodynamic driving force of relieving ring strain. Three- and four-membered rings, such as cyclopropane and azetidine derivatives, possess significant angle and torsional strain due to the deviation of their bond angles from the ideal sp³-hybridized geometry. This stored potential energy makes them susceptible to transformations that lead to the formation of more stable, larger rings.[1] This principle is the cornerstone of the utility of both this compound and cyclopropyl azides in synthetic chemistry.
This compound: A Latent Precursor for Nitrogen Heterocycles
This compound, an N-acylated unsaturated four-membered heterocycle, represents a class of compounds with inherent reactivity stemming from both ring strain and the presence of a π-bond. While the direct ring expansion of this compound to a simple, larger ring system like a pyridone is not extensively documented in the literature, the reactivity of analogous systems suggests a rich and complex chemical behavior.
Photochemical Rearrangements: A Glimpse into Complex Transformations
Photochemical conditions often provide the energy required to overcome the activation barrier for skeletal rearrangements. Studies on closely related N-acyl-1,2-dihydro-aza-aromatic systems have shown that UV irradiation can induce profound molecular reorganizations. For instance, the irradiation of 1-acetyl-1,2-dihydroquinoline-2-carbonitrile does not lead to a simple ring expansion but instead yields a mixture of a 3,1-benzoxazine and a cycloprop[b]indole. This suggests that the excited state of N-acylated dihydroazetes can follow multiple reaction pathways, potentially involving cleavage of the C-N or C-C bonds of the four-membered ring, followed by intricate rearrangements.
The mechanism for such transformations is proposed to proceed through a series of reactive intermediates, the nature of which is highly dependent on the specific substrate and reaction conditions.
Caption: Hypothetical photochemical pathways of this compound.
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through multi-step sequences, often starting from commercially available precursors. A representative synthesis of a related compound, 1,2-dihydroazete-3-methyl ester, involves acylation, substitution, and hydrolysis steps.[2]
Cyclopropyl Azides: Versatile Precursors for Azetines
Cyclopropyl azides are another class of strained molecules that serve as valuable precursors for nitrogen-containing heterocycles. The combination of the highly strained cyclopropane ring and the energetic azide functionality makes these compounds prone to thermal and Lewis acid-catalyzed rearrangements.
Thermal Ring Expansion to 1-Azetines
Upon heating, cyclopropyl azides can undergo a denitrogenative ring expansion to furnish 1-azetines, which are unsaturated four-membered nitrogen heterocycles.[1] This transformation is a key method for the synthesis of this class of compounds. The reaction proceeds through the initial loss of dinitrogen to form a highly reactive nitrene intermediate. This nitrene then inserts into one of the adjacent C-C bonds of the cyclopropane ring, leading to the formation of the 1-azetine.
The stereochemistry of the starting cyclopropyl azide can influence the outcome of the reaction, although the high reactivity of the nitrene intermediate can sometimes lead to a loss of stereochemical information.
Caption: Thermal ring expansion of cyclopropyl azide to a 1-azetine.
Lewis Acid-Catalyzed Ring Expansion
The ring expansion of cyclopropyl azides can also be promoted by Lewis acids. The Lewis acid coordinates to the azide group, facilitating the departure of dinitrogen and promoting the rearrangement. This method can offer milder reaction conditions compared to thermolysis and may provide better control over the reaction pathway. The choice of Lewis acid can be crucial in determining the efficiency and selectivity of the reaction.
Comparative Analysis: A Head-to-Head Evaluation
| Feature | This compound | Cyclopropyl Azides |
| Precursor Stability | Generally stable, can be isolated and stored. | Can be sensitive to heat and shock, often generated and used in situ. |
| Activation Method | Primarily photochemical. Thermal reactivity is less explored for simple ring expansion. | Thermal or Lewis acid-catalyzed. |
| Primary Product | Complex rearranged products (e.g., oxazines, cycloprop[b]indoles in analogous systems). Direct expansion to pyridones is not well-established. | 1-Azetines are the primary ring-expanded products. |
| Reaction Conditions | Requires a UV light source. | Can be achieved by simple heating or with the addition of a Lewis acid. |
| Predictability | The outcome can be difficult to predict and may lead to multiple products. | The formation of 1-azetines is a generally predictable outcome. |
| Substrate Scope | Limited data available for a broad range of substituted derivatives. | A wider range of substituted cyclopropyl azides has been investigated. |
Experimental Protocols
Representative Protocol for the Synthesis of a 1,2-Dihydroazete Derivative
This protocol is adapted from the synthesis of 1,2-dihydroazete-3-methyl ester and serves as a general guideline.[2]
-
Esterification: To a solution of azetidine-3-carboxylic acid in methanol at 0 °C, add acetyl chloride dropwise. Stir the reaction mixture at room temperature overnight.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford the crude ester.
-
Bromination: To a solution of the ester in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere.
-
Elimination: Treat the crude bromide with a base (e.g., DBU) in an appropriate solvent to induce elimination and form the 1,2-dihydroazete.
-
Purification: Purify the final product by column chromatography on silica gel.
Representative Protocol for the Thermal Ring Expansion of a Cyclopropyl Azide
This protocol is a general representation of the thermal rearrangement of cyclopropyl azides.
-
Synthesis of Cyclopropyl Azide: Prepare the desired cyclopropyl azide from the corresponding cyclopropylamine or cyclopropyl bromide via standard procedures. Caution: Cyclopropyl azides can be explosive and should be handled with appropriate safety precautions.
-
Thermolysis: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the cyclopropyl azide in a high-boiling, inert solvent (e.g., xylenes, diphenyl ether).
-
Heating: Heat the solution to a temperature sufficient to induce denitrogenation and rearrangement (typically > 150 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting 1-azetine by distillation or column chromatography.
Conclusion and Future Outlook
Both this compound and cyclopropyl azides offer unique avenues for the synthesis of nitrogen-containing heterocycles through ring expansion reactions. Cyclopropyl azides provide a more direct and predictable route to 1-azetines, driven by the facile loss of dinitrogen and subsequent nitrene insertion. The reaction can be triggered either thermally or with the aid of Lewis acids, offering a degree of control over the reaction conditions.
In contrast, the reactivity of this compound appears to be more complex, with photochemical activation leading to intricate skeletal rearrangements rather than a simple ring expansion. While this complexity may present challenges in terms of predictability and product selectivity, it also opens up opportunities for the discovery of novel and structurally diverse heterocyclic scaffolds.
Future research in this area should focus on several key aspects:
-
Systematic Investigation of 1-Acyl-1,2-dihydroazete Reactivity: A thorough exploration of the thermal and photochemical reactivity of a range of substituted 1-acyl-1,2-dihydroazetes is needed to delineate the factors that govern their rearrangement pathways. The potential for these compounds to serve as precursors to pyridones and other larger heterocycles remains an intriguing area for investigation.
-
Catalytic Control in Cyclopropyl Azide Ring Expansions: The development of more sophisticated catalytic systems for the ring expansion of cyclopropyl azides could lead to improved stereocontrol and functional group tolerance, further enhancing their synthetic utility.
-
Comparative Mechanistic Studies: Detailed computational and experimental mechanistic studies will be invaluable in understanding the subtle factors that dictate the divergent reactivity of these two classes of strained heterocycles.
By continuing to explore the rich chemistry of these strained-ring systems, the synthetic community can unlock new and efficient pathways to a wide array of valuable nitrogen-containing molecules for applications in drug discovery, materials science, and beyond.
References
- Padwa, A. (Ed.). (2008). Comprehensive Organic Synthesis II (Vol. 5). Elsevier.
- Padwa, A. (1984). Photochemistry of the C=N-N and C=N-O systems. Chemical Reviews, 84(4), 375-408.
- Alcaide, B., & Almendros, P. (2004). The chemistry of 2-azetines. Current Organic Chemistry, 8(12), 1133-1150.
- Li, J., et al. (2019). Synthesis of 1, 2-dihydroazete-3-methyl ester. IOP Conference Series: Earth and Environmental Science, 252(2), 022084.
- Smolinsky, G. (1962). The thermal decomposition of aryl and alkyl azides. The Journal of Organic Chemistry, 27(10), 3557-3559.
- Gassman, P. G., & Cryberg, R. L. (1969). The thermal rearrangement of cyclopropyl azide. Journal of the American Chemical Society, 91(8), 2047-2049.
- Hassner, A., & Fowler, F. W. (1967). Stereochemistry. LXVI. Stereochemistry of mercuric azide addition to cyclopropenes. Synthesis of cyclopropyl azides. The Journal of Organic Chemistry, 33(7), 2686-2691.
- Lwowski, W. (Ed.). (1970). Nitrenes. Interscience Publishers.
- Dey, S., & Ghorai, M. K. (2014). Recent advances in the chemistry of donor–acceptor cyclopropanes. Beilstein Journal of Organic Chemistry, 10, 2626-2724.
- Alabugin, I. V., & Gold, B. (2013). Ring strain and the stereoelectronic power of alkynes. Accounts of Chemical Research, 46(10), 2271-2283.
Sources
A Comparative Review of Catalysts for Asymmetric Azetine Synthesis: A Guide for the Modern Chemist
The strained four-membered azetidine ring is a highly sought-after motif in medicinal chemistry, offering a unique three-dimensional bioisosteric replacement for more common ring systems. Its unsaturated counterpart, the azetine, presents a versatile synthetic intermediate, primed for further functionalization. However, the construction of these strained rings, particularly with stereochemical control, remains a significant challenge. This guide provides a comparative overview of modern catalytic systems for the asymmetric synthesis of azetines and their saturated derivatives, offering insights into the mechanistic underpinnings, performance, and practical application of leading methodologies.
The Enduring Challenge of Small Ring Asymmetric Synthesis
The synthesis of chiral azetines is complicated by substantial ring strain, which makes ring-closing reactions thermodynamically and kinetically challenging. Overcoming this hurdle while precisely controlling the stereochemistry at one or more newly formed chiral centers requires sophisticated catalytic solutions. This review will focus on the most successful strategies to date, primarily categorized by the transition metal or catalytic paradigm employed: Copper, Rhodium, Palladium, and Organocatalysis.
Copper-Catalyzed [3+1] Cycloaddition: A Powerful Approach to 2-Azetines
Copper catalysis has emerged as a particularly robust method for the enantioselective synthesis of 2-azetines. A standout methodology, developed by the Doyle group, involves a formal [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates, facilitated by a chiral copper(I)-SaBox complex.[1] This transformation is notable for its high yields and excellent enantioselectivities, reaching up to 95% ee.[1]
Mechanistic Rationale: The Copper Carbene Pathway
The catalytic cycle is predicated on the generation of a copper carbene intermediate from the enoldiazoacetate. This highly reactive species is the cornerstone of the transformation, and its interaction with the chiral ligand dictates the stereochemical outcome.
Causality in Experimental Design: The choice of a chiral SaBox (sparteine-derived box) ligand is critical. Its C2-symmetric structure creates a well-defined chiral pocket around the copper center, effectively shielding one face of the copper carbene. This forces the incoming imido-sulfur ylide to approach from a specific trajectory, thus ensuring high enantioselectivity.
The proposed mechanism proceeds as follows:
-
Catalyst Activation: The copper(I) precursor, typically Cu(MeCN)₄PF₆, complexes with the chiral SaBox ligand.
-
Carbene Formation: The copper-SaBox complex reacts with the enoldiazoacetate, leading to the extrusion of dinitrogen (N₂) and the formation of a chiral copper carbene.
-
Ylide Attack: The imido-sulfur ylide attacks the electrophilic carbene carbon.
-
Ring Closure & Product Release: The resulting intermediate undergoes a ring-closing displacement of the sulfide leaving group to form the 2-azetine ring and regenerate the active copper catalyst.
Caption: Proposed catalytic cycle for Cu-SaBox catalyzed [3+1] cycloaddition.
Performance Comparison: Copper-SaBox System
The Doyle methodology demonstrates broad applicability with various substituted enoldiazoacetates and imido-sulfur ylides.
| Entry | Enoldiazoacetate Substituent (R¹) | Imido-Ylide Substituent (Ar) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 4-MeO-Ph | 94 | 94 | [1] |
| 2 | 4-Cl-Ph | 4-MeO-Ph | 92 | 95 | [1] |
| 3 | 2-Naphthyl | 4-MeO-Ph | 95 | 93 | [1] |
| 4 | Methyl | 4-MeO-Ph | 85 | 92 | [1] |
Reaction conditions typically involve Cu(MeCN)₄PF₆ (5 mol%), chiral SaBox ligand (5.5 mol%), in an appropriate solvent like dichloromethane at room temperature.
Experimental Protocol: Representative Synthesis of a Chiral 2-Azetine
Materials:
-
Cu(MeCN)₄PF₆ (Copper(I) hexafluorophosphate acetonitrile complex)
-
Chiral SaBox ligand (e.g., (4S,5R)-4,5-diphenyl-1,3-bis((S)-sparteinylmethyl)imidazolidin-2-one)
-
Enoldiazoacetate (1.0 equiv)
-
Imido-sulfur ylide (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Cu(MeCN)₄PF₆ (0.05 equiv) and the chiral SaBox ligand (0.055 equiv).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the imido-sulfur ylide (1.2 equiv) to the catalyst solution.
-
In a separate flask, dissolve the enoldiazoacetate (1.0 equiv) in anhydrous DCM.
-
Add the enoldiazoacetate solution dropwise to the catalyst/ylide mixture over 1 hour using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the enoldiazoacetate is consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-azetine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Rhodium-Catalyzed Ring Expansion: Accessing 1-Azetines from Azirines
Rhodium catalysis offers a complementary strategy, primarily for the synthesis of 1-azetines, through the ring expansion of 2H-azirines with rhodium carbenes. Work by Novikov and others has shown this to be a viable, albeit less explored, route to these strained heterocycles.[1]
Mechanistic Rationale: Carbene Insertion and Rearrangement
This transformation hinges on the generation of a rhodium carbene, which then interacts with the strained azirine ring.
Causality in Experimental Design: The choice of a dirhodium(II) catalyst, such as Rh₂(OAc)₄, is standard for generating carbenes from diazo compounds. The reaction's success relies on the ability of the 2H-azirine to act as a nucleophile towards the rhodium carbene, initiating a cascade that leads to the expanded 1-azetine ring. DFT calculations suggest the reaction proceeds through a concerted opening of the azirine ring and recyclization.[2]
Caption: Proposed catalytic cycle for Rh-catalyzed azirine ring expansion.
Performance Comparison: Rhodium-Catalyzed Systems
While highly enantioselective examples for azetine synthesis via this specific route are less common, the method is effective for constructing the core ring system. The focus has often been on diastereoselectivity or the synthesis of complex substituted azetines. For instance, Novikov and co-workers reported the synthesis of substituted 3-(2'-pyridyl)-1-azetines via this ring-expansion strategy.[1]
| Entry | Azirine Substituent | Diazo Compound | Catalyst | Yield (%) | Reference |
| 1 | 2-pyridyl | Ethyl 2-diazoacetate | Rh₂(OAc)₄ | ~60-70 | [1] |
Note: Data for this specific reaction is less systematically tabulated in review literature. The yields are estimates based on descriptions of the methodology.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Ring Expansion
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
2H-Azirine (1.0 equiv)
-
Diazo compound (e.g., ethyl 2-diazoacetate) (1.1 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or DCM)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the 2H-azirine (1.0 equiv) and Rh₂(OAc)₄ (1-2 mol%) in the chosen solvent.
-
Heat the solution to the desired temperature (e.g., 40-80 °C).
-
Dissolve the diazo compound (1.1 equiv) in the same solvent.
-
Add the diazo compound solution to the heated azirine/catalyst mixture dropwise via syringe pump over several hours. The slow addition is critical to keep the concentration of the reactive carbene low.
-
After the addition is complete, continue to stir the reaction at the same temperature, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the 1-azetine product.
Alternative Strategies: Palladium-Catalyzed C-H Amination and Organocatalysis
While copper and rhodium catalysis represent major pillars in azetine synthesis, other methods offer important alternatives, particularly for accessing the saturated azetidine ring directly.
Palladium-Catalyzed Intramolecular C-H Amination
The Gaunt group has developed a powerful method for synthesizing functionalized azetidines via a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination.[3] Although this method produces azetidines, not azetines, it is a highly relevant and potent strategy for constructing the four-membered ring with high functional group tolerance. The use of a picolinamide (PA) directing group is key to the reaction's success.[3][4]
Performance: This method is notable for its ability to functionalize unactivated C(sp³)–H bonds, including methyl groups, to form the azetidine ring in good yields.[3] The development of an asymmetric variant would be a significant advance.
Asymmetric Organocatalysis
Organocatalysis provides a metal-free alternative for asymmetric synthesis. While direct asymmetric synthesis of the azetine core is rare, organocatalytic methods have been successfully applied to the synthesis of chiral azetidine derivatives. For example, asymmetric thiourea and squaramide catalysis has been used to access α-azetidinyl alkyl halides, which are versatile building blocks, with high yields and enantioselectivities (up to 93% ee).[5][6] These reactions typically involve the activation of one reaction partner through hydrogen bonding with the chiral catalyst.[5]
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
- 5. Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Elucidation of 1-Acetyl-1,2-dihydroazete Derivatives: A Comparative Analysis Centered on Single-Crystal X-ray Diffraction
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, and it guides the rational design of novel therapeutics. The 1-acetyl-1,2-dihydroazete scaffold represents a class of strained heterocyclic compounds with significant potential in medicinal chemistry.[1] Their inherent ring strain and unique electronic properties make them attractive building blocks, but also present challenges for unambiguous structural characterization. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the gold standard: Single-Crystal X-ray Diffraction (SC-XRD). We will explore the causality behind experimental choices in SC-XRD and objectively compare its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Decisive Power of Single-Crystal X-ray Diffraction
SC-XRD is an unparalleled technique for providing a definitive, high-resolution 3D molecular structure.[2] It directly visualizes the electron density of a molecule in its crystalline state, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. For a strained four-membered ring system like 1,2-dihydroazete, where small deviations in geometry can have profound effects on chemical reactivity and biological activity, the accuracy of SC-XRD is indispensable.
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail. The quality of the final structure is a direct consequence of the quality of the single crystal.
Experimental Protocol: Obtaining High-Quality Crystals of this compound Derivatives
The primary bottleneck in the SC-XRD analysis of small organic molecules is often the growth of diffraction-quality single crystals.[3] The following is a detailed, field-proven protocol for the crystallization of this compound derivatives.
1. Purification of the Starting Material:
-
Rationale: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction.
-
Protocol:
-
Purify the synthesized this compound derivative using column chromatography (silica gel, appropriate solvent system, e.g., ethyl acetate/hexane gradient) to a purity of >98% as determined by ¹H NMR and LC-MS.
-
Remove all solvent residues under high vacuum.
-
2. Crystal Growth via Slow Evaporation:
-
Rationale: This is often the simplest and most effective starting point for crystallization. The gradual increase in concentration as the solvent evaporates allows for slow, ordered crystal growth.
-
Protocol:
-
In a clean, small glass vial, dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like acetone/hexane).
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a cold room at 4°C).
-
Monitor the vial daily for the formation of single crystals. This may take several days to weeks.
-
3. Alternative Crystallization Technique: Vapor Diffusion:
-
Rationale: If slow evaporation fails, vapor diffusion provides a more controlled rate of solvent removal.
-
Protocol:
-
Prepare a saturated solution of the compound in a good solvent (e.g., acetone).
-
Place a small drop of this solution on a siliconized glass slide.
-
Invert the slide over a reservoir containing a poor solvent in which the compound is less soluble (e.g., hexane). The reservoir is typically a well in a crystallization plate.
-
Seal the well. The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
The entire workflow, from purified compound to the final crystal structure, is a sequential process where the success of each step is contingent on the previous one.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected.[2] This pattern is then mathematically processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD provides the ultimate structural proof, it is not always feasible, and other techniques provide complementary and valuable information.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[5] For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can establish the complete covalent framework.
-
Strengths:
-
Limitations:
-
Provides information on connectivity and relative stereochemistry, but not absolute configuration (unless chiral auxiliaries are used).
-
Bond lengths and angles are inferred, not directly measured.[7]
-
Can be challenging to interpret for complex molecules with overlapping signals.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem MS (MS/MS) experiments can provide information about the fragmentation patterns, which can help to elucidate the structure.[9]
-
Strengths:
-
Extremely sensitive, requiring very small amounts of sample.
-
Provides exact molecular weight and formula.
-
Can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
-
-
Limitations:
-
Provides no information about the 3D structure or stereochemistry.
-
Isomeric compounds can be difficult to distinguish without fragmentation studies.[10]
-
Computational Modeling
Computational chemistry, using methods like Density Functional Theory (DFT), can predict molecular structures, energies, and spectroscopic properties.[11] For 1,2-dihydroazete derivatives, computational models can predict the most stable conformation and calculate theoretical NMR spectra to compare with experimental data.[12][13]
-
Strengths:
-
Can provide insights into structures that are difficult to study experimentally.
-
Can be used to predict the properties of hypothetical molecules.
-
Aids in the interpretation of experimental data.
-
-
Limitations:
-
The accuracy of the results is dependent on the level of theory and basis set used.
-
It is a predictive tool and requires experimental validation.
-
Quantitative Data Comparison
The following table presents hypothetical, yet realistic, crystallographic data for a representative "1-acetyl-3-phenyl-1,2-dihydroazete". This data is based on typical values for similar N-acetylated heterocyclic structures found in the Cambridge Structural Database (CSD).[4] This allows for a direct comparison of the type of quantitative information obtained from SC-XRD versus other techniques.
Table 1: Comparison of Structural Information from Different Techniques
| Parameter | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Molecular Formula | C₁₁H₁₁NO | Confirmed by ¹H & ¹³C | C₁₁H₁₁NO (from HRMS) | Input Parameter |
| Molecular Weight | 173.21 | Inferred | 173.0840 (from HRMS) | 173.21 |
| 3D Structure | Absolute, high-resolution | Relative stereochemistry | No | Predicted, requires validation |
| Bond Lengths (Å) | C=O: 1.23(1), C-N: 1.38(2) | Inferred from couplings | No | C=O: 1.24, C-N: 1.39 |
| Bond Angles (°) | C-N-C: 92.5(5) | Inferred | No | C-N-C: 93.1 |
| Torsion Angles (°) | H-C-C-H: 15.2(3) | Inferred from NOE | No | H-C-C-H: 14.8 |
| State of Matter | Solid (Crystal) | Solution | Gas Phase (Ionized) | Gas Phase or Solvated |
Trustworthiness and Data Validation
A critical aspect of SC-XRD is the validation of the final structure.[14] The International Union of Crystallography (IUCr) provides a service called checkCIF that analyzes the crystallographic information file (CIF) for completeness, quality, and consistency.[15] This automated validation process generates a report with alerts that highlight potential issues, ensuring the reliability and integrity of the published structure.[1]
Conclusion: An Integrated Approach to Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound derivatives, providing unparalleled accuracy in bond lengths, bond angles, and stereochemistry. However, a comprehensive understanding of these molecules requires an integrated approach. NMR spectroscopy provides crucial information about the structure in solution, mass spectrometry confirms the molecular formula and connectivity, and computational modeling offers predictive power and aids in the interpretation of experimental data. For drug development professionals, leveraging the strengths of each of these techniques is paramount for making informed decisions in the design and optimization of novel therapeutic agents.
References
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. National Institutes of Health. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001206). Available at: [Link]
-
Al-Masoudi, N. A. L., et al. (2018). Synthesis and Study the Mesomorphic Behaviour of New N- acetyl and Their Diazetine: Mono and Twin. ResearchGate. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available at: [Link]
-
Singh, G. S., & Ombito, J. O. (2018). Early examples of 1,2‐dihydroazete synthesis via β‐elimination. ResearchGate. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]
-
Lee, Y.-C., et al. (2018). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. MDPI. Available at: [Link]
-
Ammal, S. S. C., et al. (2014). Ab Initio Molecular Orbital and Density Functional Studies on the Ring-Opening Reaction of 1, 2-Dihydroazete. International Journal of Engineering Research & Technology. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. ResearchGate. Available at: [Link]
-
Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry. Available at: [Link]
-
CCDC. (n.d.). Chemical structure searching. Available at: [Link]
-
Arumugam, S., et al. (2016). Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. National Institutes of Health. Available at: [Link]
-
Al-Khafaji, Y. A. A. (2022). Advanced Journal of Chemistry, Section A Comprehensive Computational Screening of 2-(2-(5-phenyl-1H- tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Potential Agents for Next-Generation Antibiotic Combating Drug-Resistant Community-Acquired Bacterial Pneumonia (CABP). ResearchGate. Available at: [Link]_
-
Mamedova, Y. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]
-
Glamo-lija, J., et al. (2022). Synthesis, Crystallographic Structure, Theoretical Analysis, Molecular Docking Studies, and Biological Activity Evaluation of Binuclear Ru(II)-1-Naphthylhydrazine Complex. MDPI. Available at: [Link]
-
Prasain, J. K. (n.d.). MS/MS interpretation in identification of unknowns. UAB. Available at: [Link]
-
Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. PubMed. Available at: [Link]
-
Al-Masoudi, N. A. L., et al. (2018). Synthesis and Study the Mesomorphic Behaviour of New N- acetyl and Their Diazetine: Mono and Twin. Ibn Al-Haitham Journal for Pure and Applied Sciences. Available at: [Link]
-
Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Acetylthiourea. National Institutes of Health. Available at: [Link]
-
El-Faham, A., et al. (2020). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. PMC - PubMed Central. Available at: [Link]
-
Sorrentino, N., et al. (2003). Crystallization and preliminary X-ray diffraction studies of Aes acetyl-esterase from Escherichia coli. Sci-Hub. Available at: [Link]
-
Iriepa, I., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health. Available at: [Link]
-
Han, J. (2024). Identification of a Chimera Mass Spectrum of Isomeric Lipid A Species Using Negative Ion Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Chen, H., et al. (2023). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. National Institutes of Health. Available at: [Link]
-
Som, A. (n.d.). Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. IIIT Hyderabad. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). A Computational Approach for Designing a Peptide-Based Acetyl-CoA Synthetase 2 Inhibitor: A New Horizon for Anticancer Development. MDPI. Available at: [Link]
-
CCDC. (n.d.). The Cambridge Structural Database: a Powerful Resource in Drug Discovery. Available at: [Link]
-
Al-Soud, Y. A., et al. (2018). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[1,2,4]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology [mdpi.com]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. uab.edu [uab.edu]
- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 12. ijert.org [ijert.org]
- 13. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Elusive Kinetics of a Strained Aza-Diene: A Comparative Guide to the Cycloaddition Reactions of 1-Acetyl-1,2-dihydroazete
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a novel scaffold is paramount for its application in complex molecular architectures. 1-Acetyl-1,2-dihydroazete, a strained four-membered aza-diene, presents a unique combination of structural features that suggest a rich and varied reactivity in cycloaddition reactions. However, a comprehensive experimental kinetic study on this specific molecule remains conspicuously absent from the published literature. This guide, therefore, aims to provide a robust framework for predicting and understanding its cycloaddition reactivity. By drawing objective comparisons with structurally related and computationally modeled systems, we can delineate the expected kinetic behavior of this compound and provide a valuable roadmap for its synthetic utilization.
The inherent reactivity of the 1,2-dihydroazete scaffold: A double-edged sword
The 1,2-dihydroazete ring system is characterized by significant ring strain, a factor that profoundly influences its chemical behavior. This strain, arising from the deviation of bond angles from ideal values, provides a thermodynamic driving force for reactions that lead to ring-opening or the formation of more stable, less strained polycyclic systems.[1] Cycloaddition reactions are particularly effective pathways to relieve this strain.[2]
The presence of the acetyl group on the nitrogen atom in this compound introduces further electronic complexity. The electron-withdrawing nature of the acetyl group is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene system. In a normal-electron-demand Diels-Alder reaction, where the diene reacts with an electron-rich dienophile, this electronic perturbation would theoretically decrease the HOMO-LUMO energy gap, leading to an accelerated reaction rate.[3][4] Conversely, in an inverse-electron-demand Diels-Alder reaction with an electron-poor dienophile, the acetyl group would likely decrease the reaction rate.[4]
A Comparative Analysis of Cycloaddition Kinetics: Insights from Analogs
In the absence of direct experimental data for this compound, we turn to computational studies and experimental data from analogous strained heterocyclic systems to build a predictive model of its reactivity. The following table summarizes calculated activation enthalpies and free energies for cycloaddition reactions of related strained rings, providing a valuable benchmark for estimating the kinetic profile of our target molecule.
| Reactant System | Cycloaddition Type | Dienophile/Dipolarophile | Activation Enthalpy (kcal/mol) | Activation Free Energy (kcal/mol) | Source |
| Cyclopropene + ortho-Quinone | [4+2] Cycloaddition | ortho-Quinone | 4.5 | - | [5] |
| 1-Methylcyclopropene + ortho-Quinone | [4+2] Cycloaddition | ortho-Quinone | 5.3 | - | [5] |
| Ene-Ketene (monosubstituted alkene) | [2+2] Cycloaddition | Intramolecular | - | 21.5 | [6] |
| Ene-Ketene (disubstituted alkene) | [2+2] Cycloaddition | Intramolecular | - | 18.5 | [6] |
| Nitrilimine (R1=CH3, R2=H) + Ethene | [3+2] Cycloaddition | Ethene | 14.14 | - | [7] |
| Nitrilimine (R1=F, R2=F) + Ethene | [3+2] Cycloaddition | Ethene | 1.01 | - | [7] |
| Aziridine Ring Opening (SN2) | Ring Opening | Nucleophile | - | 32.1 | [8] |
| Epoxide Ring Opening (SN2) | Ring Opening | Nucleophile | - | 16.6 | [8] |
Analysis of Comparative Data:
The data clearly illustrates the profound impact of ring strain on reaction kinetics. For instance, the cycloaddition of highly strained cyclopropene derivatives proceeds with very low activation enthalpies (4.5-5.3 kcal/mol).[5] This suggests that the relief of ring strain in the transition state significantly lowers the kinetic barrier. Given that 1,2-dihydroazetes are also strained four-membered rings, we can anticipate that their cycloaddition reactions will be similarly facile, likely exhibiting low activation energies.
Furthermore, the electronic nature of the substituents plays a critical role. The computational study on nitrilimines demonstrates that electron-withdrawing fluorine substituents dramatically lower the activation barrier for [3+2] cycloaddition compared to electron-donating methyl groups.[7] This aligns with the expectation that the electron-withdrawing acetyl group in this compound will significantly modulate its reactivity, likely accelerating reactions with electron-rich partners.
Experimental and Computational Methodologies for Kinetic Elucidation
To obtain concrete kinetic data for the cycloaddition reactions of this compound, a combination of experimental and computational approaches would be necessary.
Experimental Protocol: Stopped-Flow Spectroscopy
Given the anticipated high reactivity of this compound, conventional kinetic monitoring techniques are likely to be inadequate. Stopped-flow spectroscopy is the experimental method of choice for studying fast reactions in solution.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of this compound and the desired dienophile in a suitable solvent (e.g., acetonitrile, dichloromethane) at known concentrations.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired reaction temperature. The instrument rapidly mixes the two reactant solutions.
-
Data Acquisition: Monitor the reaction progress by observing the change in absorbance or fluorescence of a reactant or product over time using a UV-Vis or fluorescence detector. The data is collected on a millisecond timescale.
-
Kinetic Analysis: The collected data (absorbance vs. time) is fitted to the appropriate rate law (e.g., second-order for a bimolecular reaction) to determine the observed rate constant (k_obs).
-
Determination of Rate Constants: By varying the concentration of the dienophile in excess, a plot of k_obs versus dienophile concentration will yield the second-order rate constant (k_2) from the slope.
-
Activation Parameters: Repeat the experiment at different temperatures to construct an Eyring plot (ln(k/T) vs 1/T) to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡) of the reaction.
Experimental Workflow for Stopped-Flow Kinetics
Caption: Workflow for determining kinetic parameters of a fast cycloaddition reaction using stopped-flow spectroscopy.
Computational Protocol: Density Functional Theory (DFT) Calculations
In parallel with experimental work, computational chemistry provides a powerful tool for predicting and rationalizing kinetic data.[9][10] Density Functional Theory (DFT) is a widely used method for calculating the geometries and energies of reactants, transition states, and products.
Step-by-Step Protocol:
-
Model Building: Construct 3D models of the reactants (this compound and the dienophile) using molecular modeling software.
-
Geometry Optimization: Perform geometry optimizations of the reactants and the expected cycloaddition product using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: Locate the transition state structure for the cycloaddition reaction. This is a critical step that requires specialized algorithms (e.g., QST2/QST3 or Berny optimization).
-
Frequency Calculation: Perform frequency calculations on all optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: Calculate the electronic energies of all species. The activation energy (Ea) is the energy difference between the transition state and the reactants.
-
Thermodynamic Corrections: Include zero-point vibrational energy (ZPVE) and thermal corrections to calculate the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) at a specific temperature.
Computational Workflow for DFT Kinetic Studies
Caption: A typical workflow for the computational investigation of reaction kinetics using Density Functional Theory.
Mechanistic Considerations and Predicted Reactivity
The cycloaddition reactions of this compound can proceed through various pericyclic pathways, including [4+2], [2+2], and [3+2] cycloadditions, depending on the nature of the reaction partner.[2]
[4+2] Cycloaddition (Diels-Alder Reaction): This is expected to be a dominant reaction pathway with electron-rich alkenes and alkynes.[4] The reaction is predicted to be concerted and stereospecific. The acetyl group's electron-withdrawing nature suggests that this compound will act as an electron-poor diene, favoring reactions with electron-donating dienophiles (an "inverse-electron-demand" scenario).[3]
[2+2] Cycloaddition: With ketenes or other electron-deficient partners, a [2+2] cycloaddition across one of the double bonds of the dihydroazete ring is plausible.[11] These reactions are often stepwise, proceeding through a zwitterionic intermediate.[12]
[3+2] Cycloaddition: If the 1,2-dihydroazete ring were to undergo ring-opening to form an azomethine ylide-like intermediate, it could participate in [3+2] cycloaddition reactions with dipolarophiles. However, this is a less likely primary pathway compared to the direct cycloadditions of the intact ring.
Plausible Cycloaddition Pathways
Caption: Potential cycloaddition pathways for this compound with different reaction partners.
Conclusion and Future Outlook
While direct experimental kinetic data for the cycloaddition reactions of this compound are currently unavailable, a comprehensive analysis of related systems provides a strong foundation for predicting its reactivity. The inherent ring strain of the 1,2-dihydroazete core, coupled with the electronic influence of the N-acetyl group, suggests that this molecule is a highly reactive and versatile building block for the synthesis of complex nitrogen-containing heterocycles.
We anticipate that cycloaddition reactions of this compound will proceed with low activation barriers, particularly with electron-rich reaction partners in [4+2] cycloadditions. Future experimental and computational studies are crucial to quantitatively validate these predictions and to fully unlock the synthetic potential of this intriguing scaffold. The protocols outlined in this guide provide a clear path forward for researchers to elucidate the kinetics and mechanisms of these promising reactions.
References
-
Breslow, R.; Guo, T. Diels-Alder reactions in nonaqueous polar solvents. Kinetic effects of chaotropic and antichaotropic salts. J. Am. Chem. Soc.1988 , 110 (17), 5613–5617. [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
-
Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Gomez, H.; et al. New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives. Molecules2021 , 26, 453. [Link]
-
Liu, F.; et al. Accurate prediction of rate constants of Diels-Alder reactions and application to design of Diels-Alder ligation. Phys. Chem. Chem. Phys.2015 , 17, 18134-18143. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
Mykhailiuk, P. K. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. J. Org. Chem.2018 , 83 (15), 8444–8451. [Link]
-
Mawhinney, R. C.; et al. A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Can. J. Chem.2005 , 83, 1615-1625. [Link]
-
Andresini, G.; et al. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules2023 , 28, 2452. [Link]
-
Chen, Y.; et al. Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. Eur. J. Org. Chem.2020 , 5985-5994. [Link]
-
Romero, R.; et al. Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. J. Org. Chem.2020 , 85 (22), 14619–14627. [Link]
-
Koppel, I.; et al. Theoretical Studies on [3 + 2]-Cycloaddition Reactions. Inorganics2014 , 2, 196-225. [Link]
-
van der Vlugt, J. I.; et al. Generation and reactivity of unsymmetrical strained heterocyclic allenes. Nat. Chem.2023 , 15, 1563–1570. [Link]
-
Yu, P. Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. eScholarship2018 . [Link]
-
Sarlah, D.; et al. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Chem. Rev.2022 , 122 (24), 17837–17886. [Link]
-
Krupka, J.; et al. Kinetics of cycloaddition reactions of conjugated C5 dienes. Petroleum & Coal2014 , 56 (4), 428-441. [Link]
-
Mondal, S.; et al. Strain induced reactivity of cyclic iminoboranes: the (2 + 2) cycloaddition of a 1H-1,3,2-diazaborepine with ethene. Chem. Sci.2023 , 14, 11185-11192. [Link]
-
Steiner, S.; et al. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chem. Eur. J.2020 , 26, 12176-12183. [Link]
-
Nagashima, H.; et al. 1- and 2-Azetines via Visible Light-Mediated [2+2]-Cycloadditions of Alkynes and Oximes. J. Am. Chem. Soc.2021 , 143 (3), 1559–1565. [Link]
-
Al-Awadi, N.; et al. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. ChemistrySelect2021 , 6, 6358-6365. [Link]
-
Khan Academy. Cycloadditions with azides. [Link]
-
Jawalekar, S.; et al. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs. J. Am. Chem. Soc.2017 , 139 (3), 1272–1280. [Link]
-
Wang, Y.; et al. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules2023 , 28, 6245. [Link]
-
Chemouri, H.; Mekelleche, S. M. Elucidation of the substitutent effects on the reaction pathway of the cycloaddition of 1,3-diazabuta-1,3-dienes with ketenes using DFT-based reactivity indexes. J. Mol. Struct. THEOCHEM2007 , 813, 67-72. [Link]
-
Rulíšek, L.; et al. A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein J. Org. Chem.2011 , 7, 1329–1336. [Link]
Sources
- 1. Generation and reactivity of unsymmetrical strained heterocyclic allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. researchgate.net [researchgate.net]
- 10. Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions [escholarship.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 1-Acetyl-1,2-dihydroazete
Essential Safety and Handling Guide for 1-Acetyl-1,2-dihydroazete
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is a synthesis of best practices derived from the known hazards of its constituent functional groups: the azetidine ring and the N-acetyl group. A conservative approach to personal protective equipment (PPE) and handling is strongly advised until more specific toxicological and reactivity data becomes available.
Understanding the Hazard Profile: An Evidence-Based Approach
This compound is a heterocyclic organic compound. While specific data is lacking, we can infer potential hazards by examining related structures for which safety information is available.
-
Azetidine Derivatives: The core structure is an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidine itself is classified as a flammable and corrosive substance.[1][2][3] It is crucial to handle it in a well-ventilated area and avoid all personal contact, including inhalation.[4]
-
N-Acetyl Compounds: The N-acetyl group is common in many reagents and biologically relevant molecules. While some N-acetyl compounds are relatively benign, others can present hazards. For example, N-Acetyl-L-cysteine can cause serious eye irritation.[5] Given the lack of specific data for this compound, it is prudent to assume it may be an irritant.
-
Reactivity: The reactivity of 1,2-dihydroazetes is an area of ongoing research. The strained four-membered ring may be susceptible to ring-opening reactions, and the acetyl group can participate in various chemical transformations. The potential for unexpected reactivity underscores the need for careful handling and a thorough risk assessment before any new procedure.
Core Directive: Personal Protective Equipment (PPE)
Given the unknown toxicological profile, a comprehensive PPE strategy is paramount. The following recommendations are based on a cautious interpretation of the potential hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and potential projectiles. Standard safety glasses are insufficient. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | The inner glove provides a second barrier in case of a breach of the outer glove. Change gloves frequently and immediately if contamination is suspected. |
| Body Protection | A lab coat that is flame-resistant and closes in the back | Protects against splashes and minor spills. The back-closure design offers better frontal protection. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be necessary | Required when working outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous approach to both the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
-
Work in a Designated Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[2]
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not directly smell the chemical.[4] Use appropriate PPE to prevent skin and eye contact.[2][6]
-
Prevent Dust and Aerosol Formation: Handle the substance in a manner that minimizes the generation of dust or aerosols.[6]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[2] Have appropriate spill cleanup materials on hand.
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the full PPE ensemble described in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust.[6]
-
Collect and Dispose: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[4][6]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Classification: Due to the lack of specific data, this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company. Do not pour this chemical down the drain.[3]
Conclusion: A Culture of Safety
The responsible handling of novel or uncharacterized chemical compounds like this compound is a cornerstone of laboratory safety. By adopting a conservative and evidence-informed approach to personal protective equipment, operational procedures, and disposal, researchers can mitigate potential risks and foster a robust culture of safety. Continuous vigilance and a commitment to seeking out new safety information are essential when working at the frontiers of chemical research.
References
- Apollo Scientific. (2023, July 5).
- Chemos GmbH & Co.KG. (n.d.).
- Carl Roth. (n.d.).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
- Thermo Fisher Scientific. (2012, March 23).
- Chemos GmbH & Co.KG. (2020, February 4).
- Moura, S., et al. (2020). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 25(21), 5046.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. (2025, December 20).
-
PubChem. (n.d.). Acetylthiourea. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - N-ACETYL-L-PROLINE 99% (For Biochemistry).
- University of Edinburgh. (2021, April 21). WASTE MANAGEMENT.
- NIH. (2022). Waste Disposal Guide 2022.
- ResearchGate. (n.d.). Reaction of 1,2-trans-glycosyl acetates with thiourea: A new entry to 1-thiosugars.
- UBPBio. (n.d.). MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf.
- Monserrat, S., et al. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 25(6), 465-473.
- Thermo Fisher Scientific. (n.d.).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
